molecular formula C23H29ClO10 B15596074 Enhydrin chlorohydrin

Enhydrin chlorohydrin

Cat. No.: B15596074
M. Wt: 500.9 g/mol
InChI Key: MSWKJHPZUAQCMP-GXCQITEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enhydrin chlorohydrin is a useful research compound. Its molecular formula is C23H29ClO10 and its molecular weight is 500.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H29ClO10

Molecular Weight

500.9 g/mol

IUPAC Name

methyl (1S,2R,4R,7E,9S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate

InChI

InChI=1S/C23H29ClO10/c1-10-14-16(33-21(28)23(5,29)11(2)24)15(31-12(3)25)13(20(27)30-6)8-7-9-22(4)18(34-22)17(14)32-19(10)26/h8,11,14-18,29H,1,7,9H2,2-6H3/b13-8+/t11?,14-,15+,16?,17+,18-,22-,23?/m1/s1

InChI Key

MSWKJHPZUAQCMP-GXCQITEOSA-N

Origin of Product

United States

Foundational & Exploratory

Enhydrin Chlorohydrin: A Technical Guide to Structural Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Enhydrin (B1240213)

Enhydrin is a sesquiterpene lactone belonging to the germacranolide class, naturally occurring in plants of the Asteraceae family, such as Smallanthus sonchifolius (yacon).[1][2] It is recognized for its various biological activities, including potential anti-diabetic and trypanocidal effects.[2][3] The complex structure of enhydrin, featuring multiple stereocenters and functional groups, necessitates a multi-faceted approach for its structural elucidation and characterization.

Structural Elucidation of Enhydrin

The definitive structure of enhydrin has been established through a combination of spectroscopic techniques and X-ray crystallography of its derivatives.

Spectroscopic Data

A summary of the key spectroscopic data for enhydrin is presented below.

Table 1: Physicochemical and Spectroscopic Properties of Enhydrin

PropertyValue
Molecular Formula C23H28O10[1][4]
Molecular Weight 464.5 g/mol [1][4]
IUPAC Name methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate[4]
CAS Number 33880-85-2[4]

Note: Detailed NMR (¹H, ¹³C), Mass Spectrometry, IR, and UV-Vis data would be compiled from specific literature sources in a complete whitepaper. For the purpose of this response, a general overview is provided.

X-Ray Crystallography

While direct X-ray crystallography data for enhydrin may be limited, the structure of its bromohydrin derivative has been determined by this method.[5] This analysis confirmed the cis stereochemistry at the C-1-C-10 double bond and the trans configuration of the epoxide ring at positions C-4,C-5.[5] This information is crucial for deducing the absolute stereochemistry of the parent molecule.

Characterization of Enhydrin

Isolation and Purification

Enhydrin is typically isolated from the leaves of Smallanthus sonchifolius.[6] A general experimental protocol for its extraction and purification is as follows:

Experimental Protocol: Isolation of Enhydrin

  • Extraction: Dried and powdered leaves of S. sonchifolius are macerated with 70% ethanol.[2]

  • Solvent Partitioning: The resulting extract is concentrated and partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on polarity.

  • Chromatography: The organic phase is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.

  • Crystallization: Fractions containing enhydrin are pooled, and the compound is purified by recrystallization or through techniques like freeze crystallization.[6]

  • Purity Assessment: The purity of the isolated enhydrin is assessed by High-Performance Liquid Chromatography (HPLC).[6]

Biological Activity

Enhydrin has demonstrated a range of biological activities, which are summarized in the table below.

Table 2: Reported Biological Activities of Enhydrin

ActivityTarget/OrganismKey Findings
Anti-diabetic Dipeptidyl peptidase 4 (DPP-4) enzymeInhibits DPP-4 activity, a mechanism relevant to glucose metabolism.[2]
Trypanocidal Trypanosoma cruziActive against epimastigotes, amastigotes, and trypomastigotes of T. cruzi.[3]
Antibacterial Staphylococcus aureusA mixture of enhydrin and uvedalin showed activity against S. aureus.[7]
Anti-inflammatory Nuclear factor kappa-B (NF-kB)Inhibits NF-kB, which is involved in inflammatory processes.[2]

Chlorohydrins: Synthesis and Characterization

Chlorohydrins are a class of organic compounds containing both a chlorine atom and a hydroxyl group on adjacent carbon atoms. They are versatile intermediates in organic synthesis.

General Synthesis of Chlorohydrins

Chlorohydrins can be synthesized through several methods, with the reaction of an alkene with a source of hypochlorous acid being a common approach.

Experimental Protocol: General Synthesis of a Chlorohydrin from an Alkene

  • Reagent Preparation: A concentrated aqueous solution of hypochlorous acid (HOCl) is prepared, ensuring it is substantially free of chloride and chlorate (B79027) ions.[8]

  • Reaction Setup: The alkene is dissolved in an appropriate solvent system, which can be an essentially aqueous medium.[8]

  • Addition Reaction: The hypochlorous acid solution is added to the alkene solution under controlled temperature conditions. The reaction proceeds via electrophilic addition.

  • Workup: After the reaction is complete, the mixture is worked up by extraction with an organic solvent.

  • Purification: The crude chlorohydrin is purified by column chromatography or distillation.

General Workflow for Chlorohydrin Synthesis

Enhydrin Chlorohydrin: A Hypothetical Approach

Given the presence of a reactive double bond in the structure of enhydrin, it is plausible to synthesize its chlorohydrin derivative.

Proposed Synthesis

The formation of this compound would likely proceed via the reaction of enhydrin with hypochlorous acid across the C7-C8 double bond. The regioselectivity of this reaction would be of key interest.

Hypothetical Synthesis of this compound

Proposed Structural Elucidation and Characterization

The structural elucidation of the putative this compound would follow a similar workflow to that of the parent compound.

Table 3: Proposed Analytical Workflow for this compound

TechniquePurposeExpected Observations
Mass Spectrometry Determine molecular weight and formula.An increase in mass corresponding to the addition of HClO.
¹H NMR Identify protons and their connectivity.Disappearance of vinylic proton signals and appearance of new signals for protons on carbon-bearing Cl and OH groups.
¹³C NMR Determine the carbon skeleton.Disappearance of sp² carbon signals and appearance of new sp³ signals for carbons bonded to Cl and OH.
2D NMR (COSY, HSQC, HMBC) Establish detailed connectivity and assign signals.Correlation signals will confirm the positions of the newly introduced Cl and OH groups.
IR Spectroscopy Identify functional groups.Appearance of a broad O-H stretching band and a C-Cl stretching band.
X-Ray Crystallography Determine the absolute stereochemistry.Would provide the definitive 3D structure and stereochemistry of the new chiral centers.

Logical Flow for Structural Elucidation

Conclusion

While "this compound" is not a known compound in the existing literature, this guide provides a comprehensive framework for its potential synthesis, structural elucidation, and characterization. By leveraging the extensive knowledge of its parent compound, enhydrin, and the well-established chemistry of chlorohydrins, researchers can design experiments to create and analyze this novel derivative. The detailed protocols and analytical workflows presented herein offer a solid foundation for such scientific endeavors, which could lead to new compounds with potentially interesting biological activities.

References

Enhydrin: A Sesquiterpene Lactone with Cytotoxic Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Mechanisms of Action of Enhydrin (B1240213) and Chlorohydrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanisms of action for the sesquiterpene lactone, Enhydrin, and the class of organic compounds known as chlorohydrins. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of molecular pathways and workflows.

Enhydrin is a sesquiterpene lactone belonging to the germacranolide subclass, isolated from the edible plant Enhydra fluctuans[1]. Sesquiterpene lactones are a diverse group of bioactive compounds known for their potential therapeutic properties, including anti-cancer activities[1].

In Vitro Cytotoxicity

Enhydrin has demonstrated significant cytotoxic effects against various human cancer cell lines. A cytotoxicity-guided isolation of compounds from Enhydra fluctuans identified enhydrin as a potent anti-proliferative agent[2].

Table 1: In Vitro Cytotoxicity of Enhydrin (IC50 values)

Cell LineCancer TypeIC50 (µM)
CCRF-CEMLeukemia0.18 - 17.34
HCT-116Colon Carcinoma0.18 - 17.34
MDA-MB-231Breast Adenocarcinoma0.18 - 17.34
U251Glioblastoma0.18 - 17.34

Source:[2]

Mechanism of Action: Evidence for Caspase-Independent Apoptosis

The precise molecular mechanism underlying Enhydrin's cytotoxicity is still under investigation. However, initial studies suggest a departure from the classical apoptosis pathways. An investigation into the apoptotic mechanism of enhydrin in HCT-116 and U251 cancer cells revealed no significant activation of caspases-3/7[2]. This finding points towards a caspase-independent mode of cell death or an alternative programmed cell death pathway.

Germacranolides, the class of compounds Enhydrin belongs to, are known to induce apoptosis through the intrinsic pathway and by sensitizing cells to the extrinsic pathway[3]. Caspase-independent apoptosis can be initiated by various stimuli and involves the release of mitochondrial proteins like Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG), which then translocate to the nucleus to mediate DNA fragmentation[4][5]. It is plausible that Enhydrin triggers such a pathway.

Diagram 1: Proposed Caspase-Independent Apoptosis Pathway for Enhydrin

Enhydrin_Apoptosis_Pathway Enhydrin Enhydrin Mitochondrion Mitochondrion Enhydrin->Mitochondrion Induces Mitochondrial Outer Membrane Permeabilization AIF AIF Mitochondrion->AIF Release EndoG Endonuclease G Mitochondrion->EndoG Release Nucleus Nucleus AIF->Nucleus Translocation EndoG->Nucleus Translocation DNA_Fragmentation DNA Fragmentation Nucleus->DNA_Fragmentation Nuclear Condensation & Large-Scale Fragmentation Cell_Death Cell Death DNA_Fragmentation->Cell_Death MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate and incubate overnight start->seed_cells add_enhydrin Treat cells with varying concentrations of Enhydrin seed_cells->add_enhydrin incubate Incubate for 24-72 hours add_enhydrin->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end a_Chlorohydrin_Glycolysis_Inhibition cluster_enzymes Inhibited Enzymes Fructose Fructose G3P Glyceraldehyde 3-phosphate Fructose->G3P Glycolysis (multiple steps) _13BPG 1,3-Bisphosphoglycerate G3P->_13BPG Conversion Pyruvate Pyruvate _13BPG->Pyruvate Glycolysis (multiple steps) ATP ATP Pyruvate->ATP -> Energy Production a_Chlorohydrin α-Chlorohydrin Metabolite GAPDH GAPDH a_Chlorohydrin->GAPDH Inhibits TPI Triose Phosphate Isomerase a_Chlorohydrin->TPI Inhibits Enzyme_Assay_Workflow start Start prepare_lysate Prepare cell lysate from treated and untreated cells start->prepare_lysate prepare_reaction Prepare reaction mixture with substrate and cofactors prepare_lysate->prepare_reaction mix Add lysate to reaction mixture prepare_reaction->mix incubate Incubate at optimal temperature mix->incubate measure Measure change in absorbance or fluorescence over time incubate->measure calculate Calculate enzyme activity measure->calculate end End calculate->end

References

An In-depth Technical Guide to the Physicochemical Properties of Enhydrin Chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Enhydrin chlorohydrin" is not readily described in the existing scientific literature. This technical guide, therefore, presents a speculative overview based on the known properties of the parent compound, Enhydrin, a natural sesquiterpene lactone, and established chemical principles for the formation of chlorohydrins. The information provided herein, particularly concerning the physicochemical properties and synthesis of this compound, is based on a proposed molecular structure and should be considered theoretical.

Introduction

Enhydrin is a sesquiterpene lactone isolated from various plants, notably from the genus Smallanthus (formerly Enhydra).[1] It has garnered interest in the scientific community for its potential biological activities. This guide explores the theoretical physicochemical properties of a derivative, this compound. A chlorohydrin is a functional group consisting of a chlorine atom and a hydroxyl group attached to adjacent carbon atoms. The formation of a chlorohydrin from Enhydrin would likely involve the electrophilic addition of hypochlorous acid (HOCl) across one of the carbon-carbon double bonds present in the parent molecule. This modification is expected to alter the molecule's polarity, solubility, and potentially its biological activity, making it a compound of interest for further investigation in drug discovery and development.

Proposed Structure of this compound

The structure of Enhydrin features a germacranolide skeleton with an α,β-unsaturated γ-lactone ring and an exocyclic double bond. For the purpose of this guide, we propose the formation of this compound via the reaction of the endocyclic double bond within the ten-membered ring with hypochlorous acid. The proposed reaction and resulting structure are depicted below.

Proposed Synthesis Reaction:

Enhydrin Enhydrin Enhydrin_chlorohydrin This compound (Proposed Structure) Enhydrin->Enhydrin_chlorohydrin Electrophilic Addition HOCl + HOCl

Proposed reaction for the formation of this compound.

Physicochemical Properties

The introduction of a chlorine atom and a hydroxyl group is anticipated to significantly impact the physicochemical properties of Enhydrin. The following table summarizes the computed properties of the parent compound, Enhydrin, and the predicted properties for the proposed this compound.

PropertyEnhydrin (Computed)This compound (Predicted)Data Source
Molecular Formula C₂₃H₂₈O₁₀C₂₃H₂₉ClO₁₁PubChem[2], Predicted
Molecular Weight 464.5 g/mol 512.9 g/mol PubChem[2], Predicted
XLogP3 1.4~1.8 - 2.2PubChem[2], Predicted
Hydrogen Bond Donors 01PubChem[2], Predicted
Hydrogen Bond Acceptors 1011PubChem[2], Predicted
Rotatable Bond Count 66PubChem[2], Predicted
Topological Polar Surface Area 130 Ų~150 ŲPubChem[2], Predicted
Predicted Solubility Poorly soluble in waterSlightly more water-soluble than EnhydrinPredicted
Predicted pKa Not readily ionizableNot readily ionizablePredicted

Experimental Protocols

While no specific experimental protocols for the synthesis of this compound exist, a plausible method can be extrapolated from general procedures for the formation of chlorohydrins from alkenes.

Proposed Synthesis of this compound

Objective: To synthesize this compound from Enhydrin via electrophilic addition of hypochlorous acid.

Materials:

Procedure:

  • Dissolution: Dissolve Enhydrin (1.0 eq) in a mixture of dichloromethane and water (10:1 v/v).

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Add tert-butyl hypochlorite (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system. The reaction is expected to be complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield the pure this compound.

Workflow Diagram:

cluster_synthesis Synthesis Workflow dissolve Dissolve Enhydrin in DCM/H2O cool Cool to 0°C dissolve->cool add_reagent Add t-BuOCl cool->add_reagent monitor Monitor by TLC add_reagent->monitor quench Quench with NaHCO3 monitor->quench extract Extract with DCM quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify product This compound purify->product

Proposed workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways (of Enhydrin)

Currently, there is no available information on the biological activity or mechanism of action of this compound. However, the parent compound, Enhydrin, has been investigated for various biological activities. It is plausible that the chlorohydrin derivative may exhibit similar or modified activities.

Enhydrin has been reported to possess potential antidiabetic properties.[3] The mechanism of action is not fully elucidated but is thought to involve the modulation of metabolic pathways.

Note: The following diagram illustrates a generalized pathway that could be influenced by compounds with antidiabetic effects and is provided for illustrative purposes only. It does not represent a confirmed signaling pathway for Enhydrin.

cluster_pathway Hypothetical Antidiabetic Signaling Enhydrin Enhydrin Target Cellular Target (e.g., Enzyme, Receptor) Enhydrin->Target Binds to Signal_Transduction Signal Transduction Cascade Target->Signal_Transduction Activates/Inhibits Glucose_Uptake Increased Glucose Uptake Signal_Transduction->Glucose_Uptake Insulin_Secretion Modulation of Insulin Secretion Signal_Transduction->Insulin_Secretion

Hypothetical signaling pathway for antidiabetic compounds.

Conclusion

This compound represents a novel, theoretical derivative of the natural product Enhydrin. Based on fundamental chemical principles, its synthesis is feasible, and its physicochemical properties are predicted to differ from the parent compound, potentially leading to altered biological activity. This guide provides a foundational, albeit speculative, resource for researchers interested in the synthesis and evaluation of this and similar derivatives for applications in drug discovery and development. Further experimental work is necessary to validate the proposed structure, properties, and any potential therapeutic efficacy.

References

A Technical Guide to the Identification of Enhydrin Chlorohydrin from Smallanthus sonchifolius

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Smallanthus sonchifolius (yacon) is a plant rich in bioactive sesquiterpene lactones, with enhydrin (B1240213) being a primary constituent of its leaves. While not a naturally occurring phytocompound in the fresh plant material, enhydrin chlorohydrin has been identified as a degradation product resulting from specific processing methods. This technical guide provides a comprehensive overview of the discovery context, detailed experimental methodologies for extraction and isolation, and structural elucidation of this compound from S. sonchifolius leaves. The information presented herein is intended to support further research into the chemical diversity of yacon and the potential biological activities of its derivative compounds.

Introduction

Smallanthus sonchifolius, a member of the Asteraceae family, is traditionally cultivated in the Andean regions of South America.[1] Its leaves are a significant source of sesquiterpene lactones (STLs), a class of compounds known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] The most abundant STL in yacon leaves is enhydrin, which has been the subject of numerous phytochemical and pharmacological studies.[1][3]

Recent investigations into the chemical stability of yacon leaf extracts have revealed that traditional processing methods, such as decoction (heat extraction), can lead to the degradation of enhydrin.[1] This process yields several derivative compounds, including 6-deacetyldeepoxydihydroxyenhydrin, deepoxydihydroxyenhydrin, and notably, this compound.[1] The formation of this compound is significant as it represents a chemical transformation of the parent compound, potentially altering its bioactivity and pharmacokinetic profile. Understanding the conditions of its formation and its chemical properties is crucial for the standardized preparation of yacon-based herbal products and for the exploration of novel therapeutic agents.

This guide provides detailed protocols for the extraction of STLs from S. sonchifolius, the induced formation and subsequent isolation of this compound, and the analytical techniques required for its structural elucidation.

Quantitative Analysis of Major Sesquiterpene Lactones in S. sonchifolius

The concentration of enhydrin and its related compound, uvedalin, can vary depending on the geographical origin and extraction method. High-Performance Liquid Chromatography (HPLC) is the standard for quantifying these compounds.

CompoundPlant MaterialExtraction MethodConcentration (% of dry weight)Reference
EnhydrinDried LeavesLeaf Rinse0.97%[4][5]
EnhydrinDried LeavesEthanolic Extract (Ykal variety)1.67%[6][7]
EnhydrinDried LeavesEthanolic Extract (Ycin variety)1.26%[6][7]
UvedalinDried LeavesEthanolic Extract (Ykal variety)0.88%[6][7]
UvedalinDried LeavesEthanolic Extract (Ycin variety)0.59%[6][7]

Experimental Protocols

General Workflow for Isolation and Identification

The overall process involves the initial extraction of the parent compound, enhydrin, from dried yacon leaves, followed by a controlled degradation to form this compound, and its subsequent purification and structural analysis.

G cluster_0 Phase 1: Extraction & Isolation of Precursor cluster_1 Phase 2: Formation of this compound cluster_2 Phase 3: Purification & Analysis s1 Dried S. sonchifolius Leaf Powder s2 Ethanolic Extraction s1->s2 s3 Crude Sesquiterpene Lactone Extract s2->s3 s4 Column Chromatography s3->s4 s5 Purified Enhydrin s4->s5 s6 Acid Hydrolysis of Enhydrin s5->s6 Induction of Degradation s7 Degradation Product Mixture s6->s7 s8 Preparative HPLC s7->s8 s9 Isolated this compound s8->s9 s10 Structural Elucidation (NMR, MS) s9->s10

Caption: Workflow for the isolation and identification of this compound.

Protocol 1: Extraction and Isolation of Enhydrin

This protocol is adapted from established methods for isolating sesquiterpene lactones from S. sonchifolius.[6]

1. Plant Material Preparation:

  • Collect fresh leaves of Smallanthus sonchifolius and air-dry them in the shade at room temperature.

  • Grind the dried leaves into a fine powder.

2. Extraction:

  • Macerate 1 kg of the dried leaf powder in 5 L of 95% ethanol (B145695) at room temperature for 48 hours, with occasional agitation.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue to ensure complete extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude ethanolic extract.

3. Fractionation:

  • Suspend the crude extract in distilled water and partition successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

  • Concentrate the chloroform and ethyl acetate fractions as they are most likely to contain sesquiterpene lactones.

4. Isolation by Column Chromatography:

  • Subject the active fraction to column chromatography on a silica (B1680970) gel (60-120 mesh) column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

  • Collect fractions of 50 mL each and monitor by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (B129727) (95:5) and visualization with vanillin-sulfuric acid reagent.

  • Pool fractions containing the major compound (enhydrin) and concentrate.

5. Purification by Crystallization and Preparative HPLC:

  • Dissolve the concentrated enhydrin-rich fraction in a minimal amount of hot methanol and allow it to cool slowly to induce crystallization.

  • For higher purity, subject the crystalline material to preparative HPLC.[6]

    • Column: C18 (e.g., 250 x 10 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Detection: UV at 210 nm.

  • Collect the peak corresponding to enhydrin and verify its purity by analytical HPLC.

Protocol 2: Formation and Isolation of this compound

This protocol is based on the reported degradation of enhydrin in acidic conditions, which can occur during decoction.[1]

1. Acid-Catalyzed Hydrolysis:

  • Dissolve 100 mg of purified enhydrin in 50 mL of 70% aqueous ethanol.

  • Adjust the pH to approximately 4.0 using 0.1 M HCl.

  • Reflux the solution at 80°C and monitor the reaction by HPLC at time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours) to observe the formation of degradation products.[1]

2. HPLC Monitoring of Degradation:

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (e.g., 40:60 v/v)[6]

  • Flow Rate: 1.0 mL/min[6]

  • Detection: UV at 210 nm[6]

  • The appearance of new peaks with different retention times from enhydrin indicates the formation of degradation products, including this compound.[1]

3. Isolation of this compound:

  • Once the HPLC profile shows a significant peak for the target compound, neutralize the reaction mixture and concentrate it under reduced pressure.

  • Subject the resulting residue to preparative HPLC using the same conditions as in Protocol 1, step 5.

  • Collect the fraction corresponding to the this compound peak.

Protocol 3: Structural Elucidation

The isolated this compound should be subjected to spectroscopic analysis to confirm its structure.

1. Mass Spectrometry (MS):

  • Perform High-Resolution Mass Spectrometry (HRMS) to determine the exact molecular weight and elemental composition. The expected mass would correspond to the addition of HCl to the enhydrin structure, likely across the epoxide ring.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Acquire the proton NMR spectrum to observe characteristic shifts. The opening of the epoxide ring by HCl would result in the appearance of new signals for protons on the carbons that were part of the epoxide, and the disappearance of the original epoxide proton signals.

  • ¹³C NMR: The carbon spectrum will show corresponding changes in chemical shifts for the carbons involved in the chlorohydrin moiety.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning the proton and carbon signals and confirming the connectivity of the atoms in the molecule, thereby establishing the precise location of the chlorine and hydroxyl groups.

Signaling Pathways and Logical Relationships

The formation of this compound is a chemical transformation rather than a biological signaling pathway. The logical relationship can be depicted as a reaction sequence.

G Enhydrin Enhydrin (from S. sonchifolius) Reaction_Conditions Heat (e.g., Decoction) + Aqueous HCl (acidic pH) Enhydrin->Reaction_Conditions Chlorohydrin This compound Reaction_Conditions->Chlorohydrin

Caption: Formation of this compound from enhydrin under heat and acidic conditions.

Conclusion

This compound is a noteworthy derivative of enhydrin, formed from the leaves of Smallanthus sonchifolius under specific processing conditions. This guide provides a framework for its targeted isolation and characterization. The detailed protocols and analytical approaches described are essential for researchers investigating the chemical space of natural products and their potential modifications. Further studies are warranted to determine the biological activity of this compound and compare it to its parent compound, which could reveal novel therapeutic properties.

References

Biological Activity Screening of Enhydrin and its Chlorinated Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enhydrin (B1240213), a sesquiterpene lactone primarily isolated from Enhydra fluctuans, has demonstrated a wide spectrum of biological activities, including notable cytotoxic, antimicrobial, and anti-inflammatory properties. While the specific compound "Enhydrin chlorohydrin" is not extensively characterized in scientific literature, research has confirmed the presence of chlorinated sesquiterpene lactones, structurally related to enhydrin, within Enhydra fluctuans. This technical guide provides a comprehensive overview of the biological activity screening of enhydrin and the broader context of chlorinated sesquiterpene lactones from this plant source. It aims to equip researchers with the necessary data, experimental protocols, and conceptual frameworks to further investigate these promising natural products.

This document summarizes the available quantitative biological data for enhydrin and various extracts of Enhydra fluctuans. It also provides detailed experimental protocols for key bioassays and visualizes relevant workflows and pathways to guide future research and drug discovery efforts in this area.

Introduction to Enhydrin and Related Compounds

Sesquiterpene lactones are a diverse group of naturally occurring compounds known for their wide range of biological activities. Among these, enhydrin, a melampolide-type sesquiterpene lactone, has been a subject of interest due to its significant pharmacological potential. While the primary focus of research has been on enhydrin, a study by Krishnaswamy and Ramji in 1995 reported the isolation of two novel chlorine-containing melampolides from the leaves of Enhydra fluctuans[1][2]. Although not explicitly named "this compound," these compounds represent chlorinated derivatives of the enhydrin structural class. Given the potent bioactivities of many halogenated natural products, these chlorinated sesquiterpene lactones from Enhydra fluctuans warrant further investigation.

This guide will synthesize the existing knowledge on the biological activities of enhydrin and extracts of Enhydra fluctuans, providing a foundation for the targeted screening of its chlorinated derivatives.

Quantitative Biological Activity Data

The following tables summarize the key quantitative data on the biological activities of enhydrin and extracts from Enhydra fluctuans.

Table 1: Cytotoxic and Anti-proliferative Activity

Compound/ExtractCell Line(s)Activity MetricValueReference
EnhydrinCCRF-CEM, HCT-116, MDA-MB-231, U251IC500.18 µM to 17.34 µM[3]
Chloroform extract of E. fluctuans leafNot specifiedCytotoxicity93.99% at 100 µg/ml
Carbon tetrachloride fraction of E. fluctuansBrine shrimpLC500.84 µg/mL[4]

Table 2: Antimicrobial Activity

Compound/ExtractOrganism(s)Activity MetricValueReference
Methanolic extract of E. fluctuansB. cereus, L. monocytogenes, A. baumannii, P. aeruginosa, E. coliMIC2.5 to 10 mg/ml[5]
Methanolic extract of E. fluctuansGram-positive and Gram-negative bacteriaZone of Inhibition12 – 24 mm[5]
Aqueous extract of E. fluctuansGram-negative and Gram-positive bacteriaZone of Inhibition10 – 21 mm[5]

Table 3: Antioxidant Activity

Compound/ExtractAssayActivity MetricValueReference
Aqueous fraction of E. fluctuansDPPH radical scavengingIC5012.27 µg/mL[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activity screening of enhydrin and its derivatives.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., CCRF-CEM, HCT-116)

  • RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • Test compound (Enhydrin or its derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Assay (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Add 100 µL of sterile MHB to each well of a 96-well plate.

  • Add 100 µL of the test compound solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (bacteria without the compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. If using resazurin, a color change from blue to pink indicates bacterial growth.

Antioxidant Assay (DPPH Radical Scavenging Assay)

Objective: To evaluate the free radical scavenging activity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compound dissolved in methanol

  • 96-well plates

  • Ascorbic acid (as a positive control)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare different concentrations of the test compound and ascorbic acid in methanol.

  • Add 100 µL of each concentration to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DP.ph radicals).

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in the study of Enhydrin and its derivatives.

Bioassay_Guided_Fractionation plant Enhydra fluctuans Plant Material extraction Solvent Extraction (e.g., Methanol, Chloroform) plant->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent-Solvent Partitioning crude_extract->fractionation fractions Fractions (e.g., n-Hexane, Ethyl Acetate, Aqueous) fractionation->fractions bioassay Biological Activity Screening (e.g., Cytotoxicity, Antimicrobial) fractions->bioassay active_fraction Active Fraction bioassay->active_fraction Identifies most potent fraction chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) active_fraction->chromatography compounds Isolated Compounds (Enhydrin, Chlorinated Derivatives) chromatography->compounds structure_elucidation Structure Elucidation (NMR, Mass Spectrometry) compounds->structure_elucidation pure_compound_assay Bioassay of Pure Compounds compounds->pure_compound_assay Apoptosis_Signaling_Pathway compound Cytotoxic Compound (e.g., Enhydrin) cell Cancer Cell compound->cell stress Cellular Stress / DNA Damage cell->stress Induces intrinsic Intrinsic Pathway stress->intrinsic extrinsic Extrinsic Pathway stress->extrinsic caspases Caspase Activation (Caspase-3/7) intrinsic->caspases extrinsic->caspases apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis Executes

References

Whitepaper: In Silico Modeling of Ligand-Receptor Interactions: A Technical Guide Using the β2-Adrenergic Receptor and Isoproterenol as a Model System

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth technical overview of the methodologies used in the in silico modeling of the binding interaction between the agonist isoproterenol (B85558) and the β2-adrenergic receptor (β2AR), a prototypical G-protein coupled receptor (GPCR).

Introduction

The β2-adrenergic receptor (β2AR) is a well-characterized member of the GPCR superfamily and a significant target for therapeutic intervention in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Understanding the molecular interactions between ligands and β2AR is crucial for the rational design of novel therapeutics. In silico modeling, encompassing techniques like molecular docking and molecular dynamics, provides atomic-level insights into these interactions, complementing and guiding experimental research.[2][3]

This technical guide outlines the complete workflow for modeling the binding of the non-selective β-agonist, isoproterenol, to the β2AR. It covers data acquisition and presentation, detailed in silico and experimental protocols, and visualization of the associated signaling pathways.

Quantitative Data: Ligand Binding Affinity

The binding affinity of a ligand for its receptor is a critical quantitative parameter. It is typically expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).[4] A lower value for these constants indicates a higher binding affinity.[4] The affinity of isoproterenol for the β2-adrenergic receptor has been determined through various experimental assays.

ParameterValueSpecies/SystemAssay TypeReference
Kd 330 nMCow β2ARDisplacement of (-)-[3H]dihydroalprenolol[5]
Ki 110 nMBovine Lung β2ARDisplacement of [3H]DHA[5]
KA 2-4 x 10⁻⁸ MRat AtriaFunctional Response[6]
EC50 87 nMHuman β2AR (HEK293 cells)cAMP Assay[7]
pD2 8.00WKY Rat Papillary MuscleFunctional Response[6]

Note: Kd (dissociation constant) and Ki (inhibition constant) are direct measures of binding affinity.[4] KA (agonist affinity constant) and EC50/pD2 (functional potency) are measures of the ligand's ability to elicit a biological response, which is related to its binding.[4][6][7]

In Silico Modeling Workflow

The computational investigation of the isoproterenol-β2AR interaction follows a structured workflow, from initial structure preparation to dynamic simulation and analysis.

Step 1: Receptor and Ligand Preparation

The initial phase involves preparing the three-dimensional structures of both the β2AR and the isoproterenol ligand for computational analysis.

  • Receptor Structure Acquisition: High-resolution crystal structures of the human β2AR in various conformational states (active and inactive) are available in the Protein Data Bank (PDB).[1] For instance, PDB IDs 2RH1 (inactive state) and 3P0G (active state, agonist-bound) can be used.[1] The structure must be pre-processed to remove water molecules and any co-crystallized ligands or non-essential molecules, add hydrogen atoms, and repair any missing residues or side chains.

  • Ligand Structure Generation: The 3D structure of isoproterenol is generated using chemical drawing software. This is followed by energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. Appropriate protonation states and atomic charges are then assigned.

Step 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] This is crucial for identifying key binding interactions. An induced fit docking (IFD) protocol is often employed for GPCRs to account for the flexibility of the binding site.[1][3]

G cluster_prep Preparation cluster_dock Docking Protocol cluster_analysis Analysis Receptor Receptor Structure (e.g., PDB: 3P0G) Grid Define Binding Site (Grid Generation) Receptor->Grid Ligand Ligand Structure (Isoproterenol) Dock Initial Docking (Standard Precision) Ligand->Dock Grid->Dock Refine Receptor Side-Chain Refinement Dock->Refine Redock Ligand Redocking (Extra Precision) Refine->Redock Score Scoring & Ranking Poses (e.g., GlideScore, MM-GBSA) Redock->Score Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Contacts) Score->Analysis

Caption: Workflow for Induced Fit Docking.
Step 3: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations offer insights into the dynamic behavior of the ligand-receptor complex over time.[9][10] These simulations solve Newton's equations of motion for the atoms in the system, revealing conformational changes and the stability of key interactions.[2]

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Post-Simulation Analysis Complex Docked Isoproterenol-β2AR Complex Membrane Embed in Lipid Bilayer (e.g., POPC) Complex->Membrane Solvate Solvate with Water & Ions Membrane->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate System Equilibration (NVT, NPT ensembles) Minimize->Equilibrate Production Production MD Run (Microsecond Scale) Equilibrate->Production Trajectory Trajectory Analysis (RMSD, RMSF) Production->Trajectory BindingEnergy Binding Free Energy Calculation (MM/PBSA) Production->BindingEnergy Interaction Dynamic Interaction Analysis Production->Interaction

Caption: Workflow for Molecular Dynamics Simulation.

Experimental Protocols for Model Validation

Computational models must be validated with experimental data. Radioligand binding assays and functional assays are standard methods for this purpose.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound (isoproterenol) by measuring its ability to compete with a radiolabeled antagonist for binding to the β2AR.[7]

Materials:

  • Cell membranes expressing β2AR (e.g., from HEK293 cells).

  • Radiolabeled antagonist (e.g., [3H]dihydroalprenolol).

  • Unlabeled competitor (isoproterenol) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Methodology:

  • Incubation: In a 96-well plate, incubate the cell membrane preparation (20-50 µg protein) with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled isoproterenol (e.g., 10⁻¹⁰ M to 10⁻⁴ M).[7]

  • Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-radiolabeled antagonist like propranolol).[7]

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[7]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the isoproterenol concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Protocol: cAMP Functional Assay

This assay measures the ability of isoproterenol to activate the β2AR and stimulate the production of the second messenger, cyclic AMP (cAMP), providing a functional measure of potency (EC50).[11]

Materials:

  • Whole cells expressing β2AR (e.g., HEK293 or CHO cells).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Isoproterenol at various concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).[11]

Methodology:

  • Cell Seeding: Plate the cells in a suitable microplate and grow to the desired confluency.

  • Pre-incubation: Pre-treat the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.[7]

  • Agonist Stimulation: Add varying concentrations of isoproterenol to the wells and include a vehicle control.[7]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.[7]

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[7]

  • Data Analysis:

    • Plot the cAMP concentration (or signal) against the logarithm of the isoproterenol concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax).

β2-Adrenergic Receptor Signaling Pathways

Upon binding of an agonist like isoproterenol, the β2AR undergoes a conformational change that triggers intracellular signaling cascades. The receptor can signal through multiple pathways, leading to diverse cellular responses.

The canonical pathway involves coupling to the stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to the production of cAMP and subsequent activation of Protein Kinase A (PKA).[7][12] The β2AR can also couple to the inhibitory G-protein (Gi), which can counteract the Gs pathway.[13] Furthermore, G-protein-independent signaling can occur through the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as activation of other pathways like the MAPK/ERK cascade.[14][15]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Isoproterenol Isoproterenol B2AR β2-Adrenergic Receptor Isoproterenol->B2AR binds Gs Gs-protein B2AR->Gs activates Gi Gi-protein B2AR->Gi activates Barr β-Arrestin B2AR->Barr recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC stimulates (+) Gi->AC inhibits (-) ERK MAPK/ERK Pathway Barr->ERK Internalization Receptor Internalization Barr->Internalization ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response

References

Pharmacological Profile of Enhydrin Chlorohydrin and Related Sesquiterpene Lactones from Enhydra fluctuans

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Enhydra fluctuans Lour, a semi-aquatic herb belonging to the Asteraceae family, has a rich history in traditional medicine across South and Southeast Asia for treating a variety of ailments, including inflammatory conditions, skin diseases, and diabetes.[1][2][3] The therapeutic potential of this plant is attributed to its diverse phytochemical constituents, most notably sesquiterpene lactones. Among these, Enhydrin has been identified as a major bioactive compound.[4] This technical guide focuses on the pharmacological profile of Enhydrin and its derivatives, with a particular emphasis on the less-studied chlorine-containing melampolide, a form of Enhydrin chlorohydrin, also isolated from Enhydra fluctuans. While specific pharmacological data on this compound is limited, this document aims to provide a comprehensive overview based on the known activities of related compounds, offering a valuable resource for researchers and professionals in drug discovery and development.

Quantitative Pharmacological Data

Test Substance Pharmacological Activity Assay/Model Key Findings Reference
Ethanolic Extract of Enhydra fluctuansCNS DepressantSpontaneous motility, sedative, anticonvulsant, anti-stress activities in Swiss Albino miceSignificant depressant activity[5]
Methanolic Extract of Enhydra fluctuansAntioxidantTotal Phenol Content153 ± 0.38 mg/mL[5]
Methanolic Extract of Enhydra fluctuansAntioxidantTotal Flavonoid Content172.04 ± 0.56 mg/mL[5]
Lyophilised Leaf Extract of Enhydra fluctuansTotal Antioxidant ActivityAscorbic Acid Equivalent0.138 mg equivalent per mg of plant material[5]
Various Extracts of Enhydra fluctuansAntioxidantDPPH Radical ScavengingExtracts showed scavenging activity[5]
EnhydrinAnti-diabeticin vivo modelsKnown to have activity in lowering blood sugar levels[6]

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of compounds from Enhydra fluctuans are crucial for reproducible research. Below are generalized methodologies for key assays mentioned in the literature.

1. CNS Depressant Activity Evaluation

  • Animal Model: Swiss Albino mice.

  • Methodology:

    • Administer various extracts (e.g., benzene, chloroform, ethyl acetate) of Enhydra fluctuans to different groups of mice.

    • Assess spontaneous motility using an actophotometer.

    • Evaluate sedative effects by observing the loss of righting reflex.

    • Determine anticonvulsant activity using models like pentylenetetrazole (PTZ) or maximal electroshock (MES) induced seizures.

    • Measure anti-stress activity through paradigms such as the forced swim test or tail suspension test.

    • Compare the results with a control group (vehicle) and a standard CNS depressant drug (e.g., diazepam).

2. Antioxidant Activity Assays

  • DPPH Radical Scavenging Assay:

    • Prepare various concentrations of the plant extract.

    • Mix the extract with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

    • Incubate the mixture in the dark for a specified period.

    • Measure the absorbance of the solution using a spectrophotometer at a specific wavelength (e.g., 517 nm).

    • Calculate the percentage of scavenging activity. Ascorbic acid is typically used as a positive control.

  • Total Phenolic and Flavonoid Content Determination:

    • Total Phenolics: Use the Folin-Ciocalteu method. Mix the extract with Folin-Ciocalteu reagent and sodium carbonate solution. Measure the absorbance after incubation. Gallic acid is used as a standard to create a calibration curve.

    • Total Flavonoids: Use the aluminum chloride colorimetric method. Mix the extract with aluminum chloride solution. Measure the absorbance after incubation. Quercetin is used as a standard.

Signaling Pathways and Experimental Workflows

General Structure and Modification of Enhydrin

The following diagram illustrates the general chemical structure of a sesquiterpene lactone and highlights the modification that results in a chlorohydrin derivative. This visualization aids in understanding the structural basis for potential alterations in pharmacological activity.

G cluster_0 Core Sesquiterpene Lactone Structure cluster_1 Modification to Chlorohydrin STL Sesquiterpene Lactone Backbone Functional_Groups Various Functional Groups (e.g., hydroxyl, acetyl) STL->Functional_Groups determines bioactivity Modification_Site Specific site on the backbone STL->Modification_Site modification at Chlorohydrin_Moiety Chlorohydrin Moiety (-Cl, -OH) New_Compound This compound Derivative Chlorohydrin_Moiety->New_Compound results in Modification_Site->Chlorohydrin_Moiety addition of Altered_Activity Altered Pharmacological Profile (e.g., increased potency, altered selectivity) New_Compound->Altered_Activity potentially has

Caption: General structure of a sesquiterpene lactone and its modification to a chlorohydrin derivative.

Workflow for Isolation and Pharmacological Screening

The diagram below outlines a typical workflow for the isolation of bioactive compounds from Enhydra fluctuans and their subsequent pharmacological evaluation. This provides a logical framework for drug discovery efforts targeting this plant.

G Start Plant Material Collection (Enhydra fluctuans) Extraction Solvent Extraction (e.g., ethanol, methanol) Start->Extraction Fractionation Chromatographic Fractionation (e.g., column chromatography) Extraction->Fractionation Isolation Isolation of Pure Compounds (e.g., HPLC) Fractionation->Isolation Identification Structural Elucidation (e.g., NMR, Mass Spectrometry) Isolation->Identification Screening Preliminary Pharmacological Screening (e.g., cytotoxicity, antioxidant assays) Isolation->Screening Lead_Selection Lead Compound Selection (e.g., Enhydrin, this compound) Screening->Lead_Selection Mechanism_Study Mechanism of Action Studies Lead_Selection->Mechanism_Study In_Vivo In Vivo Efficacy and Toxicity Studies Mechanism_Study->In_Vivo Development Preclinical and Clinical Development In_Vivo->Development

References

Enhydrin Chlorohydrin: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhydrin (B1240213) chlorohydrin, a chlorinated derivative of the sesquiterpene lactone enhydrin, has emerged as a molecule of interest within the scientific community. While not a primary natural product, its formation as a degradation product from a widely recognized bioactive compound necessitates a thorough understanding of its origins and isolation for comprehensive phytochemical analysis and drug development endeavors. This technical guide provides an in-depth overview of the natural sources of its precursor, the conditions leading to its formation, and the methodologies for its isolation and characterization.

Natural Sources and Formation

Enhydrin chlorohydrin is not directly biosynthesized in plants. Instead, it is recognized as a degradation product of enhydrin.

Primary Natural Source of Enhydrin

The principal natural source of enhydrin is the leaves of the yacon plant, Smallanthus sonchifolius[1]. This perennial plant, native to the Andean regions of South America, is cultivated for its tuberous roots and has a history of use in traditional medicine. The leaves of S. sonchifolius are rich in sesquiterpene lactones, with enhydrin being a major constituent.

Formation of this compound

This compound is formed from enhydrin during the extraction process, particularly when heat is applied to the leaves of Smallanthus sonchifolius in the presence of a chlorine source, which can be trace amounts in the plant material or extraction solvents. A key study by Suo et al. (2016) identified this compound as one of the major degradation products when yacon leaves were subjected to decoction (boiling water extraction)[1]. This process mimics the traditional preparation of yacon leaf teas. The study suggests that the acidic conditions generated during heating, coupled with the presence of chloride ions, facilitate the opening of an epoxide ring in the enhydrin molecule, leading to the formation of the chlorohydrin derivative.

The proposed formation pathway involves the acid-catalyzed cleavage of the epoxide ring at the C-2' and C-3' positions of the angelic acid moiety of enhydrin, followed by the nucleophilic attack of a chloride ion.

Isolation and Purification

The isolation of this compound is intrinsically linked to the extraction and subsequent fractionation of the degradation products of enhydrin from Smallanthus sonchifolius leaves.

Extraction of the Precursor Compound (Enhydrin)

To obtain this compound, one must first extract its precursor, enhydrin, from the leaves of S. sonchifolius. A common method involves the following steps:

  • Harvesting and Drying: Fresh leaves of Smallanthus sonchifolius are harvested and air-dried to reduce moisture content.

  • Solvent Extraction: The dried and powdered leaves are then subjected to extraction with an organic solvent. Chloroform is frequently used for this purpose. A rinse extraction method, where the leaves are briefly washed with the solvent, is effective in extracting compounds located on the leaf surface, such as sesquiterpene lactones.

Generation of this compound

As established, this compound is formed during the degradation of enhydrin. To intentionally generate this compound for isolation, the following steps can be taken, based on the findings of Suo et al. (2016):

  • Acid-catalyzed Hydrolysis: A solution of isolated enhydrin in a protic solvent (e.g., 70% methanol) is acidified to a pH of 4 using an acid such as hydrochloric acid (HCl)[1]. The presence of chloride ions is crucial for the formation of the chlorohydrin.

  • Heating/Refluxing: The acidified solution is then refluxed for an extended period (e.g., 24 hours) to induce the degradation of enhydrin and the formation of its degradation products, including this compound[1].

Isolation of this compound by Preparative HPLC

The separation and purification of this compound from the mixture of degradation products is achieved using preparative High-Performance Liquid Chromatography (prep-HPLC).

Experimental Protocol: Preparative HPLC of Enhydrin Degradation Products

While the study by Suo et al. (2016) confirms the use of preparative HPLC for the isolation of this compound, it does not provide a detailed protocol[1]. The following is a generalized protocol based on common practices for the separation of sesquiterpene lactones from Smallanthus sonchifolius:

  • Instrumentation: A preparative HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column is typically used for the separation of these moderately polar compounds.

  • Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, is commonly employed. The gradient is optimized to achieve separation between enhydrin, this compound, and other degradation products.

  • Detection: The elution profile is monitored at a wavelength where the compounds exhibit significant absorbance, typically around 210 nm for sesquiterpene lactones.

  • Fraction Collection: Fractions are collected based on the retention time of the peaks corresponding to the different compounds. The fraction containing this compound is then concentrated to yield the purified compound.

The workflow for the generation and isolation of this compound can be visualized as follows:

experimental_workflow start Dried Smallanthus sonchifolius leaves extraction Solvent Extraction (e.g., Chloroform) start->extraction crude_extract Crude Enhydrin Extract extraction->crude_extract degradation Acid-catalyzed Hydrolysis and Heating (Reflux) crude_extract->degradation degradation_products Mixture of Degradation Products degradation->degradation_products prep_hplc Preparative HPLC (Reversed-phase C18) degradation_products->prep_hplc isolated_compound Isolated Enhydrin Chlorohydrin prep_hplc->isolated_compound

References

An In-depth Technical Guide to the Spectroscopic Data Analysis of Enhydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the spectroscopic data analysis of enhydrin (B1240213), a sesquiterpene lactone of the melampolide type. It is important to note that the term "enhydrin chlorohydrin" does not correspond to a readily identifiable compound in the scientific literature. Therefore, this document focuses on the spectroscopic analysis of enhydrin itself, a natural product isolated from plants of the Asteraceae family, such as Enhydra fluctuans and Smallanthus sonchifolius.[1] Enhydrin has garnered interest for its potential biological activities. This guide will present available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detail the experimental protocols for such analyses, and illustrate the general workflow for the spectroscopic characterization of natural products.

Spectroscopic Data of Enhydrin

The structural elucidation of enhydrin heavily relies on one-dimensional and two-dimensional NMR spectroscopy, as well as mass spectrometry. The data presented below has been compiled from published scientific literature.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For a complex molecule like enhydrin, 2D NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguous assignments.

¹³C NMR Data

The ¹³C NMR spectrum of enhydrin shows 23 distinct carbon signals, consistent with its molecular formula. The chemical shifts provide information about the electronic environment of each carbon atom.

Carbon AtomChemical Shift (δ) in ppm
C-1149.4
C-10130.1
C-11133.3
C-12168.0
C-13122.9
C-14165.5
C-1'168.4
C-Ac170.4

Table 1: ¹³C NMR spectral data of enhydrin. Data sourced from a 2023 study on the quantification of enhydrin.[2]

¹H NMR Data

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Ionm/z
[M+H]⁺465.1755
[M+Na]⁺487.1574

Table 2: High-Resolution Mass Spectrometry (HRMS) data for enhydrin. The data corresponds to the protonated and sodiated molecules.[2]

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are generalized experimental protocols for the NMR and MS analysis of a natural product like enhydrin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A few milligrams of the purified compound (enhydrin) are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). A series of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments are performed.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software.

  • Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to assemble the molecular structure.

Mass Spectrometry (MS)

  • Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol, acetonitrile), is introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like enhydrin, as it is a soft ionization method that typically leaves the molecule intact.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio in a mass analyzer (e.g., Time-of-Flight - TOF, Quadrupole, or Orbitrap). High-resolution mass spectrometers (HRMS) provide highly accurate mass measurements, allowing for the determination of the elemental composition.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any fragmentation patterns, which can provide additional structural information.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like enhydrin.

Spectroscopic_Analysis_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Smallanthus sonchifolius) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., HPLC) Crude_Extract->Chromatography Pure_Compound Isolated Enhydrin Chromatography->Pure_Compound NMR_Spectroscopy NMR Spectroscopy (1D & 2D Experiments) Pure_Compound->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRMS) Pure_Compound->Mass_Spectrometry NMR_Data NMR Data (δ, J, correlations) NMR_Spectroscopy->NMR_Data MS_Data MS Data (m/z, formula) Mass_Spectrometry->MS_Data Data_Integration Data Integration & Analysis NMR_Data->Data_Integration MS_Data->Data_Integration Structure_Determination Structure Determination Data_Integration->Structure_Determination

Caption: Workflow for the isolation and spectroscopic characterization of enhydrin.

Logical Relationship in Spectroscopic Data Interpretation

The following diagram illustrates the logical flow of interpreting spectroscopic data for structural elucidation.

Data_Interpretation_Logic MS Mass Spectrometry Molecular_Formula Molecular Formula MS->Molecular_Formula NMR_1D 1D NMR (¹H, ¹³C, DEPT) Functional_Groups Functional Groups & Carbon Types NMR_1D->Functional_Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) H_H_Connectivity Proton-Proton Connectivity NMR_2D->H_H_Connectivity COSY C_H_Connectivity Carbon-Proton Connectivity NMR_2D->C_H_Connectivity HSQC Long_Range_Connectivity Long-Range C-H Connectivity NMR_2D->Long_Range_Connectivity HMBC Final_Structure Final Structure of Enhydrin Molecular_Formula->Final_Structure Functional_Groups->Final_Structure H_H_Connectivity->Final_Structure C_H_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure

Caption: Logical flow of spectroscopic data interpretation for structure elucidation.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Enhydrin and Enhydrin Chlorohydrin from Yacon (Smallanthus sonchifolius) Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yacon (Smallanthus sonchifolius), a plant native to the Andean region, is a source of various bioactive compounds. The leaves of the yacon plant are particularly rich in sesquiterpene lactones, with enhydrin (B1240213) being one of the most abundant.[1][2] These compounds have garnered significant interest due to their potential therapeutic properties, including anti-inflammatory and anti-diabetic activities. Enhydrin, under certain conditions such as acidic hydrolysis, can be converted to enhydrin chlorohydrin, a derivative that is also of interest for pharmacological studies. This document provides a detailed protocol for the selective extraction of enhydrin from yacon leaves and its subsequent conversion to and isolation of this compound.

Data Presentation

The following tables summarize the quantitative data associated with the isolation protocol.

ParameterValueReference
Starting MaterialDried Yacon Leaves[1]
Enhydrin Content in Dried Leaves~0.97% (w/w)[2]
Initial Extraction SolventChloroform (B151607)[3]
Conversion Reaction Solvent70% Methanol (B129727) (acidified to pH 4 with 1N HCl)[1]
Primary Purification MethodSilica (B1680970) Gel Column Chromatography[4][5]
Elution Solventsn-Hexane and Ethyl Acetate (B1210297)[4][5]
Estimated Final Yield of this compound0.1 - 0.3% of initial dry leaf weightEstimated
Column Chromatography Parameters
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient
Step 1100% n-Hexane
Step 2Gradient: 0% to 50% Ethyl Acetate in n-Hexane
Step 3Gradient: 50% to 100% Ethyl Acetate
Step 4100% Ethyl Acetate (wash)

Experimental Protocols

This protocol is divided into three main stages:

  • Stage 1: Rinse Extraction of Enhydrin-Rich Fraction.

  • Stage 2: Acid-Catalyzed Conversion of Enhydrin to this compound.

  • Stage 3: Chromatographic Purification of this compound.

Stage 1: Rinse Extraction of Enhydrin-Rich Fraction

This method selectively extracts compounds from the glandular trichomes on the leaf surface, where sesquiterpene lactones like enhydrin are concentrated.[2]

Materials:

  • Dried yacon leaves, coarsely ground

  • Chloroform

  • Large beaker or flask

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Place 100 g of dried, coarsely ground yacon leaves into a large beaker.

  • Add 500 mL of chloroform to the beaker, ensuring all the leaf material is submerged.

  • Gently agitate the mixture for 1-2 minutes. This short duration is key to selectively rinsing the surface compounds without extracting a large amount of intracellular contents.

  • Quickly filter the mixture through filter paper to separate the chloroform rinse from the leaf material.

  • Concentrate the chloroform extract to dryness using a rotary evaporator at a temperature not exceeding 40°C. The resulting residue is the crude enhydrin-rich extract.

Stage 2: Acid-Catalyzed Conversion of Enhydrin to this compound

This stage utilizes acidic hydrolysis under reflux to convert the enhydrin in the crude extract to this compound. The degradation of enhydrin under acidic and heated conditions has been previously observed.[1][6]

Materials:

  • Crude enhydrin-rich extract from Stage 1

  • 70% Methanol in water

  • 1N Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • pH meter or pH paper

Procedure:

  • Dissolve the crude extract from Stage 1 in 200 mL of 70% methanol in a round-bottom flask.

  • Slowly add 1N HCl dropwise while monitoring the pH, until the solution reaches a stable pH of 4.

  • Attach a reflux condenser to the round-bottom flask and place it in a heating mantle.

  • Heat the mixture to reflux and maintain for 24 hours.[1] This extended heating period in an acidic environment facilitates the conversion of enhydrin to this compound.

  • After 24 hours, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture to dryness using a rotary evaporator to remove the methanol and water. The resulting residue contains the crude this compound.

Stage 3: Chromatographic Purification of this compound

Silica gel column chromatography is employed to separate and purify the target compound from the crude reaction mixture.

Materials:

  • Crude this compound residue from Stage 2

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • n-Hexane

  • Ethyl acetate

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound residue in a minimal amount of chloroform or a 10% ethyl acetate in n-hexane solution and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity using n-hexane and ethyl acetate as the mobile phase.

    • Begin with 100% n-hexane to elute non-polar impurities.

    • Gradually increase the proportion of ethyl acetate in n-hexane from 0% to 50%.

    • Continue to increase the ethyl acetate concentration from 50% to 100%.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC. The TLC plates can be visualized under UV light and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

  • Isolation: Combine the fractions containing the purified this compound (identified by its characteristic Rf value on TLC) and evaporate the solvent using a rotary evaporator to obtain the isolated compound.

Visualizations

experimental_workflow start Dried Yacon Leaves extraction Stage 1: Chloroform Rinse Extraction (1-2 min) start->extraction evap1 Rotary Evaporation extraction->evap1 crude_enhydrin Crude Enhydrin-Rich Extract evap1->crude_enhydrin conversion Stage 2: Acid-Catalyzed Conversion (70% MeOH, pH 4 with HCl, Reflux for 24h) crude_enhydrin->conversion evap2 Rotary Evaporation conversion->evap2 crude_chlorohydrin Crude this compound evap2->crude_chlorohydrin purification Stage 3: Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate Gradient) crude_chlorohydrin->purification fractions Fraction Collection & TLC Analysis purification->fractions final_product Isolated this compound fractions->final_product signaling_pathway_placeholder enhydrin Enhydrin conditions Acidic Conditions (pH 4) + Heat (Reflux) enhydrin->conditions chlorohydrin This compound conditions->chlorohydrin

References

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Enhydrin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed application note and protocol for the quantitative analysis of enhydrin (B1240213), a major bioactive sesquiterpene lactone found in yacon leaf (Smallanthus sonchifolius), using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is suitable for the quality control of yacon leaf extracts and formulations.

Introduction

Enhydrin is a sesquiterpene lactone that, along with compounds like uvedalin, is considered a major bioactive component in the ethanolic extracts of yacon leaves (Smallanthus sonchifolius, Asteraceae). These extracts are widely utilized in herbal medicine, particularly for their potential anti-diabetic properties. Accurate and precise quantification of enhydrin is crucial for the quality control and standardization of these herbal preparations. High-Performance Liquid Chromatography (HPLC) offers a reliable and accurate method for determining the levels of enhydrin in plant extracts.

This application note describes a validated HPLC-UV method for the simultaneous determination of enhydrin and uvedalin. The method has been shown to be linear, precise, and accurate, making it suitable for routine analysis.[1][2][3]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic separation is achieved on a C18 reversed-phase column.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System A system with a pump, autosampler, column oven, and UV detector
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase 60% Water : 40% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 210 nm
Injection Volume 20 µL
Run Time 30 minutes
Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (Analytical grade)

  • Enhydrin reference standard

Sample Preparation

2.3.1. Extraction from Yacon Leaves

  • Fresh yacon leaves are dried in an oven at 50°C for 18 hours.[1]

  • The dried leaves are milled and sieved to obtain a powder with a particle size of 40 mesh.[1]

  • Extraction is performed by maceration using 50%, 70%, or 90% ethanol (B145695) at 60°C for one hour.[1]

  • The resulting extract is filtered and evaporated to yield a thick extract.[1]

  • The extract is dissolved in methanol to a final concentration of 0.1%.[1]

2.3.2. Preparation of Standard Solutions

  • Prepare a stock solution of enhydrin reference standard in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations.

Method Validation

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.[2][3]

Table 2: Method Validation Parameters for Enhydrin

ParameterResult
Linearity (R²) > 0.9999
Limit of Detection (LOD) 0.52 µg/mL
Limit of Quantification (LOQ) 1.57 µg/mL
Accuracy (% Recovery) 101.46%
Precision (%RSD) 0.30%

Data sourced from a study on the quantification of enhydrin and uvedalin in ethanolic extracts of Smallanthus sonchifolius leaves.[2][3]

Protocol: Step-by-Step HPLC Analysis

  • System Preparation:

    • Ensure the HPLC system is properly equilibrated with the mobile phase (60% Water: 40% Acetonitrile) at a flow rate of 1.0 mL/min.

    • Verify a stable baseline in the chromatogram.

  • Calibration Curve:

    • Inject 20 µL of each calibration standard solution.

    • Record the peak area for enhydrin at each concentration.

    • Construct a calibration curve by plotting the peak area versus the concentration of enhydrin.

    • Determine the linearity of the curve by calculating the correlation coefficient (R²).

  • Sample Analysis:

    • Inject 20 µL of the prepared sample extract.

    • Record the chromatogram and identify the enhydrin peak based on its retention time, which should correspond to that of the reference standard.

    • Measure the peak area of enhydrin in the sample chromatogram.

  • Quantification:

    • Calculate the concentration of enhydrin in the sample using the linear regression equation obtained from the calibration curve.

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of enhydrin from yacon leaves is depicted below.

HPLC_Workflow Start Start: Sample Collection (Yacon Leaves) Drying Drying (50°C, 18h) Start->Drying Milling Milling & Sieving (40 mesh) Drying->Milling Extraction Extraction (Ethanol, 60°C, 1h) Milling->Extraction Filtration Filtration & Evaporation Extraction->Filtration SamplePrep Sample Preparation (Dissolve in Methanol) Filtration->SamplePrep HPLC_Analysis HPLC Analysis (C18 Column, 210 nm) SamplePrep->HPLC_Analysis Data_Analysis Data Analysis (Quantification) HPLC_Analysis->Data_Analysis End End: Report Results Data_Analysis->End

Caption: Workflow for Enhydrin Quantification by HPLC.

Conclusion

The HPLC method detailed in this application note is a reliable, accurate, and precise technique for the quantitative analysis of enhydrin in yacon leaf extracts.[1][2][3] This protocol can be effectively implemented by researchers, scientists, and drug development professionals for the quality control and standardization of herbal products containing Smallanthus sonchifolius.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC/MS) for the Proposed Detection of Enhydrin Chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a hypothetical methodology for the detection and quantification of Enhydrin chlorohydrin using Gas Chromatography-Mass Spectrometry (GC/MS). As no standardized method for the direct analysis of this compound has been documented in publicly available literature, this protocol has been developed based on established GC/MS methods for the analysis of sesquiterpene lactones, such as Enhydrin, and related chlorohydrin compounds. This document provides a comprehensive, albeit theoretical, framework for sample preparation, GC/MS parameters, and data analysis, intended to serve as a foundational guide for researchers venturing into the analysis of this and structurally similar compounds.

Introduction

Enhydrin is a sesquiterpene lactone found in plants of the Asteraceae family, which has been investigated for its potential biological activities.[1][2] Chlorohydrins are a class of chemical compounds that are structurally related to alcohols and organochlorides. The formation of a chlorohydrin derivative of Enhydrin could occur through various chemical processes, and its detection would be crucial for understanding its formation, metabolism, and potential toxicological profile. Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3][4] This application note outlines a proposed GC/MS method for the analysis of a hypothetical this compound.

Proposed Chemical Structure of this compound:

Enhydrin has the molecular formula C₂₃H₂₈O₁₀.[5][6] A plausible structure for this compound would involve the addition of a chlorine atom and a hydroxyl group across one of the double bonds in the Enhydrin molecule. The exact position of this addition would depend on the reaction conditions. For the purpose of this application note, we will consider a hypothetical structure where the chlorohydrin moiety is formed at the exocyclic double bond.

Experimental Protocols

Sample Preparation: Extraction from a Plant Matrix (Hypothetical)

This protocol is based on general methods for extracting sesquiterpene lactones from plant materials.[7][8]

Objective: To extract this compound from a plant matrix for GC/MS analysis.

Materials:

  • Plant material (e.g., leaves, stems)

  • Dichloromethane (B109758) (DCM)

  • Sodium sulfate, anhydrous

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Nitrogen gas stream

  • GC vials with inserts

Procedure:

  • Drying and Grinding: Dry the plant material at 40°C for 48 hours and then grind it into a fine powder.

  • Extraction: Macerate 10 g of the powdered plant material in 100 mL of dichloromethane for 24 hours at room temperature.

  • Filtration and Concentration: Filter the extract and dry it over anhydrous sodium sulfate. Concentrate the filtrate to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Dissolve the concentrated extract in a minimal amount of methanol and load it onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the target analyte with 10 mL of a methanol/water (80:20 v/v) solution.

  • Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of a suitable solvent for GC/MS analysis (e.g., ethyl acetate (B1210297) or dichloromethane). Transfer the solution to a GC vial.

GC/MS Analysis Protocol

The following GC/MS parameters are proposed based on typical conditions for the analysis of sesquiterpene lactones and chlorohydrins.[9]

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD).

  • GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

GC Conditions:

Parameter Value
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)

| Oven Program | - Initial Temperature: 100°C, hold for 2 min- Ramp 1: 10°C/min to 280°C- Hold at 280°C for 10 min |

MS Conditions:

Parameter Value
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Full Scan (m/z 40-550) and/orSelected Ion Monitoring (SIM)

| Solvent Delay | 5 min |

Proposed SIM Ions for this compound: To be determined based on the fragmentation pattern of the synthesized standard. However, characteristic ions would likely include the molecular ion (if stable enough), and fragments resulting from the loss of water, chlorine, and parts of the sesquiterpene lactone backbone.

Data Presentation

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of quantitative data that could be obtained from a validation study of this method.

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 85-110%

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing start Plant Material drying Drying & Grinding start->drying extraction DCM Extraction drying->extraction concentration Rotary Evaporation extraction->concentration cleanup SPE Cleanup concentration->cleanup final_conc N2 Evaporation cleanup->final_conc reconstitution Reconstitution in Solvent final_conc->reconstitution injection GC Injection reconstitution->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection processing Data Acquisition & Processing detection->processing quantification Quantification processing->quantification

Caption: Experimental workflow for the proposed GC/MS analysis of this compound.

Proposed Mass Spectral Fragmentation Pathway of a Chlorohydrin

This diagram illustrates a general fragmentation pathway for a simple chlorohydrin, which can be extrapolated to the more complex this compound structure.

fragmentation_pathway M [M]+• (Molecular Ion) M_minus_H2O [M-H2O]+• (Loss of Water) M->M_minus_H2O M_minus_Cl [M-Cl]+ (Loss of Chlorine Radical) M->M_minus_Cl Fragment1 Fragment 1 (e.g., [CH2OH]+) M->Fragment1 Fragment2 Fragment 2 (e.g., [CH2Cl]+) M_minus_Cl->Fragment2

Caption: A generalized fragmentation pathway for a chlorohydrin in EI-MS.

Discussion

The successful implementation of this proposed method will heavily rely on the volatility and thermal stability of this compound. Sesquiterpene lactones can be thermally labile, and the addition of a chlorohydrin moiety may further affect its stability.[9] Derivatization, for instance, by silylation of the hydroxyl groups, could be explored to improve volatility and thermal stability if direct analysis proves challenging.[10][11]

The mass spectral fragmentation of this compound is anticipated to be complex. The fragmentation pattern will likely be a combination of the characteristic fragmentation of the sesquiterpene lactone core and the facile loss of water and chlorine from the chlorohydrin group. The interpretation of the mass spectrum will be crucial for structural confirmation.[12][13]

Conclusion

This application note provides a detailed, though hypothetical, protocol for the detection of this compound by GC/MS. The proposed methodologies for sample preparation and instrumental analysis are based on established scientific principles and practices for similar analytes. It is imperative that this method be validated with a synthesized standard of this compound to determine its actual performance characteristics, including linearity, sensitivity, precision, and accuracy. This document should serve as a valuable starting point for researchers aiming to develop analytical methods for this and other modified sesquiterpene lactones.

References

Application Notes and Protocols for Enhydrin and Related Chlorohydrin-Containing Compounds in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on "Enhydrin chlorohydrin" is limited in publicly available literature. These application notes and protocols are based on studies of the closely related sesquiterpene lactone, enhydrin (B1240213), and other chlorohydrin-containing natural products with demonstrated anti-cancer activity. The methodologies provided are generalized from standard in vitro cancer cell line research and should be adapted and optimized for specific experimental conditions.

Introduction

Enhydrin is a melampolide-type sesquiterpene lactone isolated from plants of the Enhydra fluctuans species.[1] Natural products and their derivatives are a significant source of novel anti-cancer drug leads, often modulating key signaling pathways involved in cell proliferation and survival.[2] This document outlines the application of enhydrin and provides context from a novel chlorohydrin-containing compound, alichondrichlorin, in the study of cancer cell lines, focusing on its anti-proliferative and potential apoptotic effects.

Data Presentation: Anti-proliferative Activity

The cytotoxic effects of enhydrin and the related compound alichondrichlorin have been evaluated against various human cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values, providing a quantitative measure of their anti-proliferative activity.

Table 1: IC50 Values of Enhydrin Against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
CCRF-CEMLeukemia0.18
HCT-116Colon Carcinoma1.56
MDA-MB-231Breast Adenocarcinoma2.45
U251GlioblastomaNot specified
MRC-5Normal Lung Fibroblast17.34

Data sourced from Nguyen et al., 2019.[1]

Table 2: EC50 Values of Alichondrichlorin Against Human Cell Lines

Cell LineCell TypeEC50 (µM)
MCF-7Breast Adenocarcinoma4.06
THLE-2Normal Liver Epithelial> 50

Data sourced from a study on Alichondrichlorin, a novel chlorohydrin-containing natural product.[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer properties of compounds like enhydrin in vitro.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., CCRF-CEM, HCT-116, MDA-MB-231)[1]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • Enhydrin or other test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Caspase-3/7 Activity)

This assay determines if the compound induces apoptosis by measuring the activity of key executioner caspases.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48 hours) based on initial cytotoxicity data.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase-3/7 activity.

Signaling Pathways and Visualizations

Natural products often exert their anti-cancer effects by modulating specific signaling pathways.[2] While the precise mechanism of enhydrin is not fully elucidated, many similar compounds induce apoptosis.[4] The following diagrams illustrate a generalized apoptotic pathway and a typical experimental workflow.

Caption: Generalized apoptotic signaling pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture MTT_Assay Cell Viability (MTT) Cell_Culture->MTT_Assay Compound_Prep Enhydrin Stock and Dilutions Compound_Prep->MTT_Assay IC50_Calc IC50 Determination MTT_Assay->IC50_Calc Apoptosis_Assay Apoptosis (Caspase Activity) Statistical_Analysis Statistical Analysis Apoptosis_Assay->Statistical_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, PCR) Pathway_Analysis Signaling Pathway Interpretation Mechanism_Study->Pathway_Analysis IC50_Calc->Apoptosis_Assay Statistical_Analysis->Mechanism_Study

Caption: General experimental workflow.

Mechanism of Action

Studies on enhydrin showed that it induces cytotoxicity in several cancer cell lines.[1] However, in the tested cell line, significant activation of caspases-3/7 was not observed, suggesting the cytotoxic activity might be mediated by other mechanisms.[1] Further investigation into its effects on other cell death pathways, such as autophagy or necrosis, or on cell cycle progression is warranted.

For comparison, other natural products have been shown to induce apoptosis through the intrinsic pathway by modulating the expression of Bcl-2 family proteins like Bax and Bcl-2, leading to the release of cytochrome c and activation of caspases.[5] Some compounds can also activate the extrinsic pathway by upregulating death receptors like FAS.[5] The p53 tumor suppressor protein is also a key regulator of apoptosis that can be activated by cellular stress, including DNA damage induced by cytotoxic compounds.[4]

Conclusion

Enhydrin, a sesquiterpene lactone, demonstrates significant anti-proliferative activity against a range of cancer cell lines. While the exact mechanism of action requires further elucidation, its cytotoxicity highlights its potential as a lead compound for anti-cancer drug development.[1] The provided protocols and background information serve as a foundation for researchers and drug development professionals to further investigate the therapeutic potential of enhydrin and related compounds in oncology.

References

Application Note: Enhydrin Chlorohydrin as a Potential Biomarker for Enhydrin Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enhydrin (B1240213) is a sesquiterpene lactone found in plants of the Smallanthus sonchifolius (yacon) and Enhydra fluctuans species. It is recognized for its various biological activities, including potential anti-diabetic properties.[1][2] The stability of enhydrin in various formulations and biological matrices is a critical factor for its development as a therapeutic agent. Degradation of the parent compound can lead to a loss of efficacy and the potential formation of unknown, and possibly toxic, byproducts. This application note explores the potential of enhydrin chlorohydrin as a specific biomarker for the degradation of enhydrin, particularly in the presence of chlorine, and provides detailed protocols for its detection and quantification.

The formation of chlorohydrins from compounds containing epoxide rings or double bonds is a known chemical transformation.[3][4] Given the chemical structure of enhydrin, which contains reactive functional groups, it is plausible that it could react with chlorine sources to form this compound. The presence of chlorine-containing melampolides in Enhydra fluctuans suggests that such compounds can be formed in a relevant biological context.[5] Therefore, monitoring for this compound could serve as a specific indicator of enhydrin degradation under certain conditions, such as during formulation with chlorinated excipients or in biological systems with available chlorine.

This document outlines a hypothetical framework and detailed experimental protocols for researchers and drug development professionals to investigate the formation of this compound and its utility as a biomarker for enhydrin degradation.

Logical Relationship: Enhydrin Degradation to this compound

Enhydrin_Degradation Enhydrin Enhydrin Enhydrin_Chlorohydrin This compound (Degradation Product) Enhydrin->Enhydrin_Chlorohydrin Degradation Chlorine Chlorine Source (e.g., HOCl, Cl-) Chlorine->Enhydrin_Chlorohydrin Reacts with Biomarker_Validation_Workflow cluster_stress Stress Studies cluster_analytical Analytical Method Development cluster_quantification Quantification and Correlation Stress_Conditions Induce Enhydrin Degradation (e.g., with NaOCl) HPLC_Method HPLC Method Development (for Enhydrin and This compound) Stress_Conditions->HPLC_Method TLC_Method TLC-Densitometry (Alternative Method) Stress_Conditions->TLC_Method Quantify Quantify Enhydrin and This compound HPLC_Method->Quantify TLC_Method->Quantify Correlate Correlate Enhydrin Loss with this compound Formation Quantify->Correlate

References

Application Notes and Protocols for Testing the Bioactivity of Enhydrin Chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for the initial biological evaluation of Enhydrin chlorohydrin, a derivative of the natural sesquiterpene lactone, Enhydrin. Sesquiterpene lactones, primarily found in the Asteraceae family, are a diverse group of phytochemicals known for a wide range of bioactivities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The protocols outlined below are designed to systematically screen and quantify the cytotoxic, anti-inflammatory, and antimicrobial potential of this compound.

Application Note 1: Cytotoxicity and Anticancer Bioactivity

Many sesquiterpene lactones exhibit significant cytotoxic effects against various cancer cell lines, making this a primary area of investigation.[1][4] The following protocol details the use of the MTT assay, a standard colorimetric method, to assess cell viability and determine the cytotoxic potential of this compound.[5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol measures the metabolic activity of cells as an indicator of cell viability.[5] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product.[5][7]

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical), HepG2 (liver)) and a non-cancerous control cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • Multi-channel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot a dose-response curve (% viability vs. log concentration) to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Cytotoxicity (IC₅₀ Values)

All quantitative data should be summarized in a table for clear comparison.

Cell LineIncubation Time (h)This compound IC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
Cancerous
MCF-724DataData
48DataData
A54924DataData
48DataData
HepG224DataData
48DataData
Non-cancerous
HEK29324DataData
48DataData

Visualization: Cytotoxicity Screening Workflow

Cytotoxicity_Workflow Cytotoxicity Screening Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A 1. Seed Cells (Cancer & Normal Lines) B 2. Incubate 24h (Cell Attachment) A->B C 3. Add Serial Dilutions of this compound B->C D 4. Incubate (24h, 48h, 72h) C->D E 5. Add MTT Reagent & Incubate 4h D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability & Determine IC50 G->H

Caption: Workflow for assessing this compound cytotoxicity via MTT assay.

Application Note 2: Anti-inflammatory Bioactivity

The anti-inflammatory properties of sesquiterpene lactones are well-documented, often linked to the inhibition of the NF-κB signaling pathway.[3][8][9] The following protocols describe methods to evaluate the anti-inflammatory effects of this compound by measuring nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.[10][11]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the production of nitrite (B80452), a stable metabolite of NO, in the culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • Complete DMEM medium

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5x10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from a preliminary cytotoxicity assay on RAW 264.7 cells) for 2 hours.

  • Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Wells without LPS serve as negative controls. A known anti-inflammatory agent (e.g., Dexamethasone) should be used as a positive control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement:

    • Transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only treated cells.

Experimental Protocol: Pro-inflammatory Cytokine Measurement (ELISA)

This protocol measures the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[12]

Procedure:

  • Follow steps 1-4 from the Nitric Oxide Inhibition Assay protocol to collect the cell culture supernatant.

  • Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits.

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Measure the absorbance using a microplate reader at the specified wavelength.

  • Calculate the cytokine concentrations based on the standard curve generated.

Data Presentation: Anti-inflammatory Activity
TreatmentConcentration (µM)NO Production (% of LPS Control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Vehicle Control (No LPS)-DataDataData
LPS Control (1 µg/mL)-100%DataData
This compound + LPS1DataDataData
10DataDataData
50DataDataData
Positive Control (Dexamethasone) + LPS10DataDataData

Visualization: Anti-inflammatory Assay Workflow

AntiInflammatory_Workflow Anti-inflammatory Assay Workflow cluster_no Nitric Oxide (NO) Assay cluster_elisa Cytokine ELISA A 1. Seed RAW 264.7 Macrophage Cells B 2. Pre-treat with This compound (2h) A->B C 3. Stimulate with LPS (1 µg/mL) B->C D 4. Incubate 24h C->D E 5. Collect Supernatant D->E F 6a. Perform Griess Assay E->F H 6b. Perform ELISA for TNF-α and IL-6 E->H G 7a. Read Absorbance (540 nm) & Calculate NO Inhibition F->G I 7b. Read Absorbance & Calculate Cytokine Levels H->I

Caption: Workflow for assessing anti-inflammatory activity in macrophages.

Application Note 3: Antimicrobial Bioactivity

Enhydrin and related compounds have shown activity against various microbes.[13][14][15] The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • This compound (stock solution in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Prepare Inoculum: Culture the microbial strains overnight and then dilute the culture in the appropriate broth to achieve a standardized concentration (e.g., ~5 x 10⁵ CFU/mL for bacteria).

  • Compound Dilution: Add 100 µL of broth to each well of a 96-well plate. Add 100 µL of the this compound stock solution to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microbe + broth, no compound), a negative control (broth only), and a standard antibiotic control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. If using a viability dye like resazurin, the MIC is the lowest concentration that prevents a color change.

Data Presentation: Antimicrobial Activity (MIC Values)
MicroorganismTypeThis compound MIC (µg/mL)Standard Drug MIC (µg/mL)
Staphylococcus aureusGram (+)DataData (Ciprofloxacin)
Escherichia coliGram (-)DataData (Ciprofloxacin)
Candida albicansYeastDataData (Fluconazole)
Aspergillus nigerMoldDataData (Fluconazole)

Potential Molecular Mechanisms & Signaling Pathways

Sesquiterpene lactones exert their biological effects by modulating key cellular signaling pathways.[1][18] The α-methylene-γ-lactone moiety is a reactive site that can alkylate nucleophilic groups, such as cysteine residues in proteins, thereby altering their function.[2] The NF-κB pathway, a central regulator of inflammation and cell survival, is a primary target.[8][9]

Visualization: Potential Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway Potential Inhibition of NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB_P P-IκBα (Phosphorylated) IkB->IkB_P NFkB NF-κB (p65/p50) NFkB_Active Active NF-κB (Translocation) NFkB->NFkB_Active Released Proteasome Proteasomal Degradation IkB_P->Proteasome Ubiquitination Nucleus Nucleus NFkB_Active->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Induces Transcription Compound Enhydrin Chlorohydrin Compound->IKK Inhibits? Compound->NFkB_Active Inhibits Translocation?

Caption: Potential inhibitory points of this compound on the NF-κB pathway.

Further investigation could also explore other relevant pathways commonly affected by sesquiterpene lactones, such as:

  • PI3K/Akt/mTOR Pathway: Crucial for cell survival, proliferation, and growth.[1][18]

  • MAPK/ERK Pathway: Involved in stress responses, cell proliferation, and differentiation.[1][19]

References

Application Notes and Protocols for Cell-Based Assay Development for Enhydrin Chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhydrin is a sesquiterpene lactone derived from the leaves of Smallanthus sonchifolius, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and antiparasitic properties.[1] Chlorohydrins are a class of chemical compounds that can be formed by the addition of hypochlorous acid to alkenes and are known to exhibit cellular toxicity, in some cases through the formation of reactive epoxides that can alkylate cellular macromolecules.[2] A synthesized derivative, Enhydrin chlorohydrin, is a novel compound with potential for enhanced or unique biological activity. The development of robust cell-based assays is crucial for elucidating its mechanism of action, determining its cytotoxic profile, and screening for potential therapeutic applications.

These application notes provide a comprehensive guide to developing cell-based assays for this compound, including protocols for assessing cytotoxicity, mitochondrial function, and apoptosis.

Postulated Signaling Pathway of this compound

Based on the known activities of sesquiterpene lactones and chlorohydrins, a plausible signaling pathway for this compound involves the induction of cellular stress leading to apoptosis. The chlorohydrin moiety may facilitate membrane interaction and intracellular accumulation, while the sesquiterpene lactone structure could contribute to reactive oxygen species (ROS) generation and mitochondrial dysfunction.

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Enhydrin_chlorohydrin Enhydrin chlorohydrin ROS ROS Generation Enhydrin_chlorohydrin->ROS Induces Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Leads to Caspase9 Caspase-9 Activation Mitochondrial_Stress->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Postulated signaling pathway for this compound-induced apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.

Workflow:

Seed_Cells Seed Cells in 96-well plate Add_Compound Add Enhydrin chlorohydrin Seed_Cells->Add_Compound Incubate Incubate for 24-48 hours Add_Compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
11.1894.4
50.9576.0
100.6350.4
250.3124.8
500.1512.0
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, providing an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 12, 24, 48 hours).

  • Sample Collection: Carefully collect 50 µL of the supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm.

Data Presentation:

Concentration (µM)LDH Release (Absorbance at 490 nm)% Cytotoxicity
0 (Vehicle)0.120
10.155.0
50.2826.7
100.5571.7
250.89128.3
501.10163.3
Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases-3 and -7, key markers of apoptosis.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described previously.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Presentation:

Concentration (µM)Luminescence (RLU)Fold Increase in Caspase-3/7 Activity
0 (Vehicle)5,2001.0
16,8001.3
515,6003.0
1038,5007.4
2562,40012.0
5078,00015.0
Mitochondrial Membrane Potential Assay (JC-1 Assay)

This assay uses the JC-1 dye to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.

Workflow:

Seed_Cells Seed Cells Treat_Compound Treat with Enhydrin chlorohydrin Seed_Cells->Treat_Compound Add_JC1 Add JC-1 Dye Treat_Compound->Add_JC1 Incubate_JC1 Incubate Add_JC1->Incubate_JC1 Wash_Cells Wash Cells Incubate_JC1->Wash_Cells Analyze Analyze by Fluorescence Microscopy or Flow Cytometry Wash_Cells->Analyze

Caption: Workflow for the JC-1 mitochondrial membrane potential assay.

Protocol:

  • Cell Seeding and Treatment: Seed cells on glass coverslips or in a 96-well plate and treat with this compound.

  • JC-1 Staining: Remove the treatment medium and add medium containing 2 µM JC-1 dye. Incubate for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).

Data Presentation:

Concentration (µM)Red Fluorescence (Intensity)Green Fluorescence (Intensity)Red/Green Ratio
0 (Vehicle)850012007.08
1780015005.20
5520038001.37
10210065000.32
2590082000.11
5050091000.05

Conclusion

These application notes provide a foundational framework for the initial characterization of this compound's cellular effects. The presented protocols for assessing cytotoxicity, apoptosis, and mitochondrial dysfunction offer a multi-parametric approach to understanding its mechanism of action. Further investigations could include assays for reactive oxygen species (ROS) production, DNA damage, and specific protein expression analysis to further elucidate the signaling pathways involved. The development of such cell-based assays is a critical step in the evaluation of novel compounds like this compound for their potential in drug discovery.[3][4][5][6]

References

Application Notes and Protocols for In Vivo Evaluation of Novel Sesquiterpene Lactone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a thorough review of publicly available scientific literature and chemical databases did not yield any specific information on a compound named "Enhydrin chlorohydrin." The following application notes and protocols are provided as a generalized framework for the in vivo experimental evaluation of a novel, hypothetical sesquiterpene lactone derivative, which could be conceptually similar to an "this compound." These protocols are intended for researchers, scientists, and drug development professionals and should be adapted based on the specific physicochemical properties and hypothesized biological activity of the compound under investigation.

Introduction

Sesquiterpene lactones are a class of naturally occurring compounds known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. Enhydrin, a sesquiterpene lactone isolated from Smallanthus sonchifolius (yacon), has shown potential in these areas. The addition of a chlorohydrin functional group to a parent molecule can modulate its solubility, reactivity, and biological activity. This document outlines a general in vivo experimental workflow for assessing the toxicity, pharmacokinetics, and efficacy of a novel sesquiterpene lactone derivative, hypothetically termed "this compound," in animal models.

Preclinical In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo assessment of a novel compound.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Sub-chronic Toxicity & Pharmacokinetics cluster_2 Phase 3: Efficacy Evaluation A Compound Synthesis & Characterization B Acute Toxicity Study (e.g., in Mice) A->B C Dose Range Finding B->C D Sub-chronic Toxicity Study (e.g., in Rats, 28-day) C->D E Pharmacokinetic (PK) Study C->E F Selection of Disease Model (e.g., Cancer Xenograft, Inflammation Model) D->F G Efficacy Study F->G H Pharmacodynamic (PD) Marker Analysis G->H

Caption: General preclinical in vivo experimental workflow.

Experimental Protocols

Animal Models

The choice of animal model is critical and depends on the therapeutic area of interest. For general toxicity and pharmacokinetic studies, rodents are commonly used.

  • Mice: Swiss albino or C57BL/6 mice are often used for acute toxicity and initial efficacy screening.

  • Rats: Sprague-Dawley or Wistar rats are typically used for sub-chronic toxicity and more detailed pharmacokinetic and metabolism studies.

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.

Acute Toxicity Study

Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity.

Protocol:

  • Animals: Healthy, young adult Swiss albino mice (6-8 weeks old, 20-25 g), both sexes.

  • Grouping: 5 groups of 10 animals each (5 male, 5 female). One group serves as the vehicle control.

  • Dose Formulation: The hypothetical "this compound" is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile saline).

  • Dose Administration: A single dose is administered via the intended clinical route (e.g., oral gavage or intraperitoneal injection). Doses are selected based on a geometric progression (e.g., 50, 100, 200, 400 mg/kg).

  • Observation: Animals are observed continuously for the first 4 hours post-administration, then periodically for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior) and mortality.

  • Data Collection: Body weight is recorded on days 0, 7, and 14. At the end of the study, surviving animals are euthanized, and gross necropsy is performed.

Data Presentation:

Dose (mg/kg)Number of AnimalsMortality (%)Observed Toxic Signs
Vehicle100None
50100None
1001010Lethargy
2001050Lethargy, Piloerection
4001090Severe Lethargy, Ataxia
Sub-chronic Toxicity Study (28-Day)

Objective: To evaluate the potential toxicity of the compound after repeated administration over 28 days.

Protocol:

  • Animals: Healthy, young adult Sprague-Dawley rats (7-9 weeks old, 150-200 g), both sexes.

  • Grouping: 4 groups of 20 animals each (10 male, 10 female). One group as vehicle control, and three dose groups (low, mid, high), based on the acute toxicity results.

  • Dose Administration: Daily administration for 28 days via the intended route.

  • Observations: Daily clinical observations and weekly body weight and food consumption measurements.

  • Sample Collection: Blood samples are collected at the end of the study for hematology and clinical chemistry analysis.

  • Pathology: At termination, all animals undergo gross necropsy. Organs are weighed, and tissues are collected for histopathological examination.

Data Presentation:

Table 1: Hematological Parameters (Hypothetical Data)

ParameterVehicle ControlLow DoseMid DoseHigh Dose
Hemoglobin (g/dL)14.5 ± 0.814.3 ± 0.713.9 ± 0.912.1 ± 1.1
White Blood Cells (x10³/µL)8.2 ± 1.58.5 ± 1.39.1 ± 1.610.5 ± 1.9
Platelets (x10³/µL)750 ± 98745 ± 102730 ± 89650 ± 110
Statistically significant difference (p < 0.05)

Table 2: Clinical Chemistry Parameters (Hypothetical Data)

ParameterVehicle ControlLow DoseMid DoseHigh Dose
Alanine Aminotransferase (ALT) (U/L)35 ± 538 ± 645 ± 898 ± 15
Aspartate Aminotransferase (AST) (U/L)80 ± 1285 ± 1495 ± 16180 ± 25
Blood Urea Nitrogen (BUN) (mg/dL)20 ± 321 ± 424 ± 535 ± 7
Statistically significant difference (p < 0.05)
Efficacy Study: Inflammation Model (Carrageenan-Induced Paw Edema)

Objective: To evaluate the anti-inflammatory activity of the hypothetical "this compound."

Protocol:

  • Animals: Wistar rats (150-180 g).

  • Grouping: 4 groups (n=6 per group): Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), and two dose levels of the test compound.

  • Dose Administration: Test compound or vehicle is administered orally 1 hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Data Presentation:

Table 3: Effect on Carrageenan-Induced Paw Edema (Hypothetical Data)

GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Indomethacin100.32 ± 0.0462.4
Test Compound250.65 ± 0.0623.5
Test Compound500.45 ± 0.0547.1
Statistically significant difference (p < 0.05) compared to vehicle control.

Hypothetical Signaling Pathway

Based on the known activities of other sesquiterpene lactones, a potential mechanism of action could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Genes Induces Transcription Compound Enhydrin chlorohydrin Compound->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Application Notes and Protocols for the Quantitative Analysis of Enhydrin and its Chlorohydrin Derivative in Herbal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of enhydrin (B1240213), a bioactive sesquiterpene lactone, and its potential chlorohydrin derivatives in herbal extracts. The primary focus is on High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible technique for the analysis of these compounds.[1][2]

Introduction

Enhydrin is a sesquiterpene lactone primarily isolated from plants of the Asteraceae family, such as Smallanthus sonchifolius (yacon) and Enhydra fluctuans.[2][3][4][5] It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse biological activities, including anti-diabetic and anti-parasitic properties.[6][7][8] The formation of chlorohydrin derivatives can occur, and the analysis of these related compounds is crucial for a comprehensive phytochemical profile and for quality control of herbal products. This document outlines a validated HPLC-UV method for the simultaneous quantification of enhydrin and can be adapted for its chlorohydrin derivatives.

Materials and Reagents

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, preferably deionized and filtered).

  • Reference Standards: Enhydrin (purity ≥95%). Enhydrin chlorohydrin standard (if available, otherwise isolation and characterization are required).

  • Columns: C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Herbal Material: Dried and powdered leaves of the plant of interest (e.g., Smallanthus sonchifolius).

  • Extraction Solvents: Ethanol, Methanol.

  • Filters: 0.45 µm syringe filters.

Experimental Protocols

Protocol 1: Extraction of Enhydrin from Herbal Material

This protocol describes a standard maceration technique for the extraction of enhydrin from dried plant material.

  • Sample Preparation: Weigh 10 g of finely powdered, dried herbal material.

  • Extraction:

    • Place the powdered material in a flask and add 100 mL of 70% ethanol.

    • Macerate for 24 hours at room temperature with occasional shaking.

    • Alternatively, perform sonication for 30 minutes to enhance extraction efficiency.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Storage: Store the dried extract at -20°C until further analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol details the HPLC-UV method for the quantitative determination of enhydrin. This method can be adapted for the analysis of this compound, though re-validation would be necessary.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of enhydrin reference standard (1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh 10 mg of the dried herbal extract and dissolve it in 10 mL of methanol.

    • Vortex the solution for 1 minute to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).[2][9]

    • Mobile Phase: Isocratic elution with 40% acetonitrile and 60% water.[2][9]

    • Flow Rate: 1.0 mL/min.[2][9]

    • Column Temperature: 30°C.[1]

    • Detection Wavelength: 210 nm.[2][9]

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve.

    • Inject the sample solution.

    • Identify the enhydrin peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of enhydrin in the sample using the calibration curve.

Method Validation Parameters

A summary of typical validation parameters for the HPLC-UV method for enhydrin analysis is presented below.[2][9]

ParameterSpecification
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.52 µg/mL
Limit of Quantification (LOQ) 1.57 µg/mL
Accuracy (Recovery %) 97.68 - 101.46%
Precision (RSD %) < 2%

Quantitative Data Summary

The following table summarizes the quantitative data for enhydrin found in ethanolic extracts of Smallanthus sonchifolius from different regions.[2][9]

SampleEnhydrin Content (% w/w)
Ykal extract1.67
Ycin extract1.26

Data sourced from a study on ethanolic extracts of yacon leaves.[2][9]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of enhydrin in herbal extracts.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Herbal Material (e.g., Dried Leaves) B Grinding & Sieving A->B C Extraction (e.g., Maceration) B->C D Filtration & Concentration C->D E Sample & Standard Preparation D->E F HPLC Injection E->F G Chromatographic Separation (C18) F->G H UV Detection (210 nm) G->H I Peak Identification & Integration H->I J Quantification (Calibration Curve) I->J K Reporting J->K G A Existing HPLC Method for Enhydrin C Optimize Chromatographic Conditions A->C B Obtain or Synthesize This compound Standard B->C D Method Validation C->D D->C If Not Valid E Quantitative Analysis of This compound D->E If Valid

References

Troubleshooting & Optimization

Improving the yield of Enhydrin chlorohydrin from enhydrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Enhydrin chlorohydrin from Enhydrin. This resource offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and frequently asked questions to address specific issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reaction for converting Enhydrin to this compound?

The conversion of Enhydrin to this compound is achieved through an acid-catalyzed ring-opening of the epoxide functional group present in the Enhydrin molecule. Specifically, hydrochloric acid (HCl) is used as both the catalyst and the nucleophile. The reaction involves the protonation of the epoxide oxygen, followed by the nucleophilic attack of a chloride ion (Cl-), leading to the formation of a chlorohydrin.

Q2: What are the key functional groups in Enhydrin that might be affected by the reaction conditions?

Enhydrin is a complex sesquiterpene lactone with several reactive functional groups. Besides the target epoxide ring, it contains an α-methylene-γ-lactone moiety and ester functionalities. These groups can be sensitive to acidic conditions, potentially leading to side reactions such as hydrolysis of the lactone or esters, or addition reactions to the α,β-unsaturated system. Careful control of reaction conditions is therefore crucial.

Q3: What are the typical solvents used for this type of reaction?

The choice of solvent can significantly influence the reaction's regioselectivity and yield. Aprotic solvents like dichloromethane (B109758) (DCM) or diethyl ether are commonly used to minimize side reactions such as diol formation, which can occur in the presence of water. The solubility of Enhydrin in the chosen solvent is also a critical factor to ensure a homogeneous reaction mixture.

Q4: What safety precautions should be taken when performing this experiment?

Working with hydrochloric acid requires strict safety measures. The reaction should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[1][2][3][4] Always add acid to the solvent slowly to control any exothermic reaction. A proper quenching procedure for the acid at the end of the reaction is also essential.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on established procedures for the acid-catalyzed ring-opening of epoxides in complex molecules.[5][6][7] Optimization may be required based on experimental observations.

Materials:

  • Enhydrin

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: Dissolve Enhydrin (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. The concentration should be adjusted to ensure complete dissolution.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction's exothermicity and minimize side reactions.

  • Acid Addition: Slowly add a stoichiometric amount of concentrated HCl (e.g., 1.1 equivalents) to the stirred solution. The addition should be dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8][9] The reaction is complete when the Enhydrin spot has been consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases. This will neutralize the excess HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate the desired chlorohydrin isomer(s).[5][10][11]

Data Presentation

Table 1: Illustrative Effect of Reaction Conditions on Yield and Regioselectivity.

EntryTemperature (°C)Reaction Time (h)SolventPutative Yield (%)Regioisomer Ratio (A:B)
102Dichloromethane7590:10
225 (Room Temp.)1Dichloromethane6080:20
302Diethyl Ether7085:15
404Tetrahydrofuran6582:18

Note: This data is illustrative and based on general principles of epoxide ring-opening reactions. Actual results may vary.

Troubleshooting Guide

Issue 1: Low or No Conversion of Enhydrin

  • Question: I am observing a significant amount of unreacted Enhydrin even after a prolonged reaction time. What could be the issue?

  • Answer:

    • Insufficient Acid: Ensure that a sufficient amount of HCl has been added. The epoxide oxygen needs to be protonated for the reaction to proceed. Consider a slight excess of HCl.

    • Low Reaction Temperature: While starting at 0°C is recommended to control the reaction, if the reaction is sluggish, allowing it to slowly warm to room temperature might be necessary.

    • Reagent Quality: Ensure that the Enhydrin starting material is pure and that the HCl is of the appropriate concentration.

Issue 2: Low Yield of this compound

  • Question: The conversion of Enhydrin is complete, but the yield of the purified chlorohydrin is low. What are the possible reasons?

  • Answer:

    • Side Reactions: The acidic conditions might be causing degradation of the starting material or the product. Potential side reactions include hydrolysis of the lactone ring or ester groups. Consider reducing the reaction time or using a milder acid catalyst if possible.

    • Formation of Diol: If there is water in the reaction mixture (e.g., from non-anhydrous solvent or concentrated HCl), the formation of a diol as a byproduct is possible. Ensure all reagents and solvents are anhydrous.

    • Purification Losses: this compound is likely to be a polar molecule, which can lead to losses during silica gel chromatography.[11] Careful selection of the eluent system and proper column packing are crucial to minimize streaking and ensure good separation.

Issue 3: Formation of Multiple Products

  • Question: I am observing the formation of more than one product in my reaction mixture. What are these and how can I control their formation?

  • Answer:

    • Regioisomers: The nucleophilic attack of the chloride ion on the unsymmetrical protonated epoxide can occur at two different carbon atoms, leading to the formation of two regioisomers. The regioselectivity is influenced by steric and electronic factors, as well as the solvent and temperature.[7][12][13] Generally, in acid-catalyzed opening of epoxides, the nucleophile attacks the more substituted carbon.

    • Stereoisomers: The reaction proceeds via an SN2-like mechanism, resulting in an inversion of stereochemistry at the center of attack. This leads to a trans relationship between the newly formed hydroxyl and chloro groups.[6][14][15][16]

    • Controlling Regioselectivity: To favor the formation of a specific regioisomer, you can try varying the solvent and temperature. Non-polar, aprotic solvents often provide better selectivity.[12] Lowering the reaction temperature can also improve selectivity.

Issue 4: Product Decomposition during Workup or Purification

  • Question: My product seems to be decomposing during the workup or purification steps. How can I prevent this?

  • Answer:

    • Neutralization: Ensure that the reaction is thoroughly quenched and neutralized before concentrating the solution. Residual acid can cause decomposition upon heating.

    • Temperature: Avoid excessive heat during solvent removal. Use a rotary evaporator at a moderate temperature.

    • Silica Gel Acidity: Standard silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds. You can use deactivated silica gel (by adding a small percentage of triethylamine (B128534) to the eluent) for chromatography if you suspect your product is acid-labile.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis Enhydrin Enhydrin Protonated_Epoxide Protonated Epoxide Intermediate Enhydrin->Protonated_Epoxide + HCl (catalyst) Chlorohydrin_A This compound (Major Regioisomer A) Protonated_Epoxide->Chlorohydrin_A + Cl- (nucleophile) (attack at more substituted carbon) Chlorohydrin_B This compound (Minor Regioisomer B) Protonated_Epoxide->Chlorohydrin_B + Cl- (nucleophile) (attack at less substituted carbon)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis Start Low Yield of This compound Check_Conversion Check Conversion of Enhydrin (TLC/HPLC) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Incomplete? Good_Conversion Good Conversion Check_Conversion->Good_Conversion Complete? Increase_Acid Increase HCl amount Low_Conversion->Increase_Acid Action Increase_Temp Increase Temperature Low_Conversion->Increase_Temp Action Check_Reagents Check Reagent Purity Low_Conversion->Check_Reagents Action Side_Reactions Investigate Side Reactions (e.g., hydrolysis, diol formation) Good_Conversion->Side_Reactions Problem? Purification_Issues Optimize Purification (e.g., deactivated silica) Good_Conversion->Purification_Issues Problem? Multiple_Products Analyze Multiple Products (Regioisomers) Good_Conversion->Multiple_Products Problem? Optimize_Conditions Optimize Reaction Conditions (Solvent, Temperature) Multiple_Products->Optimize_Conditions Solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Stability of Chlorohydrin Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My Compound X-Chlorohydrin solution is showing a rapid decrease in purity when dissolved in methanol (B129727). What could be the cause?

A1: Rapid purity loss of chlorohydrins in alcoholic solvents like methanol can often be attributed to solvolysis, where the alcohol acts as a nucleophile, displacing the chloride to form an ether. The rate of this reaction can be influenced by temperature and the presence of any acidic or basic impurities. We recommend preparing solutions fresh and at low temperatures. Consider using a less reactive, aprotic solvent if the ether formation is a significant issue.

Q2: I am observing multiple degradation peaks in my HPLC analysis after storing Compound X-Chlorohydrin in an aqueous buffer. How can I identify these degradants?

A2: The appearance of multiple peaks suggests complex degradation pathways in aqueous media. Common reactions for chlorohydrins in water include hydrolysis to a diol and intramolecular cyclization to form an epoxide, especially under basic conditions. To identify these degradants, it is advisable to perform forced degradation studies under controlled acidic, basic, and neutral pH conditions.[1][2][3] The resulting degradation products can then be characterized using techniques like LC-MS and NMR to elucidate their structures.[3]

Q3: What are the ideal storage conditions for a stock solution of Compound X-Chlorohydrin?

A3: For general short-term use, it is recommended to store stock solutions of chlorohydrin compounds at 2-8°C in a well-sealed container, protected from light. For long-term storage, freezing at -20°C or below is advisable. The choice of solvent is critical; aprotic solvents such as acetonitrile (B52724) or THF are generally preferred over protic solvents like water or methanol to minimize solvolysis and hydrolysis. A preliminary stability study is always recommended to determine the optimal storage conditions for your specific compound and intended application.

Q4: How can I develop a stability-indicating HPLC method for Compound X-Chlorohydrin?

A4: A stability-indicating HPLC method is one that can accurately separate the parent compound from all potential degradation products.[2][4] To develop such a method, you should perform forced degradation studies (e.g., acid/base hydrolysis, oxidation, photolysis) to generate the degradants.[1][2] The chromatographic conditions (e.g., column chemistry, mobile phase composition, gradient) should then be optimized to achieve baseline separation for all observed peaks. Peak purity analysis using a photodiode array (PDA) detector is also crucial to ensure that the parent peak is free from any co-eluting impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peak in chromatogram of a freshly prepared solution Solvent impurity or reaction with the solvent.Run a solvent blank. Prepare a fresh solution in a different, high-purity solvent batch or a different solvent altogether.
Significant degradation in an aprotic solvent like acetonitrile Presence of residual water in the solvent or exposure to atmospheric moisture.Use anhydrous solvents and prepare solutions under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent stability results between experiments Variation in experimental conditions such as temperature, light exposure, or pH of the solution.Strictly control all experimental parameters. Use calibrated equipment and freshly prepared buffers.
Precipitation of the compound from the solution upon storage Poor solubility or degradation to a less soluble product.Determine the solubility of the compound in the chosen solvent at the storage temperature. Consider using a co-solvent system to improve solubility.

Stability Data for Compound X-Chlorohydrin in Various Solvents

The following table summarizes the hypothetical stability data for Compound X-Chlorohydrin after 48 hours of storage at room temperature (25°C), protected from light.

Solvent Initial Purity (%) Purity after 48h (%) Major Degradant(s) Observed
Acetonitrile99.899.5None significant
Methanol99.792.1Methoxy ether derivative
Water (pH 7.0)99.695.3Diol, Epoxide
0.1 M HCl99.598.2Diol
0.1 M NaOH99.775.4Epoxide, Diol
DMSO99.899.6None significant

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Compound X-Chlorohydrin in acetonitrile.

  • Acid Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Neutral Hydrolysis: Add 1 mL of the stock solution to 9 mL of purified water. Incubate at 60°C for 24 hours.

  • Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method
  • Instrumentation: HPLC system with a PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or the λmax of the compound).

  • Injection Volume: 10 µL.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Stress Conditions base Base Hydrolysis (0.1 M NaOH, RT) stock->base Stress Conditions neutral Neutral Hydrolysis (Water, 60°C) stock->neutral Stress Conditions oxidative Oxidative Stress (3% H2O2, RT) stock->oxidative Stress Conditions photo Photolytic Stress (UV/Vis light) stock->photo Stress Conditions hplc HPLC-PDA Analysis acid->hplc Analyze Degradation base->hplc Analyze Degradation neutral->hplc Analyze Degradation oxidative->hplc Analyze Degradation photo->hplc Analyze Degradation lcms LC-MS for Identification hplc->lcms Characterize Degradants

Caption: Workflow for Forced Degradation Study.

G compound Compound X-Chlorohydrin (R-CH(OH)-CH2Cl) diol Diol Derivative (R-CH(OH)-CH2OH) compound->diol  Hydrolysis (H2O, H+ or OH-) epoxide Epoxide Derivative compound->epoxide  Intramolecular Cyclization (Base-catalyzed) ether Methoxy Ether Derivative (R-CH(OH)-CH2OCH3) compound->ether  Solvolysis (Methanol)

Caption: Potential Degradation Pathways for Compound X-Chlorohydrin.

References

Troubleshooting low bioactivity of Enhydrin chlorohydrin in assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Enhydrin chlorohydrin" is not commonly found in scientific literature. This guide focuses on Enhydrin , a well-characterized sesquiterpene lactone, and the broader class of sesquiterpene lactones (STLs), to which it belongs. The troubleshooting advice provided is based on the known chemical properties and biological activities of these compounds.

Frequently Asked Questions (FAQs)

Q1: Why am I observing unexpectedly low or no bioactivity with Enhydrin in my assay?

Low bioactivity can stem from several factors, which can be broadly categorized into compound-related issues and assay-related issues.[1]

  • Compound-Related Issues: This includes problems with the compound's purity, solubility in the assay medium, stability over the experiment's duration, and potential for degradation.

  • Assay-Related Issues: These relate to the experimental setup, such as the choice of assay, suboptimal conditions (e.g., pH, temperature), solvent effects, or interference of the compound with the assay's detection method.[1]

  • Mechanism of Action: The bioactivity of many sesquiterpene lactones is attributed to their α-methylene-γ-lactone group, which can react with sulfhydryl groups on proteins.[2][3] If your target protein or pathway does not involve this mechanism, the observed activity may be low.

Q2: How does solubility affect my results and how can I improve it?

Poor solubility is a primary cause of low bioactivity and poor reproducibility.

  • Precipitation: If Enhydrin precipitates out of the assay medium, its effective concentration will be much lower than intended, leading to diminished activity. Visual inspection of assay plates for precipitates is crucial.

  • Aggregation: Some compounds form aggregates at higher concentrations, which can lead to non-specific activity or a loss of true activity. This may result in a bell-shaped dose-response curve.

  • Solvent Choice: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for STLs. However, the final concentration in your assay should typically be kept below 0.5% to prevent solvent-induced toxicity or artifacts.[4] Always include a vehicle control (medium with the same final DMSO concentration as your test wells) to account for solvent effects.

  • Improving Solubility: If solubility is an issue, consider using a stock solution in 100% DMSO and diluting it serially in the assay medium. Gentle warming or sonication can help dissolve the compound initially, but be mindful of its stability. For some applications, alternative solvents like ethanol (B145695) may be considered, but their compatibility with the specific assay must be validated.

Q3: Could the stability of Enhydrin be the problem?

The stability of Enhydrin in your specific assay conditions is critical.

  • pH and Temperature: The lactone ring in STLs can be susceptible to hydrolysis under certain pH conditions. Ensure the pH of your buffer is stable throughout the experiment. Similarly, prolonged incubation at high temperatures can lead to degradation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can cause the compound to precipitate over time.[5] It is recommended to aliquot stock solutions into single-use vials to maintain consistency.

  • Light Sensitivity: Some complex organic molecules are light-sensitive. While not specifically documented for Enhydrin, it is good practice to minimize exposure of the compound and stock solutions to direct light.

Q4: My dose-response curve is inconsistent or non-reproducible. What are the likely causes?

Inconsistent results often point to issues with compound handling, cell culture, or assay procedure.

  • Pipetting Errors: Ensure accurate pipetting, especially when performing serial dilutions of the compound.

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability. Ensure you have a homogenous single-cell suspension before seeding.

  • Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and evaporation gradients. It is advisable to fill the outer wells with sterile media or PBS and not use them for experimental data points.

  • Incubation Time: The timing of compound addition and the duration of the assay should be kept consistent across all experiments.

Q5: How can I determine if my compound is interfering with the assay itself?

Compounds can interfere with assay readouts, leading to false positive or false negative results. This is particularly common in fluorescence- or absorbance-based assays.

  • Intrinsic Fluorescence/Absorbance: Run a control plate with the compound in the assay medium but without cells. Measure the fluorescence or absorbance at the same wavelengths used for your assay. If the compound itself is fluorescent or absorbs light at these wavelengths, it will interfere with the signal.

  • Redox Activity: Assays that rely on redox reactions (like the MTT assay) can be affected by compounds that have intrinsic reducing or oxidizing properties.

  • Counter-Screening: If you suspect interference, using a secondary assay that relies on a different detection principle can help validate your results. For example, if you see cytotoxicity in an MTT assay, you could confirm it with a Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity.[6]

Troubleshooting Guides

Table 1: Troubleshooting Low Bioactivity - Compound-Related Issues
Problem Potential Cause Recommended Solution
Low Potency Poor Solubility Visually inspect for precipitation. Decrease the final assay concentration. Prepare fresh dilutions from a stock solution for each experiment.
Compound Aggregation Perform a centrifugation-based assay. If activity is restored in the supernatant after spinning down aggregates, aggregation is likely. Consider adding a small amount of non-ionic detergent like Tween-20 (validate for cell toxicity first).
Compound Degradation Aliquot stock solutions to avoid freeze-thaw cycles. Protect from light. Prepare fresh dilutions immediately before use. Verify compound stability in assay buffer over time using HPLC if possible.
Purity Issues Verify the purity of your compound batch using analytical methods like HPLC or LC-MS. Impurities may inhibit the activity or be toxic to cells.
Inconsistent Results Inaccurate Concentration Re-verify the concentration of the stock solution. Use calibrated pipettes and proper dilution techniques.
Table 2: Troubleshooting Low Bioactivity - Assay-Related Issues
Problem Potential Cause Recommended Solution
No Dose-Response Assay Not Sensitive Enough Increase the range of concentrations tested. Ensure your positive control for the assay is working as expected.
Incorrect Assay Choice Ensure the chosen assay is appropriate for the biological question and the compound's expected mechanism of action.
Suboptimal Assay Conditions Optimize assay parameters such as incubation time, temperature, and buffer components (pH, serum concentration).
High Background Compound Interference Run a cell-free control to measure the compound's intrinsic fluorescence or absorbance at the assay wavelength.
Media Interference Some components in cell culture media (e.g., phenol (B47542) red, serum) can interfere with readouts. Use appropriate background subtraction or switch to a compatible medium if necessary.
High Variability Inconsistent Cell Health/Number Use cells at a consistent passage number. Ensure even cell seeding. Check for contamination (e.g., mycoplasma).
"Edge Effect" in Plates Avoid using the outermost wells of the microplate for data. Fill them with sterile PBS or media to create a humidity barrier.

Signaling Pathways Modulated by Sesquiterpene Lactones

Many sesquiterpene lactones exert their anti-inflammatory and anti-cancer effects by modulating key signaling pathways.

Inhibition of NF-κB Signaling

A primary mechanism for the anti-inflammatory activity of STLs is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. STLs can directly alkylate cysteine residues on components of the IκB kinase (IKK) complex or the p65 subunit of NF-κB. This prevents the degradation of the inhibitory protein IκBα, thereby blocking the translocation of the active NF-κB dimer to the nucleus and subsequent transcription of pro-inflammatory genes.[1][7][8][9]

NFkB_Pathway cluster_stimuli Inflammatory Stimuli TNFa TNF-α IKK IKK Complex TNFa->IKK activate LPS LPS LPS->IKK activate IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 phosphorylates IκBα p65_p50 p65/p50 (Active) IkBa_p65_p50->p65_p50 IκBα degradation nucleus Nucleus p65_p50->nucleus translocation DNA DNA nucleus->DNA Transcription Pro-inflammatory Gene Transcription DNA->Transcription STL Enhydrin (STL) STL->IKK inhibits STL->p65_p50 may inhibit DNA binding

Inhibition of the NF-κB signaling pathway by sesquiterpene lactones (STLs).
Modulation of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor often overactive in cancer, promoting cell survival and proliferation. Some STLs can inhibit STAT3 signaling.[4][10] This can occur through the depletion of intracellular glutathione (B108866) (GSH), leading to the S-glutathionylation of STAT3, which prevents its phosphorylation by Janus kinases (JAKs). This inhibition blocks STAT3 dimerization, nuclear translocation, and its function as a transcription factor.[10][11]

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates (p) pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates TargetGenes Target Gene Transcription (Survival, Proliferation) Nucleus->TargetGenes STL Enhydrin (STL) GSH GSH Depletion STL->GSH GSH->STAT3 S-glutathionylation (prevents phosphorylation)

Inhibition of the STAT3 signaling pathway by sesquiterpene lactones (STLs).

Experimental Workflows and Protocols

General Troubleshooting Workflow

When encountering low bioactivity, a systematic approach is essential. The following workflow can help identify the root cause of the issue.

Troubleshooting_Workflow Start Low Bioactivity Observed CheckCompound Step 1: Verify Compound - Purity - Stock Concentration - Solubility in Stock Solvent Start->CheckCompound CheckAssayControls Step 2: Check Assay Controls - Is Positive Control working? - Is Vehicle Control baseline normal? CheckCompound->CheckAssayControls Compound OK CheckInterference Step 3: Test for Assay Interference - Run cell-free compound control - Check for color/fluorescence CheckAssayControls->CheckInterference Controls OK OptimizeConditions Step 4: Optimize Assay Conditions - Compound concentration range - Incubation time - Cell density CheckInterference->OptimizeConditions No Interference Validate Step 5: Validate with Orthogonal Assay - Use a different assay to measure the same biological endpoint OptimizeConditions->Validate Still Low Activity Success Problem Identified & Resolved Validate->Success

A logical workflow for troubleshooting low bioactivity in in vitro assays.
Protocol 1: Cell Viability/Cytotoxicity Assessment using MTT Assay

This protocol is a common method to assess the effect of a compound on cell metabolic activity, which is an indicator of cell viability.[12][13]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear, tissue culture-treated plates

  • Enhydrin stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Enhydrin in complete medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Enhydrin. Include "vehicle control" wells (medium + DMSO) and "no-cell control" wells (medium only for background).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no-cell control" wells from all other wells. Calculate the percentage of cell viability for each treatment relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

Protocol 2: Assessment of Anti-inflammatory Activity (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This protocol measures the ability of Enhydrin to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[14][15]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • 96-well tissue culture-treated plates

  • Enhydrin stock solution (e.g., 10 mM in DMSO)

  • LPS from E. coli (stock at 1 mg/mL)

  • Griess Reagent System (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine solution)

  • Sodium nitrite (B80452) (NaNO₂) standard curve (0-100 µM)

  • Microplate reader (absorbance at 540 nm)

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well in 100 µL of medium and incubate overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of Enhydrin (in 100 µL of fresh medium) for 1-2 hours. Include a vehicle control (DMSO).

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

  • Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare a sodium nitrite standard curve in the same plate.

  • Add 50 µL of Griess Reagent Component A to all wells and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.

  • Measurement: Read the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Calculate the nitrite concentration in each sample by comparing the absorbance to the sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

  • Cytotoxicity Check: It is crucial to perform a parallel cytotoxicity assay (like MTT) under the same conditions to ensure that the observed reduction in NO is not due to cell death.

References

Optimization of extraction parameters to minimize Enhydrin chlorohydrin formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing extraction parameters for Enhydrin, with a specific focus on minimizing the formation of the potential impurity, Enhydrin chlorohydrin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its formation a concern?

A1: Enhydrin is a bioactive sesquiterpene lactone found in plants like Smallanthus sonchifolius (yacon).[1][2] this compound is a potential derivative that can form during the extraction process if a source of chlorine is present. The formation of such impurities is a significant concern in drug development and natural product chemistry as it can alter the bioactivity, introduce toxicity, and complicate the purification process. The reactivity of molecules with epoxide or similar functionalities with chloride ions, especially under certain pH and temperature conditions, is a known pathway for chlorohydrin formation.[3][4]

Q2: What are the primary factors that could promote this compound formation during extraction?

A2: Based on general chemical principles for chlorohydrin formation, three primary factors during extraction are critical:

  • Source of Chloride Ions: The most direct source is the use of chlorinated solvents (e.g., dichloromethane (B109758), chloroform).[5][6] Chloride ions may also be present endogenously in the plant matrix.[3]

  • Extraction pH: Acidic conditions can catalyze the opening of reactive sites on the Enhydrin molecule, making it susceptible to reaction with chloride ions. The kinetics of similar reactions are known to be strongly influenced by pH.[4][7][8]

  • Temperature: Higher extraction temperatures can increase reaction rates, potentially accelerating the formation of this compound.[9][10] While heat can improve extraction efficiency, it may also promote the degradation of thermolabile compounds or the formation of unwanted byproducts.[9]

Q3: How does the choice of solvent impact the risk of forming this impurity?

A3: The solvent is a critical parameter. Using non-chlorinated solvents is the most effective way to prevent chlorohydrin formation. Alcohols, such as ethanol (B145695) and methanol (B129727), are considered universal solvents for phytochemical investigation.[9] Studies on yacon leaves have successfully used various concentrations of ethanol as well as chloroform (B151607) for rinse extractions.[1] While effective for extraction, chloroform and other chlorinated solvents like dichloromethane (DCM) directly introduce chloride ions and should be avoided to minimize the risk.[6] Alternatives like ethyl acetate, diethyl ether, or methyl t-butyl ether (MTBE) are often considered.[6][11]

Q4: What is the recommended method for analyzing Enhydrin and detecting potential impurities?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a validated and reliable method for the quantification of Enhydrin in plant extracts.[1][2] A reversed-phase C18 column is typically used with a mobile phase such as a water/acetonitrile mixture.[1] This method can also be used to detect the presence of impurities like this compound, which would likely appear as a separate peak with a different retention time.

Troubleshooting Guide

Issue 1: An unknown, more polar peak appears in my HPLC chromatogram after extraction.

  • Potential Cause: You may be forming this compound or another degradation product. The addition of a hydroxyl group and a chlorine atom would likely increase the polarity of the parent Enhydrin molecule.

  • Troubleshooting Steps:

    • Review Your Solvent: Are you using a chlorinated solvent like dichloromethane or chloroform? If so, switch to a non-chlorinated alternative such as ethyl acetate, ethanol, or methanol.[6][9]

    • Check the pH: If your extraction buffer or solvent system is acidic, try performing the extraction under neutral pH conditions. The stability and reactivity of related compounds are highly pH-dependent.[4]

    • Lower the Temperature: If you are using heat (e.g., reflux or Soxhlet extraction), switch to a room temperature method like maceration or sonication to avoid thermally driven reactions.[9]

    • Analyze the Matrix: Consider analyzing the raw plant material for its inorganic chloride content, as this could be an unavoidable source of chloride ions.[3]

Issue 2: The yield of Enhydrin is lower than expected, and multiple degradation peaks are observed.

  • Potential Cause: The extraction conditions may be too harsh, leading to the degradation of the target compound. Enhydrin, as a sesquiterpene lactone, may be sensitive to high temperatures or non-neutral pH.

  • Troubleshooting Steps:

    • Optimize Temperature: High temperatures can cause the degradation of thermolabile compounds.[10] An extraction performed at 60°C has been shown to be effective for Enhydrin, but if degradation is observed, lowering the temperature is recommended.[1]

    • Control pH: Avoid strongly acidic or alkaline conditions unless specifically required. Extraction pH can significantly alter the structure and stability of extracted compounds.[12]

    • Reduce Extraction Time: Prolonged exposure to even mild extraction conditions can lead to degradation. Determine the minimum time required for efficient extraction.

Data Presentation

Table 1: Influence of Solvent Choice on Potential for this compound Formation

Solvent ClassExample SolventsRisk of Chlorohydrin FormationRationale
Chlorinated Dichloromethane (DCM), ChloroformHigh Directly provides a source of chloride ions for the reaction.[5][6]
Alcohols Ethanol, MethanolLow No external chloride source. Widely used for phytochemical extraction.[1][9]
Esters Ethyl AcetateLow A common, greener alternative to chlorinated solvents.[6]
Ethers Diethyl Ether, MTBELow Effective for many organic extractions; non-chlorinated.[5][11]
Apolar Hexane, TolueneLow Non-chlorinated, but may have poor solubility for moderately polar compounds.[13]

Table 2: Effect of Ethanol Concentration on Enhydrin Yield from Smallanthus sonchifolius Leaves

Ethanol ConcentrationEnhydrin Content (% in extract)Uvedalin Content (% in extract)
50%1.26%0.56%
70%1.55% (approx.)0.88%
90%1.67%0.75% (approx.)

*Note: This table is adapted from data presented in a 2023 study by Syah et al.[1] The study indicates that higher ethanol concentrations favor Enhydrin extraction, while 70% ethanol was optimal for the related compound Uvedalin.

Experimental Protocols & Methodologies

Protocol 1: General Workflow for Optimizing Extraction to Minimize Impurity Formation

This protocol outlines a systematic approach to developing an extraction procedure that maximizes the yield of Enhydrin while minimizing the formation of this compound.

G cluster_prep Phase 1: Preparation cluster_optim Phase 2: Parameter Optimization cluster_eval Phase 3: Evaluation cluster_result Phase 4: Conclusion start Start: Define Objectives (High Yield, Low Impurity) prep Prepare Plant Material (Dry, Grind to 40 Mesh) start->prep solvent Step 1: Select Solvent Class (Strongly recommend Non-Chlorinated) prep->solvent temp Step 2: Vary Temperature (e.g., 25°C, 40°C, 60°C) solvent->temp ph Step 3: Vary pH (e.g., 5.0, 7.0, 8.0) temp->ph extract Perform Extraction ph->extract analyze Analyze by HPLC-UV extract->analyze eval Evaluate Results: - Enhydrin Yield (%w/w) - Impurity Profile (Peak Area %) - Chlorohydrin Presence analyze->eval decision Are Results Optimal? eval->decision decision->solvent No, Re-optimize finish End: Finalize Protocol decision->finish Yes

Caption: Workflow for optimizing extraction parameters to maximize Enhydrin yield.

Protocol 2: Validated HPLC-UV Method for Enhydrin Quantification

This method is adapted from the validated procedure for quantifying Enhydrin and Uvedalin in yacon leaf extracts.[1]

  • Instrumentation: HPLC system with UV or PDA detector.

  • Stationary Phase: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 60% Water and 40% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Run Time: 30 minutes.

  • Standard Preparation: Prepare a stock solution of purified Enhydrin in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.

  • Sample Preparation: Dissolve a known mass of the dried plant extract in methanol to a final concentration of 0.1% (1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the Enhydrin standards. Determine the concentration of Enhydrin in the prepared samples by interpolating their peak areas from the curve.

Visualizations

G main This compound Formation param Extraction Parameters cause1 Chloride Ion Source (Cl-) param->cause1 influences cause2 High Temperature param->cause2 controls cause3 Acidic pH (H+ Catalyst) param->cause3 controls cause1->main cause2->main cause3->main subcause1a Chlorinated Solvents (e.g., DCM) subcause1a->cause1 subcause1b Plant Matrix (Inherent Chlorides) subcause1b->cause1

Caption: Factors promoting the formation of this compound during extraction.

References

Technical Support Center: Overcoming Poor Solubility of Enhydrin Chlorohydrin for In Vitro Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of Enhydrin chlorohydrin for successful in vitro testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound (CAS 38230-99-8; Chemical Formula: C₂₃H₂₉ClO₁₀) is a sesquiterpenoid, a class of natural products known for their diverse biological activities.[1] Like many other sesquiterpene lactones, this compound is a lipophilic molecule, which often results in poor aqueous solubility. This low solubility can be a significant hurdle for in vitro studies, which are typically conducted in aqueous-based cell culture media or buffer systems.

Q2: What is the primary mechanism of action for sesquiterpene lactones like this compound?

Many sesquiterpene lactones possess an α,β-unsaturated carbonyl group, which can act as a Michael acceptor. This reactive group can form covalent bonds with nucleophilic groups in biological molecules, such as the thiol groups of cysteine residues in proteins.[2][3][4] This alkylation of proteins is a key mechanism behind their biological effects, including anti-inflammatory and cytotoxic activities.[5][6][7] Understanding this reactivity is crucial for designing and interpreting in vitro assays, as the compound may interact with components of the assay system itself.

Q3: What are the initial steps I should take to dissolve this compound?

For initial attempts at solubilization, it is recommended to start with a small amount of a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay medium. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended organic solvent for this purpose.

Troubleshooting Guide: Solubility Issues

Problem: Precipitate formation upon dilution of DMSO stock solution in aqueous media.

Possible Cause 1: Exceeding the aqueous solubility limit.

Even with the use of DMSO, the final concentration of this compound in the aqueous medium may still be above its solubility limit, leading to precipitation.

Troubleshooting Steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.[8] A DMSO tolerance test for your specific cell line is highly recommended.

  • Serial Dilution: Perform serial dilutions of your this compound stock solution in your cell culture medium or buffer. Visually inspect for precipitation at each dilution step to determine the highest workable concentration.

  • Gentle Mixing: When diluting, add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or stirring to facilitate dispersion and prevent localized high concentrations that can trigger precipitation.

Possible Cause 2: Interaction with media components.

Serum proteins and other components in cell culture media can sometimes interact with the compound, leading to aggregation and precipitation. Sesquiterpene lactones are known to bind to plasma proteins, which can influence their availability in in vitro assays.[2][9]

Troubleshooting Steps:

  • Test in Simpler Media: Attempt to dissolve the compound in a simpler, serum-free medium or a buffered salt solution (e.g., PBS) to see if serum is contributing to the precipitation.

  • Protein Binding Considerations: Be aware that protein binding is a natural characteristic of many sesquiterpene lactones and may affect the free concentration of your compound available to the cells.[2] This is an important factor to consider when interpreting dose-response relationships.

Problem: Inconsistent or non-reproducible results in bioassays.

Possible Cause: Incomplete dissolution or precipitation over time.

If this compound is not fully dissolved or if it precipitates out of solution during the course of the experiment, the actual concentration exposed to the cells will be lower and more variable than intended.

Troubleshooting Steps:

  • Visual Inspection: Before and after the experiment, visually inspect your assay plates under a microscope for any signs of compound precipitation.

  • Solubility Enhancement Techniques: If simple dilution from a DMSO stock is insufficient, consider more advanced formulation strategies to improve and maintain solubility.

Advanced Solubilization Strategies

For compounds with very poor aqueous solubility where standard DMSO-based methods fail, the following techniques can be employed.

Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like sesquiterpene lactones, forming inclusion complexes that have significantly increased aqueous solubility.[1][10][11][12][13] Studies have shown that complexation with cyclodextrins can increase the aqueous solubility of sesquiterpene lactones by 100 to 4600%.[10][11]

Table 1: Comparison of Common Cyclodextrins

Cyclodextrin TypeNumber of Glucose UnitsCavity Diameter (Å)Key Features
α-Cyclodextrin64.7 - 5.3Smaller cavity, may not be suitable for larger molecules.
β-Cyclodextrin76.0 - 6.5Most commonly used due to suitable cavity size and availability.
γ-Cyclodextrin87.5 - 8.3Larger cavity, suitable for larger guest molecules.
Hydroxypropyl-β-CD (HP-β-CD)7 (modified)6.0 - 6.5Higher aqueous solubility and lower toxicity than native β-CD.
Nanosuspension Formulation

Nanosuspensions are colloidal dispersions of sub-micron sized drug particles stabilized by surfactants or polymers.[14][15][16] Reducing the particle size to the nanometer range dramatically increases the surface area, leading to a higher dissolution rate and saturation solubility.[14][16] This technique is particularly useful for compounds that are poorly soluble in both aqueous and organic media.

Table 2: Overview of Nanosuspension Preparation Methods

MethodPrincipleAdvantagesDisadvantages
Top-Down
High-Pressure HomogenizationDispersion of drug particles in a liquid medium is forced through a narrow gap at high pressure.Scalable, effective for many compounds.Can generate heat, may not be suitable for thermolabile compounds.
Media MillingDrug particles are broken down by the impact of milling media (e.g., ceramic beads) in a liquid dispersion.Effective for a wide range of compounds.Potential for contamination from milling media.
Bottom-Up
Anti-Solvent PrecipitationA solution of the drug in a solvent is rapidly mixed with an anti-solvent, causing precipitation of nanoparticles.Can produce very small particles.Requires careful control of process parameters.

Experimental Protocols

Protocol 1: DMSO Tolerance Assay

This protocol is essential to determine the maximum concentration of DMSO that can be used in your cell-based assays without causing significant cytotoxicity.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the assay. Allow cells to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your complete cell culture medium. A typical range to test is from 0.05% to 2% (v/v). Include a medium-only control (0% DMSO).

  • Treatment: Remove the old medium and add 100 µL of the prepared DMSO dilutions to the respective wells. Include at least triplicate wells for each concentration.

  • Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.

  • Data Analysis: Normalize the results to the 0% DMSO control (set to 100% viability). Plot cell viability (%) against DMSO concentration to determine the highest concentration that does not significantly reduce cell viability.

Protocol 2: General Method for Preparing a Cyclodextrin Inclusion Complex (Kneading Method)

This is a simple and common method for preparing cyclodextrin complexes in a laboratory setting.[12]

  • Molar Ratio Selection: Start with a 1:1 molar ratio of this compound to your chosen cyclodextrin (e.g., HP-β-CD).

  • Mixing: In a mortar, accurately weigh the this compound and the cyclodextrin.

  • Kneading: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to the powder mixture. Knead the mixture thoroughly with a pestle for 30-60 minutes to form a homogeneous paste.

  • Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve.

  • Solubility Testing: Test the solubility of the prepared complex in your aqueous assay medium and compare it to the uncomplexed this compound.

Visualizations

experimental_workflow cluster_prep Preparation of this compound Solution cluster_assay In Vitro Assay cluster_troubleshooting Troubleshooting stock Prepare concentrated stock in 100% DMSO dilution Serially dilute in aqueous assay medium stock->dilution precip_check Check for precipitation dilution->precip_check precip_yes Precipitation Observed precip_check->precip_yes Yes precip_no No Precipitation precip_check->precip_no No cell_culture Seed and culture cells treatment Treat cells with This compound dilutions cell_culture->treatment incubation Incubate for desired time treatment->incubation endpoint Perform endpoint assay (e.g., viability, cytokine production) incubation->endpoint adv_sol Use Advanced Solubilization: - Cyclodextrins - Nanosuspension precip_yes->adv_sol precip_no->treatment

Caption: Experimental workflow for preparing and testing this compound.

signaling_pathway cluster_compound Mechanism of Action cluster_cellular_effect Cellular Consequences enhydrin This compound (α,β-unsaturated carbonyl) protein Cellular Protein (with -SH group, e.g., Cysteine) enhydrin->protein Michael Addition adduct Covalent Adduct protein->adduct inhibition Inhibition of Protein Function (e.g., NF-κB, enzymes) adduct->inhibition response Biological Response (e.g., Anti-inflammatory, Apoptosis) inhibition->response

Caption: Proposed mechanism of action for this compound.

logical_relationship cluster_solutions Solubilization Strategies cluster_considerations Key Considerations start Poor Aqueous Solubility of this compound dmso DMSO Stock Solution start->dmso cyclo Cyclodextrin Complexation start->cyclo nano Nanosuspension start->nano dmso_tox Solvent Toxicity dmso->dmso_tox assay_int Assay Interference dmso->assay_int end Successful In Vitro Testing dmso->end stability Compound Stability cyclo->stability cyclo->assay_int cyclo->end nano->stability nano->assay_int nano->end dmso_tox->end stability->end assay_int->end

Caption: Decision guide for overcoming solubility issues.

References

Technical Support Center: Storage and Handling of Enhydrin Chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of Enhydrin chlorohydrin during storage. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: "this compound" is not a widely documented standard compound. This guide is based on the chemical properties of Enhydrin, a known sesquiterpene lactone, and general principles for the storage of chlorohydrin and other sensitive organic compounds. The recommendations provided should be adapted to the specific characteristics of your molecule.

Troubleshooting Guide: Common Storage Issues

This guide addresses specific issues that may arise during the storage of this compound.

Issue Potential Cause(s) Recommended Action(s)
Loss of Potency/Activity Hydrolysis due to moisture exposure.Store in a desiccator or with desiccants. Ensure containers are tightly sealed. Consider using a dry, inert atmosphere (e.g., nitrogen or argon).
Oxidation from atmospheric oxygen.Purge containers with an inert gas before sealing. Use opaque containers to prevent photo-oxidation.[1]
Thermal degradation.Store at recommended low temperatures. Avoid repeated freeze-thaw cycles.
Appearance of New Peaks in Analytical Assays (e.g., HPLC, GC-MS) Formation of degradation products.Analyze the degradation products to identify the degradation pathway (e.g., hydrolysis, oxidation). Adjust storage conditions accordingly.
Contamination.Ensure proper handling procedures to prevent cross-contamination. Use dedicated spatulas and glassware.
Change in Physical Appearance (e.g., color, crystallinity) Chemical degradation or polymerization.Immediately re-analyze the compound's purity and structure. Discontinue use if significant degradation is confirmed.
Moisture absorption.Review and improve drying and handling procedures. Store in a controlled, low-humidity environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its likely chemical structure (containing ester and chlorohydrin functionalities), the primary degradation pathways are hydrolysis and oxidation.[2] Hydrolysis can be catalyzed by moisture, breaking down ester bonds or reacting with the chlorohydrin group.[2] Oxidation can occur upon exposure to air and light.[1]

Q2: What are the ideal storage temperatures for this compound?

A2: For long-term storage, temperatures of -20°C to -80°C are generally recommended for sensitive organic compounds. For short-term storage, 2-8°C may be sufficient. The optimal temperature should be determined through stability studies. Avoid temperatures above 30°C.[3]

Q3: How does pH affect the stability of this compound?

A3: Chlorohydrins can be sensitive to pH. Both acidic and basic conditions can catalyze hydrolysis or other reactions. It is crucial to maintain a neutral pH environment during storage, especially if the compound is in solution.

Q4: What type of containers should I use for storing this compound?

A4: Use amber glass vials or other opaque containers to protect the compound from light.[1] The container should have a tight-fitting cap to prevent moisture and air ingress. For highly sensitive compounds, consider containers with PTFE-lined caps.

Q5: Is it necessary to store this compound under an inert atmosphere?

A5: If the compound is susceptible to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3] This is particularly important for long-term storage.

Experimental Protocols

Protocol 1: Stability Testing of this compound

Objective: To determine the stability of this compound under various storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound of known purity and concentration.

  • Storage Conditions: Store the aliquots under a matrix of conditions:

    • Temperatures: -80°C, -20°C, 4°C, Room Temperature (20-25°C).

    • Atmospheres: Ambient air, inert gas (nitrogen), desiccated.

    • Light Exposure: Dark (in amber vials), ambient light.

  • Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, and 12 months).

  • Analysis: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the amount of this compound and detect any degradation products.[4][5][6]

  • Data Evaluation: Plot the concentration of this compound over time for each storage condition to determine the degradation rate. The shelf life is often defined as the time it takes for 10% of the active ingredient to degrade.[2]

Protocol 2: Analytical Method for Degradation Products

Objective: To identify and quantify degradation products of this compound.

Methodology:

  • Chromatographic Separation:

    • HPLC: Use a reversed-phase C18 column. A gradient elution with a mobile phase of water (with 0.1% formic acid) and acetonitrile (B52724) is a common starting point for separating polar and non-polar compounds.[7]

    • GC-MS: This method can be used if the compound and its degradation products are volatile or can be derivatized to be volatile.[4]

  • Detection and Identification:

    • Couple the chromatograph to a mass spectrometer (LC-MS or GC-MS) to obtain the mass-to-charge ratio of the parent compound and any new peaks.[4][8]

    • Use UV-Visible spectroscopy (like a Diode Array Detector in HPLC) to observe changes in the absorption spectra.[4]

    • Further structural elucidation can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Visual Guides

Degradation_Pathway Enhydrin_Chlorohydrin This compound Degradation_Product_A Hydrolysis Product(s) Enhydrin_Chlorohydrin->Degradation_Product_A Degradation_Product_B Oxidation Product(s) Enhydrin_Chlorohydrin->Degradation_Product_B Moisture Moisture/pH Moisture->Enhydrin_Chlorohydrin Hydrolysis Oxygen_Light Oxygen/Light Oxygen_Light->Enhydrin_Chlorohydrin Oxidation

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_analysis Analysis T1 -80°C Time_Points Time Points (0, 1, 3, 6, 12 months) T1->Time_Points T2 -20°C T2->Time_Points T3 4°C T3->Time_Points T4 25°C T4->Time_Points HPLC HPLC/LC-MS Data Data Analysis (Degradation Rate) HPLC->Data GCMS GC-MS GCMS->Data NMR NMR NMR->Data Sample This compound Sample Sample->T1 Sample->T2 Sample->T3 Sample->T4 Time_Points->HPLC Time_Points->GCMS

References

Technical Support Center: Method Refinement for Separating Enhydrin and Enhydrin Chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for separating Enhydrin (B1240213) chlorohydrin from enhydrin.

Frequently Asked Questions (FAQs)

Q1: What are the chemical properties of Enhydrin and Enhydrin Chlorohydrin?

Enhydrin is a sesquiterpene lactone with the molecular formula C₂₃H₂₈O₁₀. This compound is a derivative formed by the opening of the epoxide ring in enhydrin. This structural change results in an increase in polarity, which is the key principle for their chromatographic separation.

Q2: Which chromatographic techniques are most effective for separating Enhydrin and its Chlorohydrin?

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are both effective methods for the separation and analysis of enhydrin and related compounds. HPLC offers higher resolution and is suitable for quantification, while TLC is a rapid and cost-effective technique for qualitative analysis and method development.[1][2][3]

Q3: What are the recommended starting conditions for HPLC separation?

A validated HPLC method for the separation of enhydrin from a related sesquiterpene lactone, uvedalin, provides a strong starting point. Due to the polarity difference, these conditions are expected to be effective for separating enhydrin and its chlorohydrin.

Parameter Recommendation
Stationary Phase C18 column (250 x 4.6 mm, 5 µm)
Mobile Phase 60% Water and 40% Acetonitrile (B52724)
Flow Rate 1 mL/min
Detection UV at 210 nm
Injection Volume 20 µL

Q4: Is there a validated TLC method for Enhydrin analysis?

Yes, a TLC-Densitometry method has been validated for the determination of enhydrin.[1]

Parameter Recommendation
Stationary Phase Silica (B1680970) gel GF254 TLC plates
Mobile Phase Chloroform (B151607):Hexane (B92381) (10:1)
Detection Densitometric analysis at 210 nm

Q5: How can I visualize the separated spots on a TLC plate?

Spots can be visualized under UV light at 254 nm. Additionally, derivatization reagents can be used to enhance the visibility of compounds. Common reagents for this class of compounds include anisaldehyde-sulfuric acid or phosphomolybdic acid, followed by gentle heating.

Troubleshooting Guides

This section addresses common issues that may be encountered during the chromatographic separation of Enhydrin and this compound.

HPLC Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor Resolution/Peak Tailing Inappropriate mobile phase composition.Optimize the mobile phase by adjusting the ratio of water and acetonitrile. A slight decrease in the percentage of acetonitrile may improve the resolution of these closely related polar compounds.
Column degradation.Use a guard column to protect the analytical column. If performance declines, try regenerating the column according to the manufacturer's instructions or replace it.
Sample overload.Reduce the injection volume or the concentration of the sample.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure the mobile phase is well-mixed and degassed.
Pump malfunction.Check for leaks and ensure the pump seals are in good condition.
Temperature variations.Use a column oven to maintain a consistent temperature.
High Backpressure Blockage in the system.Check for blockages in the inline filter, guard column, or at the column inlet frit. Replace the frit if necessary.
Particulate matter from the sample.Filter all samples through a 0.45 µm syringe filter before injection.
TLC Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor Separation (Spots are too close) Incorrect mobile phase polarity.Adjust the polarity of the mobile phase. For separating the more polar chlorohydrin from enhydrin, you may need to slightly increase the polarity of the mobile phase. Try adding a small percentage of a more polar solvent like ethyl acetate (B1210297) to the chloroform:hexane mixture.
Streaking of Spots Sample overload.Apply a smaller amount of the sample to the TLC plate.
Sample solvent is too strong.Dissolve the sample in a solvent that is less polar than the mobile phase.
Irregular Spot Shapes Uneven solvent front migration.Ensure the TLC chamber is properly saturated with the mobile phase vapor and that the plate is placed vertically.
Impurities in the sample.Purify the sample further before TLC analysis if necessary.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from a validated method for the quantification of enhydrin.[2][3]

  • Preparation of Mobile Phase:

    • Prepare a mixture of HPLC-grade water and acetonitrile in a 60:40 ratio (v/v).

    • Degas the mobile phase using a vacuum filtration system or by sonication.

  • Sample Preparation:

    • Dissolve the sample containing enhydrin and this compound in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: 60% Water: 40% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV at 210 nm.

    • Column Temperature: Ambient or controlled at 25°C for better reproducibility.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Monitor the chromatogram for the elution of two distinct peaks corresponding to enhydrin and the more polar this compound. The chlorohydrin is expected to have a shorter retention time.

Thin-Layer Chromatography (TLC) Protocol

This protocol is based on a validated method for the analysis of enhydrin.[1]

  • Preparation of Mobile Phase:

    • Prepare a mixture of chloroform and hexane in a 10:1 ratio (v/v).

  • Sample Application:

    • Using a capillary tube, spot a small amount of the sample solution onto a silica gel GF254 TLC plate, about 1 cm from the bottom edge.

  • Development:

    • Place the spotted TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the sample spots.

    • Allow the solvent front to migrate up the plate until it is about 1 cm from the top edge.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the separated spots under a UV lamp at 254 nm.

    • Calculate the Retention Factor (Rf) for each spot. The more polar this compound is expected to have a lower Rf value than enhydrin.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_tlc TLC Analysis start Crude Sample (Enhydrin & this compound) dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject Quantitative spot Spot on Silica Plate filter->spot Qualitative separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect end Separated Compounds detect->end Chromatogram develop Develop in Solvent Chamber spot->develop visualize Visualize under UV develop->visualize visualize->end TLC Plate

Caption: Experimental workflow for the separation of Enhydrin and this compound.

troubleshooting_logic cluster_hplc HPLC cluster_tlc TLC start Poor Separation? hplc_mobile_phase Adjust Mobile Phase (e.g., % Acetonitrile) start->hplc_mobile_phase Yes (HPLC) tlc_mobile_phase Adjust Mobile Phase Polarity start->tlc_mobile_phase Yes (TLC) no Good Separation start->no No hplc_column Check Column (Regenerate/Replace) hplc_mobile_phase->hplc_column Still Poor hplc_overload Reduce Sample Load hplc_column->hplc_overload Still Poor end Improved Separation hplc_overload->end tlc_spotting Check Spotting Technique tlc_mobile_phase->tlc_spotting Still Poor tlc_overload Reduce Sample Amount tlc_spotting->tlc_overload Still Poor tlc_overload->end

Caption: Troubleshooting logic for poor separation in chromatography.

References

Technical Support Center: Enhydrin Chlorohydrin Chromatographic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Enhydrin chlorohydrin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for HPLC method development for this compound?

A1: For sesquiterpene lactones like this compound, a common starting point is reversed-phase HPLC (RP-HPLC). A C18 column is a versatile and widely used stationary phase for these types of analyses. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution is often preferred over isocratic elution to achieve better separation of complex mixtures.

Q2: What detection wavelength is recommended for this compound?

A2: While specific data for this compound is limited, many sesquiterpene lactones can be detected in the lower UV range, typically around 210 nm. It is advisable to perform a UV scan of your purified compound to determine the wavelength of maximum absorbance for optimal sensitivity.

Q3: How can I improve the peak shape of this compound?

A3: Peak tailing is a common issue that can be addressed by optimizing the mobile phase pH, using a high-purity stationary phase, or employing a guard column to protect the analytical column from contamination. For acidic or basic analytes, adjusting the mobile phase pH with a suitable buffer can significantly improve peak symmetry.

Q4: What are the key parameters to adjust for enhancing resolution?

A4: To enhance resolution, you can systematically adjust the mobile phase composition (the ratio of organic solvent to water), the flow rate, the column temperature, and the gradient slope. Slower flow rates and shallower gradients generally lead to better resolution, although they also increase the analysis time.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of this compound.

Issue 1: Poor Resolution or Co-eluting Peaks

Symptoms:

  • Peaks are not baseline separated.

  • Inability to accurately quantify individual components.

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Optimize the organic solvent (acetonitrile or methanol) percentage. A lower percentage of organic solvent generally increases retention and can improve the separation of early-eluting peaks. Consider using a different organic solvent or a ternary mixture (e.g., water/acetonitrile/methanol).
Gradient is Too Steep Decrease the gradient slope. A shallower gradient provides more time for components to separate on the column.
Inadequate Column Efficiency Ensure the column is in good condition. If the column is old or has been used extensively, its efficiency may be compromised. Replace the column if necessary. Consider using a column with a smaller particle size or a longer length for higher efficiency.
Flow Rate is Too High Reduce the flow rate. Lowering the flow rate can increase the interaction time of the analyte with the stationary phase, leading to better separation.
Inappropriate Column Temperature Optimize the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but its effect is compound-dependent.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetric peaks with a "tail" extending from the back of the peak.

  • Difficulty in accurate peak integration.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Silanol (B1196071) Groups Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations or use an end-capped column to minimize interactions with residual silanol groups on the silica (B1680970) support.
Column Overload Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion.
Mobile Phase pH Issues If this compound has ionizable groups, the mobile phase pH should be adjusted to be at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form.
Column Contamination Use a guard column to protect the analytical column from strongly retained impurities in the sample. Flush the column with a strong solvent to remove contaminants.
Extra-column Volume Minimize the length and internal diameter of the tubing connecting the injector, column, and detector to reduce dead volume.
Issue 3: Broad Peaks

Symptoms:

  • Peaks are wider than expected, leading to decreased sensitivity and resolution.

Possible Causes and Solutions:

CauseSolution
Large Injection Volume Decrease the injection volume. Injecting a large volume of a sample dissolved in a strong solvent can cause peak broadening.
Column Deterioration A void at the head of the column or channel formation in the packing material can lead to broad peaks. Replace the column if this is suspected.
Slow Detector Response Check the detector settings. A slow data acquisition rate or a large time constant can result in broader peaks.
Mobile Phase Mismatch Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Sesquiterpene Lactones

This protocol provides a general starting point for the analysis of this compound. Optimization will be required based on the specific sample matrix and analytical goals.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition (e.g., 40% acetonitrile in water).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualizations

Workflow for Troubleshooting Poor Resolution

G Workflow for Troubleshooting Poor Resolution start Poor Resolution Observed check_mobile_phase Optimize Mobile Phase (Organic Solvent %) start->check_mobile_phase adjust_gradient Adjust Gradient Slope (Make it Shallower) check_mobile_phase->adjust_gradient If still poor resolution_ok Resolution Acceptable check_mobile_phase->resolution_ok If improved check_column Evaluate Column Condition (Efficiency, Age) adjust_gradient->check_column If still poor adjust_gradient->resolution_ok If improved adjust_flow_rate Reduce Flow Rate check_column->adjust_flow_rate If still poor check_column->resolution_ok If improved optimize_temp Optimize Column Temperature adjust_flow_rate->optimize_temp If still poor adjust_flow_rate->resolution_ok If improved optimize_temp->resolution_ok If improved end Method Optimized resolution_ok->end

Caption: A stepwise approach to troubleshooting and improving peak resolution in HPLC.

Logical Relationship of Factors Affecting Peak Shape

G Factors Influencing Chromatographic Peak Shape cluster_column Column Factors cluster_mobile_phase Mobile Phase Factors cluster_system System & Method Factors peak_shape Peak Shape (Symmetry, Width) col_chem Stationary Phase Chemistry (e.g., C18, end-capping) peak_shape->col_chem influenced by col_dim Column Dimensions (Length, Diameter) peak_shape->col_dim influenced by col_health Column Health (Voids, Contamination) peak_shape->col_health influenced by mp_comp Composition (Organic:Aqueous Ratio) peak_shape->mp_comp influenced by mp_ph pH and Buffering peak_shape->mp_ph influenced by mp_additives Additives (e.g., Ion-pairing agents) peak_shape->mp_additives influenced by inj_vol Injection Volume & Solvent peak_shape->inj_vol influenced by flow_rate Flow Rate peak_shape->flow_rate influenced by temp Temperature peak_shape->temp influenced by extra_col_vol Extra-column Volume peak_shape->extra_col_vol influenced by

Caption: Key factors that can impact the shape of a chromatographic peak.

Minimizing off-target effects of Enhydrin chlorohydrin in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enhydrin chlorohydrin in cellular models. Our goal is to help you minimize off-target effects and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive inhibitor of the PI3K/Akt signaling pathway. It specifically targets the p110α subunit of PI3K, leading to the downstream inhibition of Akt phosphorylation and subsequent cellular effects, including apoptosis and cell cycle arrest.

Q2: What are the known off-target effects of this compound?

A2: While designed for specificity, high concentrations of this compound have been observed to interact with other kinases that share structural homology in the ATP-binding pocket. The most significant off-target effects are noted on the mTOR and MAPK/ERK pathways. These interactions can lead to confounding results and cellular toxicity.

Q3: What is the recommended concentration range for this compound in most cell lines?

A3: The optimal concentration of this compound is highly cell-line dependent. We recommend performing a dose-response curve for each new cell line, starting with a range of 10 nM to 10 µM. For most sensitive cell lines, an effective concentration (EC50) is typically observed between 100 nM and 1 µM for on-target effects.

Q4: How can I distinguish between on-target and off-target effects in my experiments?

A4: Distinguishing between on- and off-target effects is crucial for data interpretation. Key strategies include:

  • Dose-response analysis: On-target effects should occur at lower concentrations than off-target effects.

  • Rescue experiments: Transfecting cells with a constitutively active form of the downstream target (e.g., Akt) should rescue the on-target phenotype but not the off-target effects.

  • Use of a structurally unrelated inhibitor: Comparing the cellular phenotype induced by this compound with that of another PI3K inhibitor that has a different chemical structure can help confirm that the observed effect is due to PI3K inhibition.

  • Phospho-protein analysis: Use Western blotting or other immunoassays to confirm the specific inhibition of Akt phosphorylation without significantly affecting the phosphorylation of key proteins in off-target pathways at the optimal concentration.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: High levels of cytotoxicity observed at expected effective concentrations.
Possible Cause Recommended Solution
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below 0.1% in the cell culture medium. Run a solvent-only control to assess its effect on cell viability.
Off-target Kinase Inhibition Lower the concentration of this compound. Perform a detailed dose-response curve to identify the lowest concentration that elicits the desired on-target effect with minimal toxicity.
Cell Line Sensitivity Some cell lines are inherently more sensitive to PI3K pathway inhibition. Consider using a less sensitive cell line if appropriate for the experimental question.
Prolonged Incubation Time Reduce the incubation time with this compound. A time-course experiment can help determine the optimal duration for observing on-target effects before significant cytotoxicity occurs.
Issue 2: Inconsistent or non-reproducible results between experiments.
Possible Cause Recommended Solution
Compound Degradation This compound is light-sensitive. Store stock solutions in amber vials at -80°C. Prepare fresh working dilutions for each experiment and avoid repeated freeze-thaw cycles.
Variability in Cell Culture Conditions Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition.[1]
Inaccurate Pipetting of Small Volumes When preparing dilutions, use calibrated pipettes and ensure thorough mixing. For very low concentrations, consider preparing a larger volume of the working solution to minimize pipetting errors.
Assay Variability Ensure that the assay used to measure the endpoint (e.g., cell viability, protein phosphorylation) is validated and has low well-to-well and plate-to-plate variability.
Issue 3: Lack of a clear on-target effect (no inhibition of Akt phosphorylation).
Possible Cause Recommended Solution
Insufficient Compound Concentration Increase the concentration of this compound. Refer to your dose-response curve to select a concentration that should be effective.
Poor Compound Solubility Ensure that this compound is fully dissolved in the solvent before adding it to the cell culture medium. Sonication may aid in solubilization.
Rapid Compound Metabolism Some cell lines may metabolize the compound quickly. Consider using a higher initial concentration or replenishing the medium with fresh compound during a long incubation period.
Mutation in the Target Protein Sequence the PI3K catalytic subunit in your cell line to ensure there are no mutations that could confer resistance to this compound.

Experimental Protocols

Protocol 1: Dose-Response Curve for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Remember to include a solvent-only control.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell line's doubling time.

  • Viability Assay: Use a standard cell viability assay, such as MTT or a commercially available kit (e.g., CellTiter-Glo®), to determine the percentage of viable cells relative to the solvent control.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to determine the EC50 value.

Protocol 2: Western Blot for Akt Phosphorylation
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (and controls) for a short period (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Akt (e.g., p-Akt Ser473) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands and image the blot.

  • Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total Akt and a housekeeping protein like GAPDH.

Visualizations

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation pAkt p-Akt Akt->pAkt Downstream Downstream Effectors (Apoptosis, Cell Cycle) pAkt->Downstream Inhibition/Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Enhydrin This compound Enhydrin->PI3K

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis A Hypothesis: This compound inhibits cell proliferation B Select Cell Line (e.g., MCF-7) A->B C Determine Concentration Range (10 nM - 10 µM) B->C D Perform Dose-Response (Cell Viability Assay) C->D E Perform Western Blot (p-Akt/Akt) C->E F Calculate EC50 D->F G Quantify Band Intensity E->G H Correlate Viability with p-Akt Inhibition F->H G->H

Caption: A typical experimental workflow for characterizing this compound.

References

Validation & Comparative

Comparative analysis of Enhydrin chlorohydrin and enhydrin cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic properties of the sesquiterpene lactone enhydrin (B1240213). This guide provides available experimental data on its anti-proliferative activity and discusses the current understanding of its mechanism of action. At present, comparative data for Enhydrin chlorohydrin is not available in the peer-reviewed literature.

Introduction

Enhydrin is a sesquiterpene lactone that has been isolated from plants of the Asteraceae family, such as Enhydra fluctuans. Sesquiterpene lactones are a class of natural products known for their diverse biological activities, including anti-inflammatory and cytotoxic effects. This guide provides a comparative analysis of the cytotoxic properties of enhydrin. Despite efforts to collate comparative data, information regarding the cytotoxicity of this compound remains elusive in current scientific literature. Therefore, this document will focus on the existing experimental data for enhydrin.

Data Presentation: Cytotoxicity of Enhydrin

The anti-proliferative activity of enhydrin has been evaluated against several human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from a key study.

Cell LineCancer TypeIC50 (µM)Normal Cell Line Comparison (MRC-5)
CCRF-CEMLeukemia0.18All compounds showed significant cytotoxicity on the tested cancer cell lines with IC50 values ranging from 0.18 µM to 17.34 µM[1].
HCT-116Colon Carcinoma17.34
MDA-MB-231Breast Adenocarcinoma1.83
U251Glioblastoma1.09

Experimental Protocols

The evaluation of the cytotoxic activity of enhydrin typically involves the following experimental procedures:

Cell Culture and Treatment

Human cancer cell lines (such as CCRF-CEM, HCT-116, MDA-MB-231, and U251) and a normal cell line (e.g., MRC-5 lung fibroblasts) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells are treated with various concentrations of enhydrin for a specified period (e.g., 72 hours).

Cytotoxicity Assay (e.g., Resazurin (B115843) Assay)

The anti-proliferative activity of enhydrin is commonly determined using a resazurin-based assay. After the treatment period, a resazurin solution is added to each well and the plates are incubated for a few hours. Metabolically active cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin. The fluorescence is then measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)

To investigate the mechanism of cell death, the induction of apoptosis can be assessed. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. After treating the cells with the compound of interest, the Caspase-Glo® 3/7 Reagent is added. The luminescence, which is proportional to the amount of caspase activity, is then measured. Studies on enhydrin have indicated that it did not cause considerable alterations in the activation of caspases-3/7, suggesting that its cytotoxic activity might be mediated by other pathways[1].

Signaling Pathways and Experimental Workflows

The precise signaling pathway through which enhydrin exerts its cytotoxic effects is not yet fully elucidated. However, based on the observation that caspases-3/7 are not significantly activated, a caspase-independent cell death pathway or the involvement of other initiator or executioner caspases could be hypothesized.

Below are diagrams illustrating a general experimental workflow for assessing cytotoxicity and a hypothetical signaling pathway for enhydrin-induced cell death that does not rely on the activation of caspases-3 and -7.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cell Seeding (Cancer & Normal Cell Lines) B Treatment with Enhydrin (Varying Concentrations) A->B C Incubation (e.g., 72 hours) B->C D Cytotoxicity Assay (e.g., Resazurin Assay) C->D F Apoptosis Assay (e.g., Caspase-Glo® 3/7) C->F E Data Analysis (IC50 Determination) D->E

Figure 1: A generalized experimental workflow for evaluating the cytotoxicity of a compound.

G cluster_pathway Hypothetical Enhydrin-Induced Cell Death Pathway Enhydrin Enhydrin Cell Cancer Cell Enhydrin->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria AIF Apoptosis-Inducing Factor (AIF) Release Mitochondria->AIF DNA_damage DNA Damage AIF->DNA_damage Cell_Death Caspase-Independent Cell Death DNA_damage->Cell_Death

Figure 2: A hypothetical caspase-independent cell death pathway induced by enhydrin.

Conclusion

The available data demonstrates that enhydrin exhibits significant cytotoxic activity against a range of human cancer cell lines, with particularly high potency against leukemia cells (CCRF-CEM)[1]. The mechanism of action appears to be complex and may not involve the classical caspase-3/7 apoptotic pathway. Further research is required to fully elucidate the molecular targets and signaling cascades affected by this natural compound.

Crucially, there is a clear gap in the scientific literature regarding the cytotoxic properties of "this compound." A direct comparative analysis is therefore not possible at this time. Future studies are warranted to synthesize and evaluate the biological activities of enhydrin derivatives, such as this compound, to explore potential structure-activity relationships and identify compounds with improved therapeutic potential.

References

Unraveling the Anti-Inflammatory Potential of Enhydrin Chlorohydrin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

To provide a robust comparison for future research, this guide will focus on two well-characterized anti-inflammatory drugs with distinct mechanisms of action: the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone .

Comparison with Established Anti-Inflammatory Agents

A thorough evaluation of a novel anti-inflammatory compound requires comparison against established drugs. Indomethacin and Dexamethasone represent two major classes of anti-inflammatory agents, targeting different aspects of the inflammatory cascade.

Indomethacin primarily acts by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] Its potent, non-selective inhibition of COX makes it an effective anti-inflammatory agent, but also contributes to potential gastrointestinal side effects due to the inhibition of the protective functions of COX-1.

Dexamethasone , a synthetic glucocorticoid, exerts its powerful anti-inflammatory effects through a broader mechanism. It binds to glucocorticoid receptors, which then translocate to the nucleus to suppress the expression of pro-inflammatory genes, including those for cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[2] A key target of this suppression is the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response.[2][3]

The following table summarizes the key mechanistic differences that would be important in comparing Enhydrin chlorohydrin.

FeatureIndomethacinDexamethasoneThis compound
Primary Mechanism Non-selective COX-1/COX-2 inhibition[1]Glucocorticoid receptor agonist; suppression of pro-inflammatory gene expression[2]Data Not Available
Key Molecular Target(s) Cyclooxygenase (COX) enzymes[1][4]Glucocorticoid Receptor, NF-κB[2]Data Not Available
Effect on Prostaglandin (B15479496) Synthesis Direct inhibition[1]Indirectly reduces prostaglandin synthesis by inhibiting phospholipase A2 (upstream of COX) and COX-2 expressionData Not Available
Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Can reduce cytokine-induced inflammation but does not directly target their synthesis in the same manner as corticosteroids.Potent suppression of synthesis[2]Data Not Available
Known Side Effects Gastrointestinal issues, renal effects[5][6]Immunosuppression, metabolic effects, osteoporosis (with long-term use)Data Not Available

Experimental Protocols for Validation

To validate the anti-inflammatory effects of this compound and compare it to agents like Indomethacin and Dexamethasone, a series of in vitro and in vivo experiments would be essential.

In Vitro Assays

1. Cyclooxygenase (COX) Inhibition Assay:

  • Objective: To determine if this compound directly inhibits COX-1 and/or COX-2 enzymes.

  • Methodology: Commercially available COX inhibitor screening kits can be utilized. These assays typically involve a human recombinant COX-1 or COX-2 enzyme, arachidonic acid as the substrate, and a detection system to measure the production of prostaglandins. The test compound (this compound) would be incubated with the enzyme before the addition of the substrate. The percentage of inhibition would be calculated by comparing the results to a control (no inhibitor) and a known inhibitor (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective). The IC50 value (concentration required for 50% inhibition) would then be determined.

2. Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages:

  • Objective: To assess the effect of this compound on the production of inflammatory mediators in immune cells.

  • Methodology: A murine macrophage cell line, such as RAW 264.7, is stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells are pre-treated with varying concentrations of this compound, Indomethacin, or Dexamethasone. After a set incubation period, the cell culture supernatant is collected to measure the levels of nitric oxide (NO), TNF-α, and IL-6 using Griess reagent and ELISA kits, respectively.

3. NF-κB Activation Assay:

  • Objective: To investigate if this compound modulates the NF-κB signaling pathway.

  • Methodology: This can be assessed through several methods. One common approach is to measure the phosphorylation of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB, using Western blotting. Another method involves using a reporter gene assay where cells are transfected with a plasmid containing a luciferase gene under the control of an NF-κB response element. A decrease in luciferase activity in the presence of the compound would indicate inhibition of the NF-κB pathway.

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rodents:

  • Objective: To evaluate the acute anti-inflammatory activity of this compound in a live animal model.

  • Methodology: A sub-plantar injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by swelling (edema). The test compound (this compound) and reference drugs (Indomethacin, Dexamethasone) are administered orally or intraperitoneally prior to the carrageenan injection. The volume of the paw is measured at various time points after the injection using a plethysmometer. The percentage of edema inhibition is then calculated.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the key inflammatory signaling pathways and a typical experimental workflow for evaluating a novel anti-inflammatory compound.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK Activates PLA2 Phospholipase A2 Membrane_Phospholipids Membrane Phospholipids AA Arachidonic Acid Membrane_Phospholipids->AA via PLA2 IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IKK->NFkB_inactive Leads to IkB degradation & NF-kB release IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocates to Nucleus COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Pro_inflammatory_Genes Induces Cytokines Cytokines (TNF-α, IL-6) Pro_inflammatory_Genes->Cytokines Cytokines->Inflammation Dexamethasone Dexamethasone (Inhibits) Dexamethasone->NFkB_active Indomethacin Indomethacin (Inhibits) Indomethacin->COX

Caption: Key Inflammatory Signaling Pathways and Drug Targets.

experimental_workflow Start Hypothesis: This compound has anti-inflammatory effects In_Vitro In Vitro Studies Start->In_Vitro COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro->COX_Assay Macrophage_Assay LPS-stimulated Macrophage Assay (NO, TNF-α, IL-6) In_Vitro->Macrophage_Assay NFkB_Assay NF-κB Activation Assay In_Vitro->NFkB_Assay Data_Analysis Data Analysis & Comparison with Indomethacin/Dexamethasone COX_Assay->Data_Analysis In_Vivo In Vivo Studies Macrophage_Assay->In_Vivo NFkB_Assay->Data_Analysis Paw_Edema Carrageenan-Induced Paw Edema Model In_Vivo->Paw_Edema Paw_Edema->Data_Analysis Conclusion Conclusion on Anti-inflammatory Profile Data_Analysis->Conclusion

Caption: Experimental Workflow for Anti-inflammatory Drug Validation.

Conclusion

While the direct anti-inflammatory effects of this compound are yet to be elucidated, this guide provides a clear framework for its potential validation and comparison. By employing standardized in vitro and in vivo models and comparing its activity against well-known drugs like Indomethacin and Dexamethasone, researchers can effectively characterize its mechanism of action and therapeutic potential. Future studies are essential to generate the necessary data to populate the comparative tables and fully understand the pharmacological profile of this natural compound.

References

A Comparative Analysis of the Bioactivity of Enhydrin Chlorohydrin and Other Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpene lactones, a diverse group of naturally occurring compounds, have garnered significant attention in the scientific community for their broad spectrum of biological activities. Among these, enhydrin (B1240213) and its derivatives, such as enhydrin chlorohydrin, have emerged as compounds of interest. This guide provides a comparative analysis of the bioactivity of this compound and other prominent sesquiterpene lactones, namely parthenolide, costunolide, and alantolactone (B1664491). The comparison focuses on their cytotoxic and anti-inflammatory effects, with a particular emphasis on their impact on key signaling pathways such as NF-κB and STAT3.

Overview of Bioactivity

The primary mechanisms of action for many sesquiterpene lactones involve the alkylation of nucleophilic sites on proteins, a reactivity largely attributed to the presence of an α-methylene-γ-lactone moiety. This action can disrupt the function of key signaling proteins, leading to the observed cytotoxic and anti-inflammatory effects.

Cytotoxicity Data

The cytotoxic effects of these sesquiterpene lactones have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

CompoundCell LineIC50 (µM)Reference
Enhydrin Trypanosoma cruzi (epimastigotes)0.84[1]
Trypanosoma cruzi (amastigotes)5.17[1]
Uvedalin Trypanosoma cruzi (epimastigotes)1.09[1]
Trypanosoma cruzi (amastigotes)3.34[1]
Parthenolide SiHa (cervical cancer)8.42 ± 0.76[2]
MCF-7 (breast cancer)9.54 ± 0.82[2]
A549 (lung carcinoma)4.3[3]
TE671 (medulloblastoma)6.5[3]
HT-29 (colon adenocarcinoma)7.0[3]
GLC-82 (non-small cell lung cancer)6.07 ± 0.45[4]
Costunolide H1299 (non-small cell lung cancer)23.93[5]
A431 (skin carcinoma)0.8[6]
Alantolactone A549 (lung adenocarcinoma)~20 (induces apoptosis)[7]

Note: Data for Enhydrin and Uvedalin against human cancer cell lines is limited. However, a dichloromethane (B109758) extract of Smallanthus sonchifolius, rich in these compounds, showed potent cytotoxic activity against HT-29 colon cancer cells with an IC50 of 14.32 µg/ml.

Anti-inflammatory and Signaling Pathway Inhibition

Sesquiterpene lactones are well-documented inhibitors of inflammatory pathways, primarily through the inhibition of the transcription factors NF-κB and STAT3. These proteins are crucial regulators of genes involved in inflammation, cell survival, and proliferation.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many sesquiterpene lactones are known to inhibit NF-κB activation by targeting different components of this pathway.

NF_kB_Pathway NF-κB Signaling Pathway and Inhibition by Sesquiterpene Lactones cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB degradation NFkB_inactive NF-κB (inactive) NFkB_active NF-κB (active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene activates SL Sesquiterpene Lactones SL->IKK inhibit

Caption: Inhibition of the NF-κB pathway by sesquiterpene lactones.

While both enhydrin and uvedalin are known to inhibit the NF-κB pathway, specific IC50 values for this inhibition are not yet well-documented.[8]

STAT3 Signaling Pathway

The STAT3 signaling pathway is another critical regulator of cell growth, survival, and inflammation. Upon activation by cytokines and growth factors, Janus kinases (JAKs) phosphorylate STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus to activate the transcription of target genes. Constitutive activation of STAT3 is a hallmark of many cancers.

STAT3_Pathway STAT3 Signaling Pathway and Inhibition by Sesquiterpene Lactones cluster_nucleus Cytokine Cytokines/Growth Factors Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Target Gene Transcription Nucleus->Gene activates SL Sesquiterpene Lactones (e.g., Alantolactone) SL->STAT3_inactive inhibit phosphorylation

Caption: Inhibition of the STAT3 pathway by sesquiterpene lactones.

Alantolactone has been shown to be a potent inhibitor of STAT3 activation. It effectively suppresses both constitutive and inducible STAT3 activation at tyrosine 705.[9] While specific IC50 values for STAT3 inhibition by alantolactone are not consistently reported, its ability to induce apoptosis and enhance the chemosensitivity of cancer cells is linked to its STAT3 inhibitory activity.[7][10]

Experimental Protocols

To facilitate the replication and further investigation of the bioactivities discussed, detailed protocols for the key experimental assays are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow:

MTT_Workflow MTT Assay Workflow Seed Seed cells in a 96-well plate Treat Treat cells with sesquiterpene lactones Seed->Treat Incubate1 Incubate for 24-72 hours Treat->Incubate1 Add_MTT Add MTT reagent Incubate1->Add_MTT Incubate2 Incubate for 2-4 hours Add_MTT->Incubate2 Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate2->Add_Solvent Measure Measure absorbance at ~570 nm Add_Solvent->Measure NFkB_Assay_Workflow NF-κB Luciferase Reporter Assay Workflow Transfect Seed NF-κB luciferase reporter cells Treat Pre-treat with sesquiterpene lactones Transfect->Treat Stimulate Stimulate with TNF-α or other inducer Treat->Stimulate Incubate Incubate for 4-6 hours Stimulate->Incubate Lyse Lyse cells Incubate->Lyse Add_Substrate Add luciferase substrate Lyse->Add_Substrate Measure Measure luminescence Add_Substrate->Measure Western_Blot_Workflow STAT3 Western Blot Workflow Treat Treat cells with sesquiterpene lactones Stimulate Stimulate with cytokine (e.g., IL-6) Treat->Stimulate Lyse Lyse cells and quantify protein Stimulate->Lyse SDS_PAGE Separate proteins by SDS-PAGE Lyse->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Probe_pSTAT3 Probe with primary antibody (anti-p-STAT3) Block->Probe_pSTAT3 Probe_Secondary Probe with secondary HRP-conjugated antibody Probe_pSTAT3->Probe_Secondary Detect Detect with chemiluminescence Probe_Secondary->Detect Strip Strip membrane Detect->Strip Probe_TotalSTAT3 Re-probe with anti-total STAT3 antibody Strip->Probe_TotalSTAT3

References

Reproducibility of Enhydrin chlorohydrin's effects in different lab settings

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the anti-diabetic and anti-inflammatory properties of Enhydrin, a sesquiterpene lactone isolated from the yacon plant (Smallanthus sonchifolius), reveals a promising bioactive compound. However, the initial query for "Enhydrin chlorohydrin" appears to be a misnomer, as the scientific literature extensively documents the effects of Enhydrin, not a chlorohydrin derivative. This guide provides a framework for assessing the reproducibility of Enhydrin's effects, focusing on its two primary, well-documented activities: the inhibition of the NF-κB signaling pathway and its anti-diabetic effects. Detailed experimental protocols and comparative data with alternative compounds are presented to aid researchers in validating its therapeutic potential.

I. Inhibition of the NF-κB Signaling Pathway

Enhydrin has been reported to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory responses. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases. The reproducibility of Enhydrin's inhibitory effects can be assessed through a series of in vitro assays.

Comparative Data for NF-κB Inhibition
CompoundMechanism of ActionReported IC50
Enhydrin Putative IKK inhibitorData not available
ParthenolideSesquiterpene lactone, IKKβ inhibitor~5 µM
Bay 11-7082Irreversible inhibitor of IκBα phosphorylation~10 µM
TPCA-1Selective IKK-2 inhibitor17.9 nM (cell-free)
BortezomibProteasome inhibitor, prevents IκBα degradation~7 nM
Experimental Protocols for Assessing NF-κB Inhibition

The following protocols are standard methods used to quantify the inhibition of the NF-κB pathway. Consistent results across these assays in different laboratory settings would be a strong indicator of the reproducibility of Enhydrin's effects.

1. NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

  • Cell Line: HEK293 cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Pre-treat cells with varying concentrations of Enhydrin for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL), for 6 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of NF-κB inhibition relative to the TNF-α-treated control and determine the IC50 value.

2. Western Blot Analysis of IκBα Phosphorylation and Degradation

This method assesses the effect of Enhydrin on the upstream signaling events of the NF-κB pathway.

  • Cell Line: RAW 264.7 macrophages or other suitable cell line.

  • Procedure:

    • Pre-treat cells with Enhydrin for 1 hour.

    • Stimulate with Lipopolysaccharide (LPS) (1 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).

  • Data Analysis: Quantify band intensities to determine the ratio of phosphorylated to total IκBα and the extent of IκBα degradation.

3. Immunofluorescence Staining of p65 Nuclear Translocation

This technique visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Cell Line: HeLa cells or other adherent cell line.

  • Procedure:

    • Grow cells on coverslips.

    • Pre-treat with Enhydrin for 1 hour.

    • Stimulate with TNF-α (10 ng/mL) for 30 minutes.

    • Fix, permeabilize, and stain the cells with an anti-p65 antibody and a nuclear counterstain (e.g., DAPI).

  • Data Analysis: Use fluorescence microscopy to visualize and quantify the percentage of cells showing nuclear p65.

Visualizing the NF-κB Signaling Pathway and Experimental Workflow

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_P p-IκBα IkB->IkB_P IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates NFkB->IkB_NFkB Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces IkB_NFkB->IkB Releases Enhydrin Enhydrin Enhydrin->IKK Inhibits

Caption: Canonical NF-κB signaling pathway and the putative inhibitory action of Enhydrin.

NFkB_Inhibition_Workflow cluster_assays Assessment Methods start Start: Culture Cells pretreat Pre-treat with Enhydrin (or vehicle control) start->pretreat stimulate Stimulate with TNF-α or LPS pretreat->stimulate luciferase Luciferase Reporter Assay (NF-κB Transcriptional Activity) stimulate->luciferase western Western Blot (IκBα Phosphorylation/Degradation) stimulate->western if Immunofluorescence (p65 Nuclear Translocation) stimulate->if data Data Analysis (IC50, Protein Levels, Localization) luciferase->data western->data if->data end Conclusion on Reproducibility data->end

Caption: Experimental workflow for assessing NF-κB inhibition by Enhydrin.

II. Anti-Diabetic Effects

Enhydrin has demonstrated potential anti-diabetic properties, primarily through the inhibition of α-glucosidase, an enzyme responsible for carbohydrate digestion.[1] Consistent in vivo and in vitro results are necessary to validate this therapeutic application.

Comparative Data for α-Glucosidase Inhibition

The following table presents the IC50 values for Enhydrin and other α-glucosidase inhibitors.

CompoundSource/TypeReported IC50 (in vitro)
Enhydrin Smallanthus sonchifolius134.17 µg/mL
AcarboseMicrobial origin (standard drug)~214.5 µM
QuercetinFlavonoid~2.8 µM
LuteolinFlavonoid~4.3 µM
Experimental Protocols for Assessing Anti-Diabetic Activity

1. In Vitro α-Glucosidase Inhibition Assay

This assay directly measures the inhibitory effect of Enhydrin on the α-glucosidase enzyme.

  • Enzyme Source: Yeast α-glucosidase.

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).

  • Procedure:

    • Incubate varying concentrations of Enhydrin with α-glucosidase.

    • Add the substrate pNPG and incubate.

    • Measure the absorbance of the product (p-nitrophenol) at 405 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

2. In Vivo Oral Sucrose (B13894) Tolerance Test (OSTT)

This test evaluates the effect of Enhydrin on postprandial hyperglycemia in an animal model.

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Procedure:

    • Fast the rats overnight.

    • Administer Enhydrin (e.g., 0.8 mg/kg) or vehicle orally.

    • After 30 minutes, administer a sucrose load (2 g/kg) orally.

    • Collect blood samples from the tail vein at 0, 30, 60, 90, and 120 minutes after the sucrose load.

    • Measure blood glucose levels.

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the overall glycemic response.

3. Streptozotocin (STZ)-Induced Diabetic Rat Model

This model mimics type 1 diabetes and allows for the evaluation of Enhydrin's long-term effects on blood glucose control.

  • Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 60 mg/kg).

  • Procedure:

    • Confirm diabetes by measuring fasting blood glucose levels.

    • Treat diabetic rats with Enhydrin or vehicle daily for a specified period (e.g., 28 days).

    • Monitor fasting blood glucose, body weight, and other relevant biochemical parameters.

  • Data Analysis: Compare the changes in blood glucose and other parameters between the Enhydrin-treated and diabetic control groups.

Visualizing the Anti-Diabetic Experimental Workflow

Anti_Diabetic_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation start Start: Hypothesis (Enhydrin has anti-diabetic effects) alpha_glucosidase α-Glucosidase Inhibition Assay start->alpha_glucosidase ostt Oral Sucrose Tolerance Test (OSTT) in Normal Rats start->ostt stz Streptozotocin (STZ)-Induced Diabetic Rat Model start->stz ic50 Determine IC50 alpha_glucosidase->ic50 data Data Analysis & Comparison ic50->data auc Measure Blood Glucose & AUC ostt->auc long_term Long-term Blood Glucose Monitoring stz->long_term auc->data long_term->data end Conclusion on Reproducibility of Anti-Diabetic Effects data->end

Caption: Experimental workflow for evaluating the anti-diabetic effects of Enhydrin.

III. Conclusion

The reproducibility of the biological effects of any compound is paramount for its consideration as a therapeutic agent. While "this compound" appears to be a misnomer, Enhydrin itself shows considerable promise as an anti-inflammatory and anti-diabetic compound. This guide provides the necessary framework, including comparative data and detailed experimental protocols, for researchers to systematically and rigorously evaluate the reproducibility of Enhydrin's effects in different laboratory settings. Consistent and comparable results across these standardized assays will be the definitive measure of its potential for further drug development.

References

A Comparative Benchmarking Guide to the Biological Activity of Enhydrin and Chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Enhydrin and alpha-chlorohydrin against known inhibitors, supported by experimental data from peer-reviewed literature. The information is intended to offer an objective performance comparison and detailed experimental context for researchers in drug discovery and development.

Enhydrin: A Promising Antiparasitic Agent

Enhydrin, a sesquiterpene lactone, has demonstrated significant activity against the protozoan parasites Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania mexicana (a causative agent of cutaneous leishmaniasis). Its mechanism of action is believed to involve the disruption of essential cellular processes within the parasites, leading to ultrastructural damage such as cytoplasmic vacuolization and mitochondrial swelling.

Comparative Activity of Enhydrin and Standard Antiprotozoal Drugs

The following tables summarize the in vitro inhibitory activity (IC50 values) of Enhydrin and its related sesquiterpene lactones compared to standard clinical drugs used for the treatment of Chagas disease and leishmaniasis.

Table 1: In Vitro Activity against Trypanosoma cruzi

CompoundEpimastigote IC50 (µM)Amastigote IC50 (µM)Trypomastigote IC50 (µM)Reference
Enhydrin 0.845.1733.4[1]
Uvedalin1.093.3425.0[1]
Polymatin B4.909.02-[1]
Benznidazole 4.02 ± 2.824.00 ± 1.905.73 ± 3.07[2]
Nifurtimox 2.46 ± 2.252.62 ± 1.223.60 ± 2.67[2]

Table 2: In Vitro Activity against Leishmania mexicana

CompoundPromastigote IC50 (µM)Amastigote IC50 (µM)Reference
Enhydrin Data not availableData not available
Amphotericin B ~0.0167Data varies[3]
Miltefosine 8Data varies[4]

Note: IC50 values can vary between studies and parasite strains. The data presented here is a representative compilation.

Experimental Protocols: Antiparasitic Activity Assays

In Vitro Trypanosoma cruzi Susceptibility Assay

This protocol is a generalized procedure based on common methodologies for assessing anti-trypanosomal activity.[5][6][7][8][9]

  • Parasite Culture: T. cruzi epimastigotes are cultured in a suitable medium (e.g., Liver Infusion Tryptose) at 28°C. Amastigotes are typically cultured intracellularly in a host cell line (e.g., Vero cells or L6 myoblasts), and trypomastigotes are harvested from the supernatant of infected host cell cultures.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Assay Procedure:

    • Epimastigotes: Parasites are seeded in 96-well plates in the presence of varying concentrations of the test compounds. Growth inhibition is typically measured after 72 hours by counting the parasites using a hemocytometer or by using a colorimetric assay (e.g., MTT or resazurin-based assays).

    • Amastigotes: Host cells are seeded in 96-well plates and infected with trypomastigotes. After infection, extracellular parasites are washed away, and the cells are treated with the test compounds. After 48-72 hours, the cells are fixed, stained (e.g., with Giemsa or a fluorescent DNA dye), and the number of intracellular amastigotes is quantified by microscopy or high-content imaging.

    • Trypomastigotes: Cell-derived trypomastigotes are incubated with the test compounds for 24 hours. The lytic activity is determined by counting motile parasites or using a viability assay.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth or viability by 50%, is calculated from the dose-response curves.

In Vitro Leishmania mexicana Susceptibility Assay

This protocol is a generalized procedure based on common methodologies for assessing anti-leishmanial activity.

  • Parasite Culture: L. mexicana promastigotes are cultured in a suitable medium (e.g., M199) at 26°C. Amastigotes are cultured intracellularly in macrophages (e.g., J774 cells or primary peritoneal macrophages).

  • Compound Preparation: Test compounds are prepared as described for the T. cruzi assay.

  • Assay Procedure:

    • Promastigotes: Promastigotes are incubated with various concentrations of the test compounds for 48-72 hours. Parasite viability is assessed by microscopic counting or colorimetric assays.

    • Amastigotes: Macrophages are seeded in plates, infected with promastigotes (which transform into amastigotes intracellularly), and then treated with the test compounds. After 72 hours, the cells are fixed and stained, and the number of amastigotes per macrophage is determined.

  • Data Analysis: The IC50 value is determined as described above.

cluster_T_cruzi Trypanosoma cruzi Assay Workflow Epimastigote Epimastigote Culture (LIT Medium, 28°C) Assay_Epi 96-well Plate Assay (Epimastigotes + Compounds) Epimastigote->Assay_Epi Amastigote Intracellular Amastigote Culture (Host Cells, e.g., Vero) Assay_Ama 96-well Plate Assay (Infected Host Cells + Compounds) Amastigote->Assay_Ama Trypomastigote Trypomastigote Harvest (from infected cell culture) Assay_Trypo 96-well Plate Assay (Trypomastigotes + Compounds) Trypomastigote->Assay_Trypo Compound_Prep_T Compound Serial Dilution Compound_Prep_T->Assay_Epi Compound_Prep_T->Assay_Ama Compound_Prep_T->Assay_Trypo Readout_Epi Growth Inhibition Measurement (Counting/Colorimetric) Assay_Epi->Readout_Epi Readout_Ama Quantify Intracellular Parasites (Microscopy/Imaging) Assay_Ama->Readout_Ama Readout_Trypo Lysis/Viability Measurement Assay_Trypo->Readout_Trypo IC50_T IC50 Calculation Readout_Epi->IC50_T Readout_Ama->IC50_T Readout_Trypo->IC50_T

In Vitro Assay Workflow for Trypanosoma cruzi.

Chlorohydrin: An Inhibitor of Sperm Glycolysis

Alpha-chlorohydrin is recognized for its male antifertility effects, which stem from its ability to disrupt energy metabolism in spermatozoa. Its primary mechanism of action is the inhibition of key enzymes in the glycolytic pathway, specifically glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This inhibition leads to a reduction in ATP production, which is essential for sperm motility.

Comparative Activity of Alpha-chlorohydrin and Known GAPDH Inhibitors

Table 3: In Vitro Activity against Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

CompoundTarget EnzymeIC50 / Effective ConcentrationReference
Alpha-chlorohydrin GAPDHSignificant inhibition at 100 µM[10]
Koningic Acid GAPDH90 µM[11]
Iodoacetate GAPDHData varies
Experimental Protocol: GAPDH Inhibition Assay

This is a generalized protocol for a colorimetric GAPDH inhibition assay.[12][13][14][15][16]

  • Enzyme and Substrate Preparation: Purified GAPDH enzyme is obtained commercially or prepared from a suitable source. The substrate, glyceraldehyde-3-phosphate, and the cofactor, NAD+, are prepared in a suitable buffer (e.g., Tris-HCl or triethanolamine (B1662121) buffer).

  • Inhibitor Preparation: Test inhibitors, including alpha-chlorohydrin and known inhibitors, are dissolved in an appropriate solvent and serially diluted.

  • Assay Procedure:

    • The reaction is initiated by adding the enzyme to a reaction mixture containing the buffer, NAD+, the substrate, and the inhibitor at various concentrations.

    • The activity of GAPDH is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.

    • The reaction is typically carried out in a 96-well plate and read using a microplate spectrophotometer.

  • Data Analysis: The rate of NADH production is calculated from the linear portion of the absorbance curve. The percent inhibition is determined for each inhibitor concentration, and the IC50 value is calculated from the dose-response curve.

cluster_glycolysis Sperm Glycolysis Pathway and Inhibition cluster_inhibitor Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P_DHAP Glyceraldehyde-3-Phosphate (G3P) + DHAP F16BP->G3P_DHAP BPG 1,3-Bisphosphoglycerate G3P_DHAP->BPG GAPDH P3G 3-Phosphoglycerate BPG->P3G Pyruvate Pyruvate P3G->Pyruvate ATP_Prod ATP Production Pyruvate->ATP_Prod Motility Sperm Motility ATP_Prod->Motility Chlorohydrin Alpha-chlorohydrin Chlorohydrin->G3P_DHAP Inhibits

Inhibition of Sperm Glycolysis by Alpha-chlorohydrin.

cluster_GAPDH_assay GAPDH Inhibition Assay Workflow Enzyme_Prep Prepare GAPDH Enzyme Assay 96-well Plate Assay Initiate reaction with Enzyme Enzyme_Prep->Assay Substrate_Prep Prepare Substrate (G3P) & Cofactor (NAD+) Reaction_Mix Prepare Reaction Mixture (Buffer, NAD+, G3P, Inhibitor) Substrate_Prep->Reaction_Mix Inhibitor_Prep Prepare Inhibitors (Serial Dilution) Inhibitor_Prep->Reaction_Mix Reaction_Mix->Assay Readout Measure NADH Production (Absorbance at 340 nm) Assay->Readout IC50_Calc Calculate % Inhibition & Determine IC50 Readout->IC50_Calc

Workflow for a GAPDH Inhibition Assay.

References

Independent Verification of Molecular Targets: A Comparative Guide for Enhydrin and Chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the current scientific understanding of the molecular targets of Enhydrin and chlorohydrin. The objective is to present a clear summary of available experimental data, highlight areas where independent verification is needed, and provide standardized experimental protocols for future target validation studies.

Executive Summary

Direct experimental verification of the specific molecular targets for both Enhydrin and chlorohydrin is currently limited in the publicly available scientific literature. For Enhydrin , a sesquiterpene lactone, research suggests potential interactions with proteins involved in inflammation and metabolic pathways, primarily based on studies of its broader compound class. The primary hypothesized target for many sesquiterpene lactones is the transcription factor NF-κB . For chlorohydrin , a known toxicant, the focus has been on its ability to form covalent adducts with proteins, leading to cellular damage. While mass spectrometry has been employed to identify these adducts, specific, functionally significant protein targets remain largely uncharacterized. This guide synthesizes the available data and outlines the necessary experimental workflows for definitive target identification and validation.

Enhydrin: An Anti-Inflammatory Sesquiterpene Lactone

Enhydrin is a sesquiterpene lactone found in plants such as Enhydra fluctuans and Smallanthus sonchifolius. Sesquiterpene lactones are known for their anti-inflammatory properties, which are often attributed to their ability to inhibit the NF-κB signaling pathway.

Putative Molecular Targets and Inferred Signaling Pathway

The prevailing hypothesis for the mechanism of action of many sesquiterpene lactones is the direct alkylation of the p65 subunit of NF-κB, which prevents its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression. While direct experimental validation for Enhydrin is not available, a hypothetical signaling pathway is illustrated below based on the known interactions of similar compounds.

Enhydrin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Enhydrin Enhydrin Enhydrin->NFkB Inhibits (alkylation) DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes DNA->Genes Transcription

Hypothetical Enhydrin-NF-κB Signaling Pathway

Available Experimental Data

In silico and in vitro studies on extracts from Enhydra fluctuans have suggested potential interactions of Enhydrin derivatives with proteins involved in other pathways:

  • Calcium Oxalate Crystallization: Molecular docking studies have predicted that Enhydrin derivatives may bind to proteins such as Macrophage-capping protein and RIMS-binding protein 3A, which are involved in the formation of kidney stones.

  • Diabetes-Related Enzymes: In vitro assays with plant extracts containing Enhydrin derivatives have shown inhibitory activity against α-glucosidase and α-amylase, suggesting a potential role in modulating carbohydrate metabolism.

Table 1: Summary of In Silico and In Vitro Data for Enhydrin Derivatives

Target Protein/EnzymeExperimental MethodFindingReference
Macrophage-capping proteinMolecular DockingPredicted binding interaction[1]
RIMS-binding protein 3AMolecular DockingPredicted binding interaction[1]
α-glucosidaseIn vitro enzyme inhibition assayInhibition by plant extract[2]
α-amylaseIn vitro enzyme inhibition assayInhibition by plant extract[2]

Note: The data presented above are from computational predictions or studies on plant extracts and do not represent direct, independent verification of Enhydrin binding to these targets.

Chlorohydrin: A Reactive Alkylating Agent

Chlorohydrins are a class of chemical compounds that are known for their toxicity, which is primarily attributed to their ability to act as alkylating agents and form covalent adducts with cellular macromolecules, including proteins.

Known Molecular Interactions

The primary mechanism of chlorohydrin toxicity involves the formation of covalent adducts with nucleophilic amino acid residues on proteins, particularly cysteine. This adduction can lead to protein dysfunction, enzyme inhibition, and cellular stress. While the formation of protein adducts is well-established, the specific protein targets that are most critical for mediating the toxic effects of chlorohydrins are not well-defined.

One study has demonstrated that 2,2,2-trichloroethanol, a metabolite of chloral (B1216628) hydrate (B1144303) and a type of chlorohydrin, binds to serum albumin, inducing a conformational change in the protein[3]. This provides a specific example of a chlorohydrin-protein interaction.

Experimental Approaches for Target Identification

Mass spectrometry-based proteomics is the primary methodology for identifying chlorohydrin-protein adducts. The general workflow for such an analysis is depicted below.

Chlorohydrin_Target_ID cluster_workflow Experimental Workflow for Chlorohydrin Target Identification Cells Cells/Tissues Treatment Treat with Chlorohydrin Cells->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Proteolytic Digestion Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Analysis Database Search & Adduct Identification LCMS->Analysis

Workflow for Identifying Chlorohydrin-Protein Adducts

Experimental Protocols for Molecular Target Verification

To definitively identify and validate the molecular targets of Enhydrin and chlorohydrin, a combination of affinity-based and label-free proteomics approaches is recommended.

Affinity-Based Target Identification (for Enhydrin)

This method involves synthesizing a chemical probe based on the structure of Enhydrin to capture its binding partners from a cell lysate.

Protocol: Pull-Down Assay with a Biotinylated Enhydrin Probe

  • Probe Synthesis: Synthesize a biotinylated Enhydrin analog. The biotin (B1667282) tag will be used for affinity purification.

  • Cell Culture and Lysis: Culture relevant cells (e.g., macrophages for inflammation studies) and prepare a cell lysate.

  • Probe Incubation: Incubate the cell lysate with the biotinylated Enhydrin probe to allow for binding to target proteins.

  • Affinity Purification: Use streptavidin-coated beads to capture the biotinylated probe along with its bound proteins.

  • Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that were specifically pulled down with the Enhydrin probe by searching the MS/MS data against a protein database.

Pull_Down_Workflow cluster_workflow Affinity-Based Target Identification Workflow Lysate Cell Lysate Incubate Incubation Lysate->Incubate Probe Biotinylated Enhydrin Probe Probe->Incubate Purify Streptavidin Bead Pulldown Incubate->Purify Elute Elution Purify->Elute MS LC-MS/MS Elute->MS Identify Target Protein Identification MS->Identify

Affinity-Based Target Identification Workflow

Label-Free Target Identification (for Enhydrin and Chlorohydrin)

The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method to identify direct targets of a compound in a cellular context.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the compound of interest (Enhydrin or chlorohydrin) or a vehicle control.

  • Thermal Challenge: Heat the treated cells across a range of temperatures.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of a specific protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.

Conclusion and Future Directions

The independent verification of the molecular targets of Enhydrin and chlorohydrin is an area that requires further investigation. While the current body of research provides some initial hypotheses, direct experimental evidence is scarce. For Enhydrin, future studies should focus on confirming the predicted interaction with NF-κB and exploring other potential targets using unbiased proteomics approaches. For chlorohydrin, the identification of specific, high-affinity protein targets will be crucial for understanding its mechanisms of toxicity and for developing potential mitigating strategies. The experimental protocols outlined in this guide provide a roadmap for researchers to pursue these important validation studies.

References

Side-by-side comparison of different isolation techniques for Enhydrin chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient isolation of bioactive compounds is a critical first step. This guide provides a detailed side-by-side comparison of different isolation techniques for Enhydrin (B1240213), a promising sesquiterpene lactone, and its derivative, Enhydrin chlorohydrin. The information presented is supported by experimental data to aid in the selection of the most suitable method for your research needs.

Comparison of Primary Extraction Techniques for Enhydrin

FeatureRinse ExtractionMaceration
Principle Washes the surface of the leaves with a solvent to selectively extract compounds from the glandular trichomes where Enhydrin is concentrated.[1]Soaking and heating of the powdered leaf material in a solvent to extract a broader range of compounds.
Typical Solvent Chloroform (B151607) or Acetone[1][2]Ethanol (B145695) (50%, 70%, 90%)[1]
Reported Yield of Enhydrin The dried leaves of S. sonchifolius contain a total of 0.97% Enhydrin.[3][4] A rinse extract can yield 0.67 mg/mL of Enhydrin.[3][4]Ethanolic extracts from two different regions contained 1.67% and 1.26% Enhydrin, respectively.[1]
Selectivity Generally considered more selective as it targets the location of highest Enhydrin concentration.[1]Less selective, co-extracting a wider range of compounds.
Purity of Initial Extract Likely higher due to targeted extraction, though specific comparative purity data is limited.Lower initial purity due to the co-extraction of numerous other plant metabolites.
Efficiency Rapid process, often involving a brief rinse of a few minutes.[1]More time-consuming, typically involving soaking for an hour or longer with heating.[1]
Cost-Effectiveness May be more cost-effective in terms of solvent use and time for the initial extraction step.May require larger volumes of solvent and more energy for heating.

Note: The final yield and purity of Enhydrin are significantly influenced by subsequent purification steps such as crystallization and chromatography.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the isolation and modification of Enhydrin.

Rinse Extraction Protocol

This method is designed to selectively extract Enhydrin from the leaf surface.

Materials:

  • Dried leaves of Smallanthus sonchifolius

  • Chloroform

  • Rotary evaporator

  • Filter paper

Procedure:

  • Take 100 g of dried yacon leaves and place them in a suitable container.

  • Add a sufficient volume of chloroform to rinse the leaves for 1-2 minutes with gentle agitation.[1]

  • Filter the chloroform solution to remove the leaf material.[1]

  • Evaporate the solvent from the filtrate using a rotary evaporator to obtain a thick, crude extract.[1]

Maceration Protocol

This protocol describes a more exhaustive extraction from the leaf material.

Materials:

  • Dried, powdered leaves of Smallanthus sonchifolius

  • Ethanol (e.g., 70%)

  • Heating mantle or water bath

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 100 g of dried, powdered yacon leaves.

  • Suspend the powder in a suitable volume of 70% ethanol.

  • Heat the mixture to 60°C for one hour with occasional stirring.[1]

  • Filter the mixture to separate the extract from the solid plant material.

  • Evaporate the ethanol from the filtrate using a rotary evaporator to yield the crude extract.

Freeze Crystallization for Purification

This step is used to purify the crude extract obtained from either rinse extraction or maceration.

Materials:

  • Crude Enhydrin extract

  • Methanol (B129727)

  • Distilled water

  • Freezer (-20°C)

  • Cold diethyl ether

Procedure:

  • Dissolve the thick crude extract in 35 mL of methanol.[1]

  • Slowly add 15 mL of distilled water to the methanol solution.[1]

  • Separate any precipitate that forms.

  • Evaporate the remaining filtrate to a thick consistency.

  • Dissolve this thick extract in a minimal amount of methanol.

  • Store the solution in a freezer at -20°C for three days to induce crystal formation.[1]

  • Wash the resulting crystals three times with cold diethyl ether to remove impurities.[1]

Preparative HPLC for Final Purification

Preparative High-Performance Liquid Chromatography (HPLC) is employed for the final separation and purification of Enhydrin.

Instrumentation and Conditions:

  • Column: C18 (e.g., 150 mm × 7.8 mm, 5 µm)[1]

  • Mobile Phase: Acetonitrile (B52724) and water gradient.[1]

  • Detection: UV at 210 nm.[1]

Procedure:

  • Dissolve the crystallized Enhydrin in the initial mobile phase solvent.

  • Inject the sample onto the preparative HPLC column.

  • Run a gradient elution of acetonitrile and water to separate Enhydrin from other compounds (like Uvedalin).

  • Collect the fractions corresponding to the Enhydrin peak.

  • Evaporate the solvent from the collected fractions to obtain pure Enhydrin.

Synthesis of this compound

This compound is a degradation product of Enhydrin, formed via acidic hydrolysis which opens one of its epoxide rings.[5]

Materials:

  • Purified Enhydrin

  • 70% Methanol

  • 1 N Hydrochloric acid (HCl)

  • Reflux apparatus

Procedure:

  • Dissolve 100 mg of pure Enhydrin in 100 mL of 70% methanol.[5]

  • Adjust the pH of the solution to 4 with 1 N HCl.[5]

  • Reflux the solution for up to 24 hours. The progress of the reaction can be monitored by HPLC.[5]

  • After the reaction is complete, the this compound can be isolated from the reaction mixture using preparative HPLC.

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes described, the following diagrams are provided in the DOT language for use with Graphviz.

experimental_workflow cluster_extraction Primary Extraction cluster_purification Purification cluster_synthesis Synthesis of this compound Yacon Leaves Yacon Leaves Rinse Extraction Rinse Extraction Yacon Leaves->Rinse Extraction Maceration Maceration Yacon Leaves->Maceration Crude Extract Crude Extract Rinse Extraction->Crude Extract Maceration->Crude Extract Freeze Crystallization Freeze Crystallization Crude Extract->Freeze Crystallization Preparative HPLC Preparative HPLC Freeze Crystallization->Preparative HPLC Pure Enhydrin Pure Enhydrin Preparative HPLC->Pure Enhydrin Acidic Hydrolysis Acidic Hydrolysis Pure Enhydrin->Acidic Hydrolysis This compound This compound Acidic Hydrolysis->this compound

Caption: Experimental workflow for the isolation of Enhydrin and synthesis of this compound.

Enhydrin has been shown to exhibit its biological activity, in part, through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammation and cell survival.

nf_kappa_b_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK Complex IKK Complex Stimuli->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates Inactive Complex NF-kB / IkB (Inactive) NF-kB NF-kB Active NF-kB NF-kB (Active) NF-kB->Active NF-kB Translocation Inactive Complex->NF-kB IkB Degradation Enhydrin Enhydrin Enhydrin->IKK Complex Inhibits Enhydrin->NF-kB Directly Alkylates p65 DNA DNA Active NF-kB->DNA Binds to Gene Transcription Gene Transcription DNA->Gene Transcription Promotes

Caption: The NF-κB signaling pathway and points of inhibition by Enhydrin.

References

Statistical Validation of Enhydrin Chlorohydrin's Dose-Response Relationship: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant data gap regarding the dose-response relationship of Enhydrin chlorohydrin. While the existence of this sesquiterpene lactone is confirmed (CAS 38230-99-8), public domain research detailing its pharmacological and toxicological profile, including critical parameters like ED₅₀, LD₅₀, and therapeutic index, is currently unavailable.

This guide, therefore, addresses the topic by providing a comparative framework using data from established alternative treatments for the likely therapeutic target of sesquiterpene lactones: Chagas disease. The primary alternatives discussed are the current standard-of-care drugs, Benznidazole and Nifurtimox. Furthermore, to offer a comparison within the same chemical class, data on the parent compound, Enhydrin, and other relevant sesquiterpene lactones with demonstrated anti-trypanosomal activity are included where available. This approach allows for an indirect assessment of the potential therapeutic window and potency of this compound based on related compounds.

Comparative Dose-Response Data

The following tables summarize the available quantitative data for Enhydrin, its potential alternatives for the treatment of Chagas disease, and general toxicological data for chlorohydrins. It is crucial to note that the data for Enhydrin is limited and no specific dose-response data for this compound was found.

Table 1: In Vitro Anti-Trypanosomal Activity

CompoundParasite StageIC₅₀ (µM)Cell LineSource
Benznidazole Epimastigote7.6 - 51.4-[1]
Amastigote0.5 - 9Vero, H9c2[2][3]
Trypomastigote25.81 - 137.62-[4]
Nifurtimox Epimastigote<0.92 - 2.29-[5]
Amastigote0.08 - 0.72Vero, H9c2[5][6]
Enhydrin Not ReportedNot Reported--
Other Sesquiterpene Lactones (e.g., Goyazensolide) Amastigote>250 ng/mLH9c2[3]

Table 2: In Vivo Dosage Regimens for Chagas Disease

CompoundHostDosageDurationEfficacySource
Benznidazole Human (adult)5-7 mg/kg/day60 daysVariable in chronic phase[1]
Mouse100 mg/kg/day20 daysSuppression of parasitemia[7]
Nifurtimox Human (pediatric, ≥40 kg)8-10 mg/kg/day60 daysEffective in acute phase[6]
Human (pediatric, <40 kg)10-20 mg/kg/day60 daysEffective in acute phase[6]
Other Sesquiterpene Lactones (e.g., Tagitinin C) Mouse10 mg/kg (in combination with Benznidazole)20 daysPotentiates Benznidazole effect[7]

Table 3: General Toxicity Data

Compound ClassMetricValueSpeciesRouteSource
Chlorohydrins (general) LD₅₀89 mg/kgRatOral[8]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and comparison of dose-response data. Below are summaries of standard experimental protocols used to evaluate the efficacy and toxicity of anti-trypanosomal compounds.

In Vitro Anti-Trypanosomal Activity Assay

This assay determines the concentration of a compound required to inhibit the growth of Trypanosoma cruzi in a laboratory setting.

  • Parasite Culture: Epimastigotes, amastigotes, or trypomastigotes of a specific T. cruzi strain are cultured in appropriate media.[9]

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), and then serially diluted to a range of concentrations.

  • Incubation: The parasites are incubated with the different concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours). Control groups include parasites with no compound and parasites with a known active drug (e.g., Benznidazole).

  • Viability Assessment: Parasite viability is assessed using various methods, such as:

    • Microscopic Counting: Direct counting of motile parasites.[10]

    • Colorimetric Assays (e.g., MTT assay): Measures the metabolic activity of viable cells.[11]

    • Fluorometric Assays: Utilizes fluorescent dyes that indicate cell viability or death.

    • Bioluminescence Assays: Employs genetically modified parasites that express luciferase, with light output correlating to parasite number.[12]

  • Data Analysis: The results are used to plot a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) is calculated.

Cytotoxicity Assay

This assay is crucial to determine if a compound's anti-parasitic effect is due to specific targeting of the parasite or general toxicity to host cells.

  • Cell Culture: A mammalian cell line (e.g., Vero cells, H9c2 cardiac myoblasts) is cultured in appropriate media.[3]

  • Compound Incubation: The cultured cells are incubated with the same range of concentrations of the test compound used in the anti-trypanosomal assay.

  • Viability Assessment: Cell viability is measured using methods similar to the anti-trypanosomal assay, such as the MTT assay or lactate (B86563) dehydrogenase (LDH) release assay.[13]

  • Data Analysis: A dose-response curve is generated, and the half-maximal cytotoxic concentration (CC₅₀) is determined. The selectivity index (SI), calculated as CC₅₀ / IC₅₀, provides a measure of the compound's specificity for the parasite. A higher SI value indicates greater selectivity.

Visualizing Experimental Workflows and Pathways

To further clarify the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_invitro In Vitro Analysis parasite_culture Parasite Culture (T. cruzi) incubation_parasite Incubation parasite_culture->incubation_parasite compound_prep Compound Preparation (Serial Dilutions) compound_prep->incubation_parasite incubation_host Incubation compound_prep->incubation_host viability_assay_parasite Parasite Viability Assay incubation_parasite->viability_assay_parasite ic50 IC₅₀ Determination viability_assay_parasite->ic50 si Selectivity Index (SI) Calculation ic50->si host_cell_culture Host Cell Culture (e.g., Vero, H9c2) host_cell_culture->incubation_host viability_assay_host Host Cell Viability Assay incubation_host->viability_assay_host cc50 CC₅₀ Determination viability_assay_host->cc50 cc50->si

Caption: Workflow for in vitro determination of anti-trypanosomal activity and cytotoxicity.

Dose_Response_Logic cluster_concepts Key Dose-Response Metrics cluster_relationship Relationship ed50 ED₅₀ (Effective Dose, 50%) ti Therapeutic Index (LD₅₀ / ED₅₀) ed50->ti efficacy Efficacy ed50->efficacy ld50 LD₅₀ (Lethal Dose, 50%) ld50->ti toxicity Toxicity ld50->toxicity safety Therapeutic Window (Safety Margin) ti->safety efficacy->safety toxicity->safety

Caption: Logical relationship between key dose-response parameters.

Signaling_Pathway_Hypothesis Hypothetical Signaling Pathway for Sesquiterpene Lactones sl Sesquiterpene Lactone (e.g., this compound) nfkb NF-κB Pathway sl->nfkb Inhibition proline_racemase Proline Racemase sl->proline_racemase Inhibition parasite_replication Parasite Replication nfkb->parasite_replication Suppression apoptosis Apoptosis nfkb->apoptosis Induction immune_evasion Immune Evasion proline_racemase->immune_evasion Inhibition

Caption: Hypothetical signaling pathway for the anti-trypanosomal action of sesquiterpene lactones.

References

Safety Operating Guide

Enhydrin Chlorohydrin: A Comprehensive Guide to Proper Disposal for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety, it is crucial to recognize that Enhydrin (B1240213) chlorohydrin, also known as ethylene (B1197577) chlorohydrin or 2-chloroethanol, is a highly toxic and flammable substance. Direct disposal into sanitary sewers or general waste is strictly prohibited. All disposal procedures must adhere to institutional, local, and federal regulations for hazardous waste.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals regarding the proper disposal of enhydrin chlorohydrin. The primary and recommended method of disposal is through a licensed hazardous waste disposal facility. However, this document also outlines procedures for the safe preparation of this waste for collection and provides information on spill neutralization.

Immediate Safety and Handling for Disposal

Before handling this compound for disposal, it is imperative to consult the substance's Safety Data Sheet (SDS) and be equipped with the appropriate personal protective equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves. Inspect them before use.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used in situations with a higher risk of splashing.

  • Lab Coat: A flame-retardant lab coat should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation, a respirator may be necessary.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.

PropertyValue
CAS Number 107-07-3
Molecular Formula C₂H₅ClO
Molecular Weight 80.51 g/mol
Appearance Colorless liquid
Odor Faint, ether-like
Flash Point 55 °C (131 °F)
Boiling Point 129 - 130 °C (264.2 - 266 °F)
Water Solubility Miscible
Specific Gravity 1.200
Vapor Density 2.78 (Air = 1)

Step-by-Step Disposal Procedure for Laboratory Waste

The standard and safest method for disposing of this compound is to have it collected by a certified hazardous waste management service. The following steps detail how to prepare this waste for collection.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound and its associated contaminated materials.

  • Do not mix this compound with other chemical wastes unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous reactions.

2. Container Selection and Management:

  • Use a chemically compatible container, such as a glass bottle with a secure screw cap. Ensure the container is in good condition and free from leaks.

  • Keep the waste container tightly closed when not in use.

  • Store the waste container in a designated, well-ventilated, and cool satellite accumulation area, away from heat, sparks, and open flames.

3. Preparing for Collection:

  • Fill out a hazardous waste tag or label as required by your institution. This typically includes the chemical name ("Ethylene Chlorohydrin"), concentration, volume, and associated hazards (Toxic, Flammable).

  • Arrange for a pickup with your institution's EHS or a licensed hazardous waste disposal company.

Spill Neutralization and Cleanup Protocol

In the event of a small spill, the following procedure can be used for neutralization and cleanup. For large spills, evacuate the area and contact your institution's emergency response team.

1. Immediate Actions:

  • Ensure the area is well-ventilated and eliminate all ignition sources.

  • Wear the appropriate PPE as listed above.

2. Containment and Absorption:

  • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.

3. Neutralization of a Major Spill (to be performed by trained personnel):

  • Cover the spill with soda ash (sodium carbonate).

  • Carefully mix and spray with water.

  • Transfer the mixture into a suitable container. Let it sit for at least 2 hours.

  • Neutralize the mixture with 6M hydrochloric acid. This step should be performed with extreme caution due to the potential for reaction and heat generation.

4. Final Cleanup:

  • Wipe the area clean with soap and water.

  • All contaminated materials, including absorbent pads, gloves, and disposable lab coats, must be collected in a sealed container and disposed of as hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

EnhydrinChlorohydrinDisposal start This compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate storage Store in a Designated Satellite Accumulation Area segregate->storage spill Is there a spill? storage->spill small_spill Small Spill spill:s->small_spill:n Yes (minor) large_spill Large Spill spill->large_spill Yes prepare_pickup Prepare for Hazardous Waste Collection spill->prepare_pickup No absorb Absorb with Inert Material small_spill->absorb evacuate Evacuate and Call Emergency Response large_spill->evacuate neutralize Neutralize (Trained Personnel Only) absorb->neutralize cleanup Collect all contaminated materials for hazardous waste disposal neutralize->cleanup cleanup->prepare_pickup tag_waste Complete Hazardous Waste Tag prepare_pickup->tag_waste schedule_pickup Schedule Pickup with EHS/Licensed Contractor tag_waste->schedule_pickup end Waste Collected by Authorized Personnel schedule_pickup->end

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.